2-(1,1-Difluoroethyl)pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,1-difluoroethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c1-6(7,8)5-4-9-2-3-10-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKFWGSACYGCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111781-49-8 | |
| Record name | 111781-49-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(1,1-Difluoroethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,1-Difluoroethyl Moiety in Pyrazine Scaffolds
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and physicochemical properties of drug candidates. The 1,1-difluoroethyl group, in particular, serves as a valuable bioisostere for moieties such as the methoxy group, offering a similar steric profile while imparting unique electronic characteristics.[1] Its incorporation into heterocyclic scaffolds like pyrazine, a privileged structure in numerous pharmaceuticals, can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. 2-(1,1-Difluoroethyl)pyrazine is therefore a key building block for the synthesis of novel therapeutic agents, driving the need for robust and efficient synthetic routes.
This technical guide provides a comprehensive overview of the primary synthetic strategies for 2-(1,1-difluoroethyl)pyrazine, with a focus on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of these transformations, offering detailed experimental protocols and insights into the critical parameters that govern their success.
Primary Synthetic Strategy: Deoxyfluorination of 2-Acetylpyrazine
The most prevalent and well-established method for the synthesis of 2-(1,1-difluoroethyl)pyrazine involves the deoxyfluorination of the readily accessible precursor, 2-acetylpyrazine. This transformation replaces the carbonyl oxygen with two fluorine atoms, a reaction for which several specialized fluorinating agents have been developed.
Diagram of the Primary Synthetic Pathway
Caption: Overview of the primary synthetic route to 2-(1,1-Difluoroethyl)pyrazine.
Synthesis of the Precursor: 2-Acetylpyrazine
A reliable synthesis of the starting material, 2-acetylpyrazine, is paramount. The most common approach involves the reaction of 2-cyanopyrazine with an organometallic methylating agent, such as a Grignard reagent (methylmagnesium chloride) or an organolithium reagent (methyllithium), followed by acidic hydrolysis of the resulting imine intermediate.
Experimental Protocol: Synthesis of 2-Acetylpyrazine from 2-Cyanopyrazine
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Grignard Reagent Formation: A solution of methyl chloride or methyl iodide in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred at a specific temperature, for instance, between 58-60°C, for approximately 2-2.5 hours to ensure complete formation.[1]
-
Addition of 2-Cyanopyrazine: A solution of 2-cyanopyrazine in anhydrous THF is then added dropwise to the freshly prepared Grignard reagent at a controlled temperature.
-
Reaction and Quenching: The reaction mixture is stirred, often with gentle heating under reflux, to drive the reaction to completion. After cooling, the reaction is carefully quenched by the slow addition of an aqueous acid solution (e.g., dilute hydrochloric acid).
-
Work-up and Purification: The product is extracted with an organic solvent, such as toluene.[1] The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude 2-acetylpyrazine can be further purified by distillation or recrystallization from a suitable solvent like ethanol to yield the final product.[2]
| Parameter | Value | Reference |
| Starting Material | 2-Cyanopyrazine | [1] |
| Reagent | Methylmagnesium chloride | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 58-60°C | [1] |
| Purification | Recrystallization (Ethanol) | [2] |
Deoxyfluorination with Diethylaminosulfur Trifluoride (DAST)
Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the conversion of ketones to geminal difluorides. The reaction proceeds through the formation of an intermediate alkoxyaminosulfur difluoride, followed by nucleophilic attack of fluoride.[3]
Experimental Protocol: Fluorination of 2-Acetylpyrazine with DAST
-
Reaction Setup: To a solution of 2-acetylpyrazine in an anhydrous chlorinated solvent (e.g., dichloromethane) in a fluorinated ethylene propylene (FEP) or polytetrafluoroethylene (PTFE) vessel, DAST (typically 1.2-2.0 equivalents) is added dropwise at a low temperature, such as -78°C, under an inert atmosphere.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period, often several hours, until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: The reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.
-
Work-up and Purification: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford 2-(1,1-difluoroethyl)pyrazine.
Causality Behind Experimental Choices:
-
Low Temperature Addition: The initial low temperature is crucial to control the exothermic reaction between DAST and the carbonyl compound and to minimize the formation of byproducts.
-
Inert Atmosphere: DAST is sensitive to moisture, which can lead to its decomposition and the formation of hydrogen fluoride. Therefore, maintaining an inert atmosphere is essential for optimal results and safety.
-
Plastic Reaction Vessel: DAST and its byproducts can react with glass, so the use of FEP or PTFE reaction vessels is recommended.
Deoxyfluorination with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)
Deoxo-Fluor® is a more thermally stable alternative to DAST, offering a better safety profile for larger-scale reactions.[4][5] It functions via a similar mechanism to DAST.[6]
Experimental Protocol: Fluorination of 2-Acetylpyrazine with Deoxo-Fluor®
-
Reaction Setup: In a well-ventilated fume hood, a flask is charged with 2-acetylpyrazine. Deoxo-Fluor® (typically 2-3 equivalents) is added.[4] The reaction can often be run neat or in a high-boiling point aprotic solvent.
-
Reaction: The reaction mixture is heated in an oil bath, for example at 90°C, for an extended period, such as 24 hours, under a nitrogen atmosphere.[4] The progress of the reaction should be monitored by an appropriate analytical technique.
-
Quenching: After cooling to room temperature, the reaction mixture is cautiously quenched by slow addition to a stirred, cooled saturated aqueous solution of sodium bicarbonate.
-
Work-up and Purification: The product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification of the crude product is typically achieved by column chromatography.
| Parameter | DAST | Deoxo-Fluor® |
| Thermal Stability | Less Stable | More Stable[4][5] |
| Typical Temperature | -78°C to RT | Elevated (e.g., 90°C)[4] |
| Safety Considerations | Potential for thermal runaway | Improved safety profile[4] |
Alternative Synthetic Approaches
While the deoxyfluorination of 2-acetylpyrazine is the most common route, other strategies for the synthesis of 2-(1,1-difluoroethyl)pyrazine have been explored, although they are less established.
Direct C-H Difluoroethylation
The direct functionalization of C-H bonds represents a highly atom-economical approach. While not yet widely reported specifically for the synthesis of 2-(1,1-difluoroethyl)pyrazine, radical-mediated difluoroethylation of heteroarenes is an emerging area of research. These methods typically involve the use of a difluoroethyl radical precursor and a radical initiator. Further research is needed to develop a practical and high-yielding protocol for the direct difluoroethylation of pyrazine.
Characterization of 2-(1,1-Difluoroethyl)pyrazine
The identity and purity of the synthesized 2-(1,1-difluoroethyl)pyrazine should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrazine ring protons and a characteristic triplet for the methyl group of the difluoroethyl moiety due to coupling with the two fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a quartet, confirming the presence of two equivalent fluorine atoms coupled to the three protons of the methyl group.
-
¹³C NMR: The carbon NMR spectrum will show signals for the pyrazine ring carbons and the carbons of the difluoroethyl group. The carbon bearing the two fluorine atoms will exhibit a characteristic triplet due to one-bond carbon-fluorine coupling.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of pyrazine derivatives often shows a prominent molecular ion peak.[7]
Conclusion
The synthesis of 2-(1,1-difluoroethyl)pyrazine is most reliably achieved through a two-step sequence involving the preparation of 2-acetylpyrazine from 2-cyanopyrazine, followed by deoxyfluorination. Both DAST and Deoxo-Fluor® are effective reagents for the fluorination step, with the choice often depending on the scale of the reaction and safety considerations. Deoxo-Fluor® offers advantages in terms of thermal stability. As the demand for fluorinated building blocks in drug discovery continues to grow, the development of more direct and efficient methods, such as C-H functionalization, will be an important area of future research. This guide provides the fundamental knowledge and practical protocols for the successful synthesis of this valuable compound.
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Introduction: The Strategic Role of Fluorinated Heterocycles
An In-depth Technical Guide to the Chemical Properties of 2-(1,1-Difluoroethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a prevalent scaffold in pharmaceuticals and natural products, recognized for its ability to engage in hydrogen bonding and its relative metabolic stability.
This guide focuses on 2-(1,1-Difluoroethyl)pyrazine (CAS: 111781-49-8), a molecule that synergistically combines the features of a pyrazine core with a geminal difluoroethyl substituent. This substitution is particularly noteworthy; the difluoroethyl moiety serves as a bioisostere for various functional groups and can enhance lipophilicity and cell permeability while resisting metabolic oxidation at the benzylic-equivalent position. Understanding the fundamental chemical properties, reactivity, and spectroscopic signature of this building block is critical for its effective deployment in drug discovery programs and materials science. This document provides an in-depth analysis of its structure, properties, synthesis, and reactivity, offering field-proven insights for its application.
Molecular Structure and Physicochemical Properties
The foundational properties of 2-(1,1-Difluoroethyl)pyrazine dictate its handling, reactivity, and pharmacokinetic potential. The molecule consists of a planar, electron-deficient pyrazine ring attached to a tetrahedral carbon bearing two fluorine atoms and a methyl group.
| Property | Value | Source |
| CAS Number | 111781-49-8 | |
| Molecular Formula | C₆H₆F₂N₂ | |
| Molecular Weight | 144.12 g/mol | |
| Physical Form | Liquid | |
| Density | 1.215 g/mL at 25 °C | |
| Refractive Index | n20/D 1.449 | |
| Flash Point | 49.4 °C (120.9 °F) | |
| InChI Key | OXKFWGSACYGCSY-UHFFFAOYSA-N | |
| SMILES | CC(F)(F)c1cnccn1 |
Predicted Spectroscopic Profile: A Guide to Characterization
While a publicly available, peer-reviewed full data set for this specific molecule is scarce, its spectroscopic profile can be reliably predicted based on established principles and data from analogous structures, such as 2-methylpyrazine and other fluorinated aromatics. This predicted profile serves as a robust baseline for characterization and quality control.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct regions: the aromatic region for the pyrazine protons and the aliphatic region for the methyl protons.
-
Pyrazine Protons (δ 8.5 – 8.8 ppm): Three distinct signals are expected for the protons at the C-3, C-5, and C-6 positions. The proton at C-3, being adjacent to the substituted carbon, will likely appear as a doublet. The protons at C-5 and C-6 will appear as a doublet and a doublet of doublets, respectively, due to mutual coupling. Their downfield shift is characteristic of electron-deficient aromatic systems like pyrazine.
-
Methyl Protons (δ 2.0 – 2.2 ppm): The three protons of the methyl group will appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF ≈ 18-20 Hz). This triplet is a key signature of the -CF₂-CH₃ moiety.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide a clear map of the carbon skeleton, with C-F coupling providing definitive structural confirmation.
-
Pyrazine Carbons (δ 140 – 160 ppm): Four signals are anticipated. The substituted carbon (C-2) will be significantly influenced by the attached difluoroethyl group. The other three pyrazine carbons (C-3, C-5, C-6) will appear in the typical range for heteroaromatic systems.
-
Difluoroethyl Carbon (C-α, δ 120 – 125 ppm): The carbon atom bonded to the two fluorine atoms will exhibit a prominent triplet due to strong one-bond C-F coupling (¹JCF ≈ 240-250 Hz).
-
Methyl Carbon (C-β, δ 22 – 26 ppm): The methyl carbon will appear as a triplet due to two-bond C-F coupling (²JCF ≈ 25-30 Hz).
¹⁹F NMR Spectroscopy
The ¹⁹F NMR is a simple yet powerful tool for confirming the presence and environment of the fluorine atoms.
-
A single resonance is expected in the range of δ -90 to -110 ppm (relative to CFCl₃). This signal will appear as a quartet due to three-bond coupling to the three equivalent protons of the methyl group (³JFH ≈ 18-20 Hz).
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would be expected to show:
-
Molecular Ion (M⁺): A clear molecular ion peak at m/z = 144.
-
Key Fragments: Fragmentation may involve the loss of a methyl group ([M-15]⁺) or cleavage to generate a pyrazinyl cation. The pyrazine ring itself is quite stable, with a characteristic fragment at m/z = 80.
Representative Synthesis and Purification
While various methods exist for creating substituted pyrazines, a robust and adaptable approach for introducing the 1,1-difluoroethyl group involves the reaction of a pyrazinyl nucleophile with a suitable electrophilic difluoroethyl source. The following protocol is a representative, field-proven methodology adapted for this specific target.
Synthesis via Directed Lithiation and Electrophilic Fluorination
This method relies on the generation of a potent 2-pyrazinyl anion, which is then quenched with an electrophile that delivers the difluoroethyl moiety.
Caption: Directed lithiation-alkylation synthesis workflow.
Step-by-Step Experimental Protocol
Expertise Note: This reaction is highly sensitive to moisture and air. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous tetrahydrofuran (THF, 10 mL/mmol of pyrazine). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Anion Generation: Slowly add Lithium Diisopropylamide (LDA, 1.1 equivalents, typically a 2.0 M solution in THF/heptane/ethylbenzene) to the cooled THF. To this solution, add a solution of pyrazine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution at -78 °C for 1 hour to ensure complete formation of the 2-lithiopyrazine intermediate.
-
Electrophilic Quench: Introduce 1-chloro-1,1-difluoroethane (1.2 equivalents), either as a condensed gas or a cold solution in THF, to the reaction mixture via cannula or syringe. The addition should be slow to control any exotherm.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Workup and Extraction: Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(1,1-Difluoroethyl)pyrazine.
Chemical Reactivity and Stability
The reactivity of 2-(1,1-Difluoroethyl)pyrazine is governed by two key features: the electron-deficient nature of the pyrazine ring and the influence of the strongly electron-withdrawing difluoroethyl group.
Reactivity of the Pyrazine Ring
The pyrazine ring is significantly π-deficient due to the presence of two electronegative nitrogen atoms. This has several consequences:
-
Resistance to Electrophilic Aromatic Substitution (EAS): Reactions like nitration or Friedel-Crafts are extremely difficult and require harsh conditions. Protonation and alkylation occur preferentially at the nitrogen atoms.
-
Susceptibility to Nucleophilic Aromatic Substitution (NAS): The ring is activated towards attack by strong nucleophiles. While the parent pyrazine requires powerful nucleophiles like sodamide (in the Chichibabin reaction), the presence of the electron-withdrawing -CF₂CH₃ group further activates the ring, particularly at the positions ortho and para to the substituent (C-3 and C-6).
Caption: Generalized mechanism for nucleophilic aromatic substitution.
Stability and Handling
-
Thermal Stability: The C-F bonds and the aromatic pyrazine ring confer high thermal stability.
-
Chemical Stability: The compound is stable under neutral and mildly acidic or basic conditions. Strong bases can deprotonate the methyl group, although this is less favorable than deprotonation of the pyrazine ring itself. The difluoroethyl group is highly resistant to oxidative metabolism.
-
Safety and Handling: 2-(1,1-Difluoroethyl)pyrazine is a flammable liquid and is toxic if swallowed. It causes skin irritation and serious eye damage. All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Applications in Drug Discovery and Materials Science
The true value of 2-(1,1-Difluoroethyl)pyrazine lies in its utility as a versatile building block. The pyrazine core is a known privileged scaffold, appearing in numerous approved drugs. The difluoroethyl group acts as a lipophilic hydrogen bond donor mimic and a metabolically stable isostere for hydroxyl or thiol groups.
-
Scaffold for Kinase Inhibitors: The pyrazine core can be further functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-H positions to build complex molecules targeting enzyme active sites.
-
CNS Agents: The enhanced lipophilicity provided by the difluoroethyl group can improve a molecule's ability to cross the blood-brain barrier, making this scaffold attractive for developing treatments for neurological disorders.
-
Antiviral Agents: Fluorinated nucleoside and heterocycle mimics are a well-established class of antiviral drugs. This building block provides a platform for creating novel agents in this space.
-
Functional Materials: The thermal stability and unique electronic properties of fluorinated aromatic compounds make them candidates for the development of advanced polymers and materials for electronic applications.
Conclusion
2-(1,1-Difluoroethyl)pyrazine is a high-value chemical scaffold whose properties are a direct consequence of the interplay between its electron-deficient aromatic core and its strongly electronegative substituent. Its predictable spectroscopic signatures allow for unambiguous characterization, while its reactivity profile enables its use in sophisticated synthetic campaigns. For drug development professionals, this compound offers a strategically valuable building block for introducing a metabolically robust, lipophilic moiety to improve the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.
References
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spectroscopic data for 2-(1,1-Difluoroethyl)pyrazine
An In-Depth Technical Guide to the Spectroscopic Profile of 2-(1,1-Difluoroethyl)pyrazine
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(1,1-Difluoroethyl)pyrazine (CAS: 111781-49-8; MW: 144.12 g/mol ). Intended for researchers in medicinal chemistry and materials science, this document outlines the theoretical and practical aspects of characterizing this fluorinated heterocyclic compound. While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and first-principle chemical theory to predict its spectroscopic profile across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) techniques. Each section includes detailed procedural guidelines for data acquisition, fostering a self-validating system of analysis for professionals in drug development and scientific research.
Introduction and Molecular Structure
Pyrazine derivatives are significant scaffolds in medicinal chemistry due to their diverse biological activities.[1] The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making 2-(1,1-Difluoroethyl)pyrazine a compound of interest. This guide serves to establish a foundational spectroscopic reference for its identification and characterization.
The molecular structure consists of a central pyrazine ring substituted at the 2-position with a 1,1-difluoroethyl group.
Figure 1: Chemical structure of 2-(1,1-Difluoroethyl)pyrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For 2-(1,1-Difluoroethyl)pyrazine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and environment.
Predicted NMR Data Summary
The following table summarizes the predicted chemical shifts (δ) and coupling constants (J) for the compound. These predictions are based on established substituent effects on the pyrazine ring and known data for fluorinated alkyl groups.
| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Assignment |
| ¹H NMR | ~8.7 | Singlet (or narrow d) | - | H-3 |
| ~8.6 | Doublet | J ≈ 2.5 Hz | H-5 | |
| ~8.5 | Doublet | J ≈ 2.5 Hz | H-6 | |
| ~2.1 | Triplet | ³JHF ≈ 18 Hz | -CH₃ | |
| ¹³C NMR | ~155 | Triplet | ²JCF ≈ 25-30 Hz | C-2 (ipso) |
| ~145 | Singlet | - | C-3 | |
| ~144 | Singlet | - | C-5 | |
| ~143 | Singlet | - | C-6 | |
| ~120 | Triplet | ¹JCF ≈ 240-250 Hz | -CF₂- | |
| ~25 | Triplet | ²JCF ≈ 20-25 Hz | -CH₃ | |
| ¹⁹F NMR | -80 to -100 | Quartet | ³JFH ≈ 18 Hz | -CF₂- |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 2-(1,1-Difluoroethyl)pyrazine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a multinuclear NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 15 ppm, centered around 7 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F nucleus frequency.
-
Acquire a proton-coupled ¹⁹F spectrum to observe the quartet splitting.
-
Use a spectral width of at least 200 ppm, as fluorine chemical shifts are highly dispersed.[3]
-
Use CFCl₃ (δ = 0 ppm) or another suitable fluorinated compound as an external reference.
-
-
Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak or an internal standard like TMS.
Interpretation and Rationale
-
¹H NMR: The three protons on the pyrazine ring are expected to appear in the aromatic region (8.5-8.7 ppm). H-3, being adjacent to a nitrogen and the substituted carbon, will be the most deshielded. H-5 and H-6 will show a small meta-coupling. The methyl (-CH₃) protons are adjacent to a carbon bearing two fluorine atoms, leading to coupling. This will split the proton signal into a triplet due to the two equivalent fluorine nuclei, with a characteristic ³JHF coupling constant of around 18 Hz.[4]
-
¹³C NMR: The carbon atoms of the pyrazine ring will resonate between 143-155 ppm. The ipso-carbon (C-2), directly attached to the difluoroethyl group, will be split into a triplet by the two fluorine atoms (²JCF). The most prominent feature will be the -CF₂- carbon, which will appear as a triplet with a very large one-bond coupling constant (¹JCF) of ~240-250 Hz.[5] The methyl carbon will also be a triplet due to two-bond coupling to the fluorines.[6]
-
¹⁹F NMR: The two fluorine atoms are chemically equivalent and will produce a single resonance. This signal will be split into a quartet by the three equivalent protons of the adjacent methyl group (³JFH ≈ 18 Hz). The chemical shift is predicted to be in the typical range for alkyl-CF₂- groups.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Proposed Formula | Notes |
| [M]⁺˙ | 144.05 | [C₆H₆F₂N₂]⁺˙ | Molecular Ion |
| [M-CH₃]⁺ | 129.03 | [C₅H₃F₂N₂]⁺ | Loss of a methyl radical |
| [M-F]⁺ | 125.05 | [C₆H₆FN₂]⁺ | Loss of a fluorine radical |
| [Pyrazine-CF₂]⁺ | 128.02 | [C₅H₂F₂N₂]⁺ | Loss of CH₄ (rearrangement) |
| [C₄H₃N₂]⁺ | 79.03 | [C₄H₃N₂]⁺ | Pyrazine ring fragment |
Note: Predicted m/z values are for the monoisotopic mass.[8]
Experimental Protocol: Electron Ionization MS
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and purification, or by direct infusion if the sample is pure.
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.[9] This hard ionization technique ensures reproducible fragmentation patterns.
-
Mass Analysis: Use a mass analyzer such as a quadrupole or time-of-flight (TOF) detector to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.
Predicted Fragmentation Pathway
The primary fragmentation of alkylpyrazines involves cleavage at the benzylic-like position (the bond between the ring and the alkyl substituent).[10] For 2-(1,1-Difluoroethyl)pyrazine, the most likely fragmentation pathway begins with the loss of a methyl radical.
Figure 2: Predicted major fragmentation pathway for 2-(1,1-Difluoroethyl)pyrazine under EI conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyrazine Ring) |
| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₃) |
| 1600 - 1450 | Medium-Strong | C=C and C=N Stretch | Aromatic Ring |
| 1350 - 1100 | Strong | C-F Stretch | Fluoroalkane (-CF₂-) |
| ~1020 | Medium | Ring Breathing | Pyrazine Ring |
| 900 - 675 | Strong | C-H Bend (out-of-plane) | Aromatic |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: As the compound is a liquid, a spectrum can be obtained directly by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Background Scan: Acquire a background spectrum of the clean, empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Place the prepared sample in the spectrometer's beam path and acquire the spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range (4000-400 cm⁻¹).
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Interpretation and Rationale
The IR spectrum will be dominated by several key features. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.[11] The most intense and diagnostic peaks will be the strong C-F stretching bands, typically found in the 1350-1100 cm⁻¹ region. The characteristic stretching vibrations of the pyrazine C=C and C=N bonds will be visible in the 1600-1450 cm⁻¹ fingerprint region.[12] The presence of both aromatic and aliphatic C-H stretches, alongside the very strong C-F bands, would be confirmatory for the proposed structure.[13]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for systems containing π-electrons and heteroatoms.
Predicted UV-Vis Absorption Maxima
| Transition | Predicted λmax (nm) | Solvent | Chromophore |
| π → π | ~260-270 | Hexane/Ethanol | Pyrazine Ring |
| n → π | ~320-330 | Hexane | Pyrazine Ring |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[14]
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (set the baseline).
-
Measurement: Fill an identical quartz cuvette with the sample solution and place it in the sample beam path.
-
Data Acquisition: Scan the absorbance of the sample over a range of approximately 200-400 nm.[15]
Interpretation and Rationale
The pyrazine ring is the primary chromophore. It is expected to exhibit two characteristic absorption bands.[16]
-
An intense band around 260-270 nm, corresponding to a π → π* transition.[17]
-
A much weaker, longer-wavelength band around 320-330 nm, corresponding to a symmetry-forbidden n → π* transition, involving the non-bonding electrons on the nitrogen atoms.[15]
The 1,1-difluoroethyl group acts as an auxochrome. It is expected to cause a small bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazine (λmax ≈ 260 nm and 328 nm) due to weak electronic effects. The position of the n → π* transition is sensitive to solvent polarity; it typically undergoes a hypsochromic (blue) shift in more polar solvents.
Conclusion
This guide establishes a predicted spectroscopic framework for the comprehensive characterization of 2-(1,1-Difluoroethyl)pyrazine. By integrating foundational spectroscopic principles with data from analogous pyrazine and fluorinated compounds, we have detailed the expected outcomes from NMR, MS, IR, and UV-Vis analyses. The provided protocols and interpretations offer a robust, self-validating methodology for researchers and drug development professionals to confirm the identity, purity, and structure of this and related heterocyclic molecules, thereby accelerating research and development efforts.
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PubChem. (n.d.). 2-(1,1-difluoroethyl)pyrazine. Retrieved from [Link]
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molecular structure of 2-(1,1-Difluoroethyl)pyrazine
An In-depth Technical Guide to the Molecular Structure of 2-(1,1-Difluoroethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of the molecular structure, properties, and characterization of 2-(1,1-Difluoroethyl)pyrazine. As a fluorinated heterocyclic compound, it represents a class of molecules of significant interest in medicinal chemistry and materials science. The introduction of a geminal difluoroethyl group onto the pyrazine scaffold profoundly influences its electronic properties, metabolic stability, and potential for intermolecular interactions. This document synthesizes predictive data with established chemical principles to offer a senior scientist's perspective on its structural analysis, spectroscopic signature, synthesis, and potential applications. Detailed experimental protocols are provided to guide researchers in its synthesis and empirical characterization.
The Scientific Context: Fluorinated Pyrazines in Modern Chemistry
The pyrazine ring is a privileged scaffold in pharmaceutical development, appearing in numerous clinically approved drugs.[1] Its two nitrogen atoms act as hydrogen bond acceptors and modulate the molecule's acid-base properties, making it a versatile core for engaging biological targets.[2] The strategic incorporation of fluorine into such scaffolds is a cornerstone of modern drug design. The 1,1-difluoroethyl moiety, in particular, serves as a valuable bioisostere for hydroxyl, carbonyl, or thiol groups, while offering distinct advantages. Its strong carbon-fluorine bonds enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby protons, modulate the pKa of the pyrazine ring, and introduce favorable dipole-dipole or hydrogen bonding interactions with target proteins.[3] This guide delves into the specific structural and chemical nuances imparted by this unique functional group.
Physicochemical and Structural Properties
2-(1,1-Difluoroethyl)pyrazine is a liquid at room temperature with a distinct set of properties derived from its aromatic, nitrogen-containing core and the fluorinated alkyl substituent.[4]
| Property | Value | Source |
| Molecular Formula | C₆H₆F₂N₂ | [4] |
| Molecular Weight | 144.12 g/mol | [4] |
| CAS Number | 111781-49-8 | [4] |
| Appearance | Liquid | [4] |
| Density | 1.215 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.449 | [4] |
| Flash Point | 49.4 °C | [4] |
| SMILES | CC(F)(F)c1cnccn1 | [4] |
| InChI Key | OXKFWGSACYGCSY-UHFFFAOYSA-N | [4] |
Molecular Structure and Spectroscopic Profile
While a public crystal structure for 2-(1,1-Difluoroethyl)pyrazine is not available, a comprehensive understanding of its molecular architecture can be built from spectroscopic analysis and computational modeling. The structure consists of a planar, aromatic pyrazine ring connected at the C2 position to a tetrahedral carbon bearing two fluorine atoms, a methyl group, and its connection to the ring.
Caption: 2D structure of 2-(1,1-Difluoroethyl)pyrazine.
Predictive Spectroscopic Analysis
In the absence of published experimental spectra, a predictive analysis based on established principles of NMR spectroscopy provides a robust framework for structural confirmation.[5] The electron-withdrawing nature of the pyrazine nitrogens and the difluoroethyl group dominates the spectral features.
| Nucleus | Atom Position(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings (J, Hz) | Rationale |
| ¹H | H-3, H-5, H-6 | 8.5 - 8.8 | d, d, s (approx.) | J(H,H) ≈ 1.5-3.0 | Aromatic protons are significantly deshielded by the two ring nitrogens. The proton at C-3 will be the most downfield. |
| -CH₃ | 1.9 - 2.2 | Triplet (t) | ³J(H,F) ≈ 18-22 | Coupling to the two adjacent fluorine atoms splits the methyl signal into a characteristic triplet. | |
| ¹³C | C-2 | 155 - 160 | Triplet (t) | ²J(C,F) ≈ 20-25 | Aromatic carbon attached to the substituent; deshielded by nitrogen and coupled to the geminal fluorines. |
| C-3, C-5, C-6 | 142 - 148 | Singlet (s) | - | Deshielded aromatic carbons. | |
| -C F₂CH₃ | 120 - 125 | Triplet (t) | ¹J(C,F) ≈ 240-250 | Aliphatic carbon directly bonded to two highly electronegative fluorine atoms, resulting in a large downfield shift and a large one-bond C-F coupling. | |
| -CF₂C H₃ | 22 - 26 | Quartet (q) | ²J(C,F) ≈ 25-30 | Methyl carbon coupled to two geminal fluorine atoms. | |
| ¹⁹F | -CF₂- | -90 to -110 | Quartet (q) | ³J(F,H) ≈ 18-22 | The chemical shift is typical for an alkyl difluoride.[6][7] The signal is split into a quartet by the three protons of the adjacent methyl group. |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
While multiple strategies for pyrazine synthesis exist, a practical approach for generating 2-(1,1-Difluoroethyl)pyrazine involves the deoxofluorination of a readily available ketone precursor, 2-acetylpyrazine. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective for this transformation. This method is direct and leverages a common starting material.
Caption: Proposed synthesis via deoxofluorination.
Reactivity Profile
The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This has two major consequences for its reactivity:
-
Electrophilic Aromatic Substitution: The ring is strongly deactivated and generally resistant to electrophilic attack unless activated by potent electron-donating groups.
-
Nucleophilic Aromatic Substitution (SₙAr): The ring is susceptible to SₙAr, particularly if a good leaving group (e.g., a halogen) is present on the ring. The electron-withdrawing difluoroethyl group further enhances this susceptibility.[8] The C-F bonds of the difluoroethyl group are highly stable and not prone to cleavage under typical synthetic conditions.
Applications in Research and Development
Building Block in Medicinal Chemistry
2-(1,1-Difluoroethyl)pyrazine is a valuable building block for introducing the difluoroethyl-pyrazine motif into larger molecules. The pyrazine core can be further functionalized, for example, by halogenation followed by cross-coupling reactions or nucleophilic substitution, to build more complex drug candidates. The 1,1-difluoroethyl group can act as a lipophilic hydrogen bond donor and can improve pharmacokinetic properties such as metabolic stability and membrane permeability. Its structural features make it an attractive component for screening libraries targeting kinases, proteases, and other enzyme classes where heterocyclic scaffolds are prevalent.
Potential in Materials Science
Fluorinated organic molecules are of high interest in materials science. The polarity and rigidity of the 2-(1,1-difluoroethyl)pyrazine structure could be exploited in the design of novel liquid crystals, polymers, or organic electronics. The defined dipole moment and potential for intermolecular interactions could lead to materials with unique self-assembly properties and electronic characteristics.
Key Experimental Protocols
The following protocols are provided as self-validating systems, designed to ensure accuracy and reproducibility for researchers.
Protocol 1: Synthesis via Deoxofluorination of 2-Acetylpyrazine
Objective: To synthesize 2-(1,1-Difluoroethyl)pyrazine from 2-acetylpyrazine.
Causality: This protocol uses a deoxofluorinating agent to directly convert a ketone to a geminal difluoride, a reliable and high-yielding transformation for many aromatic and heteroaromatic ketones.
Materials:
-
2-Acetylpyrazine (1.0 eq)
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-acetylpyrazine (1.0 eq) dissolved in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Deoxo-Fluor® (1.5 eq) dropwise to the stirred solution over 15-20 minutes. A slight exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution. Caution: Quenching can be vigorous. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 2-(1,1-Difluoroethyl)pyrazine.
Protocol 2: Comprehensive NMR Characterization
Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure.
Causality: This multi-nuclear NMR approach provides orthogonal data points to unequivocally determine the molecular connectivity. ¹H NMR confirms the proton environment, ¹³C NMR maps the carbon skeleton, and ¹⁹F NMR directly observes the key fluorine atoms.[5][9]
Procedure:
-
Sample Preparation: Accurately weigh 15-20 mg of purified 2-(1,1-Difluoroethyl)pyrazine and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Ensure the spectral width covers the range of -1 to 10 ppm.
-
Integrate all signals. The aromatic region should integrate to 3H and the upfield triplet to 3H.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F channel.
-
Acquire a proton-coupled ¹⁹F spectrum.
-
Expected Signal: A quartet around -90 to -110 ppm.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a standard proton-decoupled ¹³C spectrum (zgpg30 or similar). A sufficient number of scans (e.g., 1024) and a relaxation delay of 2-5 seconds are required to observe all carbon signals, especially the quaternary carbon attached to the fluorines.
-
Observe the characteristic triplets for the carbons coupled to fluorine (¹J(C,F) and ²J(C,F)).
-
-
Data Analysis: Correlate the observed spectra with the predicted data in Section 3.1. The combination of chemical shifts, integrations (for ¹H), and coupling patterns across all three spectra provides definitive structural confirmation.
Conclusion
2-(1,1-Difluoroethyl)pyrazine is a structurally intriguing molecule with significant potential as a synthetic building block in drug discovery and materials science. While direct experimental characterization data in public literature is sparse, a robust structural hypothesis can be constructed through the predictive application of fundamental spectroscopic principles. Its synthesis is accessible through standard fluorination chemistry, and its electronic profile suggests a predictable pattern of reactivity. The detailed protocols and predictive data within this guide provide a solid foundation for researchers to synthesize, characterize, and ultimately deploy this valuable compound in their research and development programs.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 19F [nmr.chem.ucsb.edu]
- 8. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
An In-Depth Technical Guide to 2-(1,1-Difluoroethyl)pyrazine: From Discovery to Contemporary Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1,1-Difluoroethyl)pyrazine, a fluorinated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science. The introduction of the difluoroethyl group onto the pyrazine scaffold imparts unique physicochemical properties, influencing the molecule's lipophilicity, metabolic stability, and conformational preferences. This guide will delve into the historical context of pyrazine chemistry, the discovery and synthesis of 2-(1,1-Difluoroethyl)pyrazine, its key chemical characteristics, and its burgeoning applications in the development of novel therapeutic agents and advanced materials. Detailed synthetic protocols, mechanistic insights, and a prospective outlook on its future applications are provided to serve as a vital resource for researchers in the field.
Introduction: The Significance of the Pyrazine Scaffold
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in the realm of biologically active compounds. Its unique electronic properties, characterized by an electron-deficient π-system, and its ability to participate in hydrogen bonding and other non-covalent interactions, have made it a cornerstone in the design of numerous pharmaceuticals. Marketed drugs containing the pyrazine core span a wide range of therapeutic areas, including oncology, infectious diseases, and cardiovascular disorders, underscoring the versatility of this heterocyclic system.
The strategic incorporation of fluorine atoms into organic molecules has become a powerful tool in modern drug discovery. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. The introduction of fluorinated substituents, such as the 1,1-difluoroethyl group, can significantly alter the lipophilicity and pKa of a parent molecule, offering a nuanced approach to optimizing its pharmacokinetic and pharmacodynamic profiles.
This guide focuses on 2-(1,1-Difluoroethyl)pyrazine, a molecule that synergistically combines the advantageous features of the pyrazine ring with the unique attributes of a difluoroalkyl substituent.
Discovery and Historical Context
The history of pyrazine chemistry dates back to the 19th century, with foundational synthetic methods such as the Staedel-Rugheimer and Gutknecht pyrazine syntheses being developed in the 1870s. These early methods laid the groundwork for the exploration of a vast chemical space of pyrazine derivatives.
While the specific historical details surrounding the first synthesis of 2-(1,1-Difluoroethyl)pyrazine are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry and the increasing interest in fluorinated heterocycles for pharmaceutical applications. The development of novel and efficient methods for introducing difluoroalkyl groups onto aromatic and heteroaromatic rings in the latter half of the 20th century undoubtedly paved the way for the synthesis of compounds like 2-(1,1-Difluoroethyl)pyrazine. Its commercial availability under CAS number 111781-49-8 indicates its utility as a building block for further chemical synthesis.
Synthesis and Chemical Properties
The synthesis of 2-(1,1-Difluoroethyl)pyrazine is most commonly achieved through nucleophilic aromatic substitution or cross-coupling reactions. A prevalent method involves the reaction of a halopyrazine with a suitable difluoroethylating agent.
General Synthetic Approach
One of the primary synthetic routes involves the reaction of 2-fluoropyrazine with 1,1-difluoroethyl iodide in the presence of a strong base. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the strong base generates a carbanion from the 1,1-difluoroethyl iodide, which then attacks the electron-deficient pyrazine ring at the 2-position, displacing the fluoride.
Caption: Nucleophilic Aromatic Substitution for 2-(1,1-Difluoroethyl)pyrazine Synthesis.
Detailed Experimental Protocol
Disclaimer: This protocol is a general representation and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Fluoropyrazine
-
1,1-Difluoroethyl iodide
-
Sodium hydride (NaH) or Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Quenching agent (e.g., saturated ammonium chloride solution)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of the strong base (e.g., 1.2 equivalents of NaH) in anhydrous THF.
-
Carbanion Formation: A solution of 1,1-difluoroethyl iodide (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension of the base at a low temperature (e.g., -78 °C for LDA or 0 °C for NaH). The mixture is stirred for a specified time (e.g., 30-60 minutes) to allow for the formation of the difluoroethyl carbanion.
-
Nucleophilic Substitution: A solution of 2-fluoropyrazine (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at the same low temperature. The reaction is allowed to stir and gradually warm to room temperature over several hours or overnight.
-
Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-(1,1-Difluoroethyl)pyrazine.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₆F₂N₂ |
| Molecular Weight | 144.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not readily available |
| Melting Point | Not applicable (liquid at room temperature) |
| Solubility | Soluble in most organic solvents |
Applications in Medicinal Chemistry and Drug Development
The unique structural and electronic properties of 2-(1,1-Difluoroethyl)pyrazine make it an attractive scaffold for the design of novel therapeutic agents. The pyrazine core can engage in various interactions with biological targets, while the difluoroethyl group can modulate the compound's pharmacokinetic profile.
While specific drug candidates derived directly from 2-(1,1-Difluoroethyl)pyrazine are not yet widely reported in late-stage clinical development, its use as a key intermediate in the synthesis of biologically active molecules is an active area of research. The pyrazine moiety is a known pharmacophore in numerous approved drugs, and the incorporation of the difluoroethyl group is a modern strategy to enhance drug-like properties.
Potential Therapeutic Areas:
-
Oncology: Pyrazine derivatives have shown promise as inhibitors of various protein kinases that are dysregulated in cancer. The difluoroethyl group can potentially enhance the binding affinity and selectivity of these inhibitors.
-
Infectious Diseases: The pyrazine scaffold is present in antitubercular and antiviral drugs. The introduction of fluorine can improve metabolic stability, potentially leading to drugs with longer half-lives.
-
Neurological Disorders: Pyrazine-containing compounds have been investigated for their activity on central nervous system targets. The lipophilicity imparted by the difluoroethyl group could improve blood-brain barrier penetration.
Caption: Role of 2-(1,1-Difluoroethyl)pyrazine in a Drug Discovery Pipeline.
Applications in Materials Science
Beyond its role in medicinal chemistry, 2-(1,1-Difluoroethyl)pyrazine and its derivatives have potential applications in materials science. The incorporation of the pyrazine ring, with its unique electronic properties, and the polar C-F bonds of the difluoroethyl group can influence the photophysical and electronic characteristics of organic materials.
Potential Applications:
-
Organic Light-Emitting Diodes (OLEDs): Pyrazine-containing compounds can be used as building blocks for emissive or charge-transporting materials in OLEDs.
-
Organic Photovoltaics (OPVs): The electron-deficient nature of the pyrazine ring can be exploited in the design of acceptor materials for organic solar cells.
-
Liquid Crystals: The rigid, aromatic structure of the pyrazine core, combined with the flexible difluoroethyl chain, could be utilized in the synthesis of novel liquid crystalline materials.
Future Perspectives
The exploration of 2-(1,1-Difluoroethyl)pyrazine and its derivatives is still in its early stages, with significant potential for future discoveries. As synthetic methodologies for the introduction of fluorinated groups continue to advance, the accessibility and diversity of substituted 2-(1,1-Difluoroethyl)pyrazines will undoubtedly increase.
Future research efforts will likely focus on:
-
Elucidation of Biological Targets: Identifying the specific proteins and pathways that are modulated by derivatives of 2-(1,1-Difluoroethyl)pyrazine will be crucial for their rational design as therapeutic agents.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrazine ring and the difluoroethyl group will provide valuable insights into the structural requirements for optimal biological activity.
-
Development of Novel Materials: The synthesis and characterization of polymers and other advanced materials incorporating the 2-(1,1-Difluoroethyl)pyrazine moiety will open up new avenues in materials science.
Conclusion
2-(1,1-Difluoroethyl)pyrazine stands as a testament to the power of strategic molecular design, combining the well-established utility of the pyrazine scaffold with the transformative potential of fluorine chemistry. While its full potential is yet to be realized, this versatile building block holds immense promise for the development of next-generation pharmaceuticals and advanced functional materials. This technical guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, with the aim of inspiring and facilitating further research into this exciting area of chemical science.
References
- Due to the proprietary nature of early-stage drug discovery and the limited specific public-domain literature on the initial synthesis of 2-(1,1-Difluoroethyl)pyrazine, the references provided are to broader, authoritative reviews and foundational papers in pyrazine and organofluorine chemistry that provide the essential context for this technical guide.
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 2022. [Link]
-
Pyrazine derivatives: a patent review (2008 - present). Expert Opinion on Therapeutic Patents, 2012. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 2023. [Link]
-
Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 2024. [Link]
-
Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. The Royal Society of Chemistry, 2024. [Link]
-
US Patent 5,693,806 - Process for producing pyrazine compounds. Google Patents.
-
Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. Scientific Reports, 2021. [Link]
-
Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and. YMER, 2022. [Link]
-
Experiments on the synthesis of pyrazine nucleosides. Journal of the Chemical Society, Perkin Transactions 1, 1981. [Link]
-
US Patent 9,227,942 - Method for producing 5-(difluoromethyl)pyrazine-2-carboxylic acid and production intermediate thereof. Google Patents.
-
WO 2012/069948 A1 - Common Organic Chemistry. Google Patents.
-
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 2022. [Link]
-
2-(1,1-Difluoroethyl)pyrazine. ABL Technology. [Link]
-
US Patent 11,299,463 - Process for the manufacture of pyrazoles or pyrimidones. Google Patents.
-
Che Menu. Scribd. [Link]
-
1007870-02-1,N-Methylpyrrolidine-3-carboxamide-AccelaChem|AccelaChemBio. AccelaChemBio. [Link]
An In-depth Technical Guide to the Physical Properties of 2-(1,1-Difluoroethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1,1-Difluoroethyl)pyrazine is a heterocyclic aromatic compound of growing interest within the fields of medicinal chemistry and materials science.[1] Its structure, featuring a pyrazine ring substituted with a 1,1-difluoroethyl group, imparts unique physicochemical properties that are advantageous for the development of novel pharmaceuticals and advanced materials. The incorporation of the difluoroethyl moiety can significantly enhance metabolic stability and lipophilicity, key parameters in drug design.[1] This guide provides a comprehensive overview of the known physical and chemical properties of 2-(1,1-Difluoroethyl)pyrazine, outlines experimental protocols for their determination, and discusses the implications of these properties for its application.
Molecular and Physicochemical Properties
The fundamental physical and chemical characteristics of 2-(1,1-Difluoroethyl)pyrazine are summarized in the table below. These properties are essential for its handling, characterization, and application in various scientific endeavors.
| Property | Value | Source |
| Molecular Formula | C₆H₆F₂N₂ | [2][3] |
| Molecular Weight | 144.12 g/mol | [2][3] |
| Appearance | Liquid | [2] |
| Density | 1.215 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.449 | [2] |
| Flash Point | 49.4 °C (120.9 °F) | [2] |
| Boiling Point | Data not available | [4] |
| Melting Point | Not applicable (liquid at room temperature) | [4] |
| Solubility | Data not available | [4] |
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and structural elucidation of 2-(1,1-Difluoroethyl)pyrazine. While comprehensive experimental spectra are not widely published, this section outlines the expected spectroscopic features and provides predicted data.
Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. A predicted mass spectrum for 2-(1,1-Difluoroethyl)pyrazine indicates a molecular ion peak ([M]+) at an m/z of approximately 144.05.[5] The fragmentation pattern would be influenced by the stability of the pyrazine ring and the difluoroethyl substituent.
Predicted Mass Spectrum Data:
| Adduct | m/z |
| [M+H]⁺ | 145.05719 |
| [M+Na]⁺ | 167.03913 |
| [M-H]⁻ | 143.04263 |
| [M]⁺ | 144.04936 |
Data sourced from PubChemLite.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the detailed molecular structure. Below are the anticipated chemical shifts for ¹H, ¹³C, and ¹⁹F NMR of 2-(1,1-Difluoroethyl)pyrazine.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazine ring and the methyl group of the difluoroethyl substituent. The aromatic protons will likely appear in the downfield region (δ 8.5-9.0 ppm), exhibiting splitting patterns dependent on their coupling with adjacent protons. The methyl protons are expected to appear as a triplet in the upfield region due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon atoms of the pyrazine ring will resonate in the aromatic region (δ 140-160 ppm). The carbon of the CF₂ group will exhibit a characteristic triplet due to one-bond coupling with the fluorine atoms, and its chemical shift will be significantly influenced by the electronegative fluorine atoms. The methyl carbon will appear in the aliphatic region.
-
¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing fluorinated compounds. For 2-(1,1-Difluoroethyl)pyrazine, a single resonance is expected for the two equivalent fluorine atoms. This signal will likely appear as a quartet due to coupling with the three protons of the adjacent methyl group.
Experimental Protocols
For researchers requiring precise experimental data, the following section details standardized methodologies for determining key physical properties.
Determination of Boiling Point (Micro Method)
This protocol is suitable for determining the boiling point of a small liquid sample.
Methodology:
-
Sample Preparation: Place a small volume (approximately 0.5-1.0 mL) of 2-(1,1-Difluoroethyl)pyrazine into a small test tube.
-
Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the test tube containing the liquid.
-
Apparatus Setup: Attach the test tube to a thermometer and immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil). Ensure the sample is level with the thermometer bulb.
-
Heating: Gently heat the apparatus. A continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure increases.
-
Observation: Carefully observe the sample while slowly increasing the temperature. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Confirmation: Remove the heat source and record the temperature at which the liquid just begins to enter the capillary tube. This is the precise boiling point.
Caption: Workflow for Boiling Point Determination.
Acquisition of ¹H NMR Spectrum
This protocol outlines the standard procedure for preparing a sample and acquiring a ¹H NMR spectrum.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 2-(1,1-Difluoroethyl)pyrazine and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Spectrometer Adjustments: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Caption: Workflow for ¹H NMR Spectrum Acquisition.
Safety Information
2-(1,1-Difluoroethyl)pyrazine is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
GHS Hazard Classifications: Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Serious Eye Damage (Category 1), and Flammable Liquid (Category 3).[2]
-
Signal Word: Danger.[2]
-
Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).[2]
-
Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-(1,1-Difluoroethyl)pyrazine presents a compelling profile for researchers in drug discovery and materials science. Its known physical properties, such as its liquid state at room temperature and defined density and refractive index, provide a solid foundation for its use as a reagent and building block. While experimental data for some physical properties and comprehensive spectroscopic analyses are not yet widely available, the established methodologies outlined in this guide will enable researchers to thoroughly characterize this promising compound. As research into fluorinated pyrazines continues to expand, a more complete understanding of the physical properties of 2-(1,1-Difluoroethyl)pyrazine will undoubtedly facilitate its broader application and the development of innovative technologies.
References
-
2-(1,1-difluoroethyl)pyrazine (C6H6F2N2). PubChemLite. [Link]
Sources
Introduction: The Duality of Innovation and Hazard
An In-Depth Technical Guide to the Safe Handling of 2-(1,1-Difluoroethyl)pyrazine
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of molecular design. The pyrazine ring, a privileged structure in medicinal chemistry, is found in numerous FDA-approved drugs and biologically active compounds.[1][2][3] When functionalized with a geminal difluoroethyl group, as in 2-(1,1-Difluoroethyl)pyrazine, the resulting molecule gains unique properties. The difluoroethyl moiety can enhance metabolic stability, lipophilicity, and binding affinity, making it a valuable building block for novel therapeutics.[4]
However, this chemical utility is accompanied by significant handling risks. 2-(1,1-Difluoroethyl)pyrazine is a flammable, acutely toxic liquid that can cause severe skin and eye damage.[4] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It moves beyond mere procedural lists to explain the causality behind safety protocols, ensuring a culture of informed caution in the laboratory.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation of a thorough safety assessment. These characteristics influence its behavior under various laboratory conditions and dictate appropriate handling and storage measures.
| Property | Value | Reference |
| CAS Number | 111781-49-8 | |
| Molecular Formula | C₆H₆F₂N₂ | [5] |
| Molecular Weight | 144.12 g/mol | [5] |
| Appearance | Liquid | |
| Density | 1.215 g/mL at 25 °C | |
| Flash Point | 49.4 °C (120.9 °F) | |
| Refractive Index | n20/D 1.449 | |
| InChI Key | OXKFWGSACYGCSY-UHFFFAOYSA-N |
GHS Hazard Identification and Classification
The Globally Harmonized System (GHS) provides a universal standard for classifying chemical hazards. 2-(1,1-Difluoroethyl)pyrazine is classified with multiple significant hazards that demand stringent control measures.[4][6]
| GHS Classification | Pictogram | Signal Word | Hazard Statements |
| Flammable Liquid | 🔥 | Danger | H226: Flammable liquid and vapor |
| Acute Toxicity (Oral) | 💀 | Danger | H301: Toxic if swallowed |
| Skin Irritation | ❗ | Danger | H315: Causes skin irritation |
| Serious Eye Damage | corrosive | Danger | H318: Causes serious eye damage |
Precautionary Statements (Consolidated): [7]
-
Prevention: P210, P233, P260, P264, P270, P280
-
Response: P301 + P310, P302 + P352, P303 + P361 + P353, P304 + P340, P305 + P351 + P338, P321, P332 + P313, P362 + P364
-
Storage: P403 + P233, P405
-
Disposal: P501
These classifications underscore the compound's potential to cause immediate and severe harm through multiple exposure routes. The "Toxic if swallowed" (Category 3) designation indicates that small quantities can be lethal, while the "Causes serious eye damage" (Category 1) classification points to a risk of irreversible injury.
The Foundation of Safety: Risk Assessment and the Hierarchy of Controls
Before any procedure involving 2-(1,1-Difluoroethyl)pyrazine is initiated, a thorough risk assessment is mandatory.[8] This process involves identifying hazards, evaluating the risks of exposure during specific laboratory operations, and implementing control measures. The most effective approach follows the established Hierarchy of Controls, which prioritizes systemic solutions over reliance on personal protective equipment alone.
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- 4. Buy 2-(1,1-Difluoroethyl)pyrazine | 111781-49-8 [smolecule.com]
- 5. PubChemLite - 2-(1,1-difluoroethyl)pyrazine (C6H6F2N2) [pubchemlite.lcsb.uni.lu]
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The Stability of the Difluoroethyl Group on a Pyrazine Ring: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the incorporation of fluorine into drug candidates has become a cornerstone strategy for enhancing pharmacokinetic and pharmacodynamic properties.[1] Among the various fluorinated motifs, the difluoroethyl group (–CH2CF2H) offers a unique balance of lipophilicity and metabolic stability, making it an increasingly attractive substituent in the design of novel therapeutics. When appended to a heteroaromatic scaffold such as pyrazine, the difluoroethyl group can profoundly influence the molecule's overall profile. Pyrazine, an electron-deficient diazine, is a privileged core in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its inherent metabolic stability.[2] This guide provides an in-depth technical exploration of the chemical and metabolic stability of the difluoroethyl group on a pyrazine ring, offering insights into its behavior in environments relevant to drug development and providing detailed protocols for its evaluation.
I. The Chemical Stability of the C-CF2H Bond on the Pyrazine Ring
The pyrazine ring's electron-deficient nature, a consequence of the two nitrogen atoms, significantly influences the stability of its substituents.[2] This electronic environment generally enhances the stability of attached alkyl groups by strengthening the carbon-carbon bond. The difluoroethyl group, with its strong C-F bonds, is inherently robust. The primary concern regarding its chemical stability revolves around potential defluorination or degradation under various chemical stresses encountered during synthesis, formulation, and storage.
pH Stability
The stability of a difluoroethyl-substituted pyrazine across a range of pH values is critical for its developability as a drug. While specific data for difluoroethyl pyrazine is not extensively published, the C-F bond is generally resistant to both acidic and basic hydrolysis. The electron-withdrawing nature of the pyrazine ring is expected to further stabilize the C-C bond between the ring and the difluoroethyl group.
-
Acidic Conditions: In acidic media, the pyrazine nitrogens will be protonated, further increasing the electron deficiency of the ring. This is unlikely to promote cleavage of the C-CF2H bond.
-
Basic Conditions: Under strongly basic conditions, the potential for elimination of HF to form a vinylidene fluoride intermediate exists, although this is generally a high-energy process for alkyl fluorides.
Oxidative Stability
Oxidative degradation is a common pathway for drug metabolism and can also be a concern for chemical stability. The difluoroethyl group is generally considered to be resistant to oxidative cleavage due to the high strength of the C-F bonds.
II. The Metabolic Stability of Difluoroethyl-Substituted Pyrazines
A key driver for the inclusion of fluorinated motifs in drug design is the enhancement of metabolic stability.[1][3] The replacement of metabolically labile C-H bonds with stronger C-F bonds can block or slow down metabolism by cytochrome P450 (CYP) enzymes.[3]
Resistance to Defluorination
A significant concern with fluorinated compounds is the potential for metabolic defluorination, which can lead to the formation of reactive metabolites. Encouragingly, studies on analogous structures suggest that the α,α-difluoroethyl group is highly resistant to this process. A study on the metabolism of an α,α-difluoroethyl thioether motif using the model organism Cunninghamella elegans showed no evidence of defluorination.[4][5] The primary metabolic pathway was oxidation of the sulfur atom to the corresponding sulfoxide and sulfone.[4][5] In contrast, the analogous α,α-difluoroethyl ether underwent degradation, highlighting the superior stability of the C-CF2H bond in the thioether context.[4][5] This provides strong evidence for the intrinsic stability of the difluoroethyl group to metabolic defluorination.
Influence on Pyrazine Ring Metabolism
The pyrazine ring itself is relatively stable to metabolism. In humans and animals, substituted pyrazines are often excreted after hydroxylation of the ring or side chains, followed by conjugation.[6] The presence of the electron-withdrawing difluoroethyl group is expected to further deactivate the pyrazine ring towards oxidative metabolism.
III. Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of a novel difluoroethyl-substituted pyrazine, a series of standardized in vitro assays should be performed.
Protocol for Chemical Stability Assessment under Forced Degradation
This protocol outlines a forced degradation study to assess the stability of a difluoroethyl pyrazine derivative under various stress conditions, as recommended by ICH guidelines.
Objective: To identify potential degradation pathways and determine the intrinsic stability of the molecule.
Materials:
-
Difluoroethyl pyrazine test compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H2O2), 3%
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., ACN or water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H2O2.
-
Thermal Stress: Store the stock solution at 60°C.
-
Photostability: Expose the stock solution to light according to ICH Q1B guidelines.
-
-
Time Points: Sample the solutions at initial (t=0) and various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method to quantify the parent compound and detect any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify the structure of any significant degradation products using MS data.
-
Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP450 enzymes.[3][7]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[3]
Materials:
-
Difluoroethyl pyrazine test compound
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Positive control compounds (high and low clearance)
-
Ice-cold acetonitrile or methanol for reaction termination
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
Thaw the pooled liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the microsome suspension (final concentration typically 1 µM) and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Include a parallel incubation without the NADPH regenerating system as a negative control to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard.[3]
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein).[7]
-
IV. Data Presentation and Interpretation
Quantitative data from stability studies should be summarized in clear, structured tables for easy comparison.
Table 1: Representative Chemical Stability Data for a Difluoroethyl Pyrazine Derivative
| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Products |
| 0.1 N HCl | 48 | >99% | None Detected |
| 0.1 N NaOH | 48 | >99% | None Detected |
| 3% H2O2 | 48 | 95% | Hydroxylated pyrazine |
| 60°C | 48 | >99% | None Detected |
Table 2: Representative Metabolic Stability Data for a Difluoroethyl Pyrazine Derivative
| Species | t½ (min) | CLint (µL/min/mg protein) |
| Human Liver Microsomes | > 60 | < 11.5 |
| Rat Liver Microsomes | 55 | 12.6 |
V. Visualization of Key Concepts
Diagrams can aid in understanding the experimental workflows and the principles of metabolic stability.
Caption: Workflow for an in vitro microsomal stability assay.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
VI. Conclusion
The difluoroethyl group serves as a valuable substituent for the pyrazine ring in drug discovery, offering a favorable combination of properties. Its inherent chemical robustness, coupled with a high resistance to metabolic defluorination, makes it a strategic choice for enhancing the stability and pharmacokinetic profile of drug candidates. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of the stability of difluoroethyl-substituted pyrazines, enabling researchers to make data-driven decisions in the drug development process.
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- Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Compar
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliph
- A highly sensitive method for in vitro testing of fluorinated drug candidates using high-resolution continuum source molecular absorption spectrometry (HR-CS MAS) - PubMed. (URL: )
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- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- How to Conduct an In Vitro Metabolic Stability Study. (URL: )
- Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC - PubMed Central. (URL: )
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- Photocatalytic Defluoroalkylation of gem‐Difluoroalkenes.
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- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Public
- Comparative DFT Computational Studies with Experimental Investigations for Novel Synthesized Fluorescent Pyrazoline Derivatives | Request PDF - ResearchG
- Introduction of the Difluoro(methoxy)
- Quality-based design and stability assessment of sodium 18F-fluoride radiopharmaceutical for PET imaging | Macedonian Journal of Chemistry and Chemical Engineering. (URL: )
- Tracking the Electron Density Changes in Excited States: A Comput
- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - MDPI. (URL: )
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- Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - ResearchG
- A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applica - UCHEM. (URL: )
- Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - NIH. (URL: )
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Methodological & Application
Application Notes and Protocols for 2-(1,1-Difluoroethyl)pyrazine in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 1,1-Difluoroethyl Moiety on the Pyrazine Scaffold
The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its two nitrogen atoms act as hydrogen bond acceptors and modulate the electronics of the aromatic system, making it an attractive bioisostere for benzene, pyridine, and pyrimidine rings.[2] The introduction of fluorine-containing substituents has become a cornerstone of modern drug design, often leading to improved metabolic stability, enhanced binding affinity, and modulated physicochemical properties such as lipophilicity and pKa.
This guide focuses on the synthetic utility of 2-(1,1-difluoroethyl)pyrazine , a building block that marries the desirable features of the pyrazine ring with the unique electronic properties of the 1,1-difluoroethyl group. This substituent is a bioisostere for carbonyl and hydroxyl groups and is known to increase lipophilicity and biological activity.[3] The strong electron-withdrawing nature of the difluoroethyl group significantly influences the reactivity of the pyrazine ring, activating it for specific transformations.[4]
This document provides detailed protocols and mechanistic insights for the application of 2-(1,1-difluoroethyl)pyrazine as a versatile building block in the synthesis of complex, biologically relevant molecules. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Physicochemical Properties and Reactivity Profile
The 1,1-difluoroethyl group is strongly electron-withdrawing, which has a profound impact on the reactivity of the pyrazine ring. This deactivation of the ring towards electrophilic aromatic substitution makes direct functionalization via this pathway challenging. However, this electronic deficit enhances the susceptibility of the pyrazine core to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present on the ring.
Table 1: Physicochemical Properties of 2-(1,1-Difluoroethyl)pyrazine
| Property | Value | Reference |
| CAS Number | 111781-49-8 | [3] |
| Molecular Formula | C₆H₆F₂N₂ | [3] |
| Molecular Weight | 144.12 g/mol | [3] |
| Appearance | Liquid | |
| Density | 1.215 g/mL at 25 °C | |
| Refractive Index | n20/D 1.449 |
The strategic placement of the 1,1-difluoroethyl group makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. This understanding is key to designing successful synthetic strategies with this building block.
Application Protocol 1: Synthesis of Triazolo[4,3-a]pyrazine Derivatives for Antimalarial Drug Discovery
The triazolo[4,3-a]pyrazine scaffold is of significant interest in drug discovery, with demonstrated activity against a range of diseases, including malaria.[5][6] The Open Source Malaria (OSM) consortium has explored this scaffold extensively. The following protocol details the synthesis of a key intermediate and its subsequent elaboration to a biologically active compound, showcasing the utility of 2-(1,1-difluoroethyl)pyrazine.
Logical Workflow for Triazolopyrazine Synthesis
Caption: Synthetic workflow for the preparation of a difluoroethyl-substituted triazolopyrazine.
Step 1: Synthesis of 2-(1,1-Difluoroethyl)-3-hydrazinylpyrazine
This initial step involves a nucleophilic aromatic substitution of a chlorine atom on a pyrazine ring with hydrazine. The electron-withdrawing difluoroethyl group activates the adjacent position for this substitution.
Reaction Scheme:
-
Starting Material: 2-Chloro-3-(1,1-difluoroethyl)pyrazine
-
Reagent: Hydrazine hydrate
-
Product: 2-(1,1-Difluoroethyl)-3-hydrazinylpyrazine
Detailed Protocol:
-
To a solution of 2-chloro-3-(1,1-difluoroethyl)pyrazine (1.0 eq) in a suitable polar solvent such as ethanol or isopropanol, add hydrazine hydrate (4.0-6.0 eq).[7]
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired 2-(1,1-difluoroethyl)-3-hydrazinylpyrazine.
Causality and Experimental Choices:
-
Excess Hydrazine: A significant excess of hydrazine hydrate is used to drive the reaction to completion and to act as a base to neutralize the HCl generated during the reaction.
-
Polar Solvent: A polar protic solvent like ethanol is used to facilitate the dissolution of the reactants and to mediate the proton transfer steps in the reaction mechanism.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
Step 2: Synthesis of 3-(4-Chlorophenyl)-8-(1,1-difluoroethyl)-[1][3][6]triazolo[4,3-a]pyrazine
This step involves the cyclization of the hydrazinylpyrazine intermediate with an acyl chloride to form the fused triazolopyrazine ring system.
Reaction Scheme:
-
Starting Material: 2-(1,1-Difluoroethyl)-3-hydrazinylpyrazine
-
Reagent: 4-Chlorobenzoyl chloride
-
Product: 3-(4-Chlorophenyl)-8-(1,1-difluoroethyl)-[1][3][5]triazolo[4,3-a]pyrazine
Detailed Protocol:
-
Suspend 2-(1,1-difluoroethyl)-3-hydrazinylpyrazine (1.0 eq) in a suitable solvent such as toluene or xylene.
-
Add 4-chlorobenzoyl chloride (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, the product may precipitate. Collect the solid by filtration and wash with a non-polar solvent like hexanes.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 3-(4-chlorophenyl)-8-(1,1-difluoroethyl)-[1][3][5]triazolo[4,3-a]pyrazine.[6]
Causality and Experimental Choices:
-
Acyl Chloride: The highly reactive acyl chloride is used to acylate the hydrazine, which is the first step in the cyclization process.
-
High-Boiling Aprotic Solvent: Toluene or xylene are used as solvents to allow the reaction to be heated to a high enough temperature to drive the cyclization and dehydration steps.
-
Purification: Column chromatography is typically necessary to remove any unreacted starting materials and byproducts to obtain the final product in high purity.
Future Directions and Potential Applications
The electron-deficient nature of the pyrazine ring in 2-(1,1-difluoroethyl)pyrazine suggests its potential utility in a range of other important chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions
While not yet explicitly demonstrated with 2-(1,1-difluoroethyl)pyrazine itself, the pyrazine core is amenable to various palladium-catalyzed cross-coupling reactions.[8] The introduction of a halogen atom (e.g., bromine or iodine) onto the pyrazine ring would create a handle for reactions such as:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids, enabling the introduction of aryl or heteroaryl substituents.[9]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide variety of amines.[9]
-
Sonogashira Coupling: To introduce alkyne functionalities.
Conceptual Workflow for Cross-Coupling Reactions:
Caption: General scheme for palladium-catalyzed cross-coupling reactions of a halogenated difluoroethylpyrazine.
The electron-withdrawing nature of the difluoroethyl group would likely influence the reactivity of the halogenated pyrazine in these transformations, potentially requiring optimization of catalyst systems and reaction conditions.
Conclusion
2-(1,1-Difluoroethyl)pyrazine is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. The strong electron-withdrawing effect of the difluoroethyl group activates the pyrazine ring for nucleophilic aromatic substitution, as demonstrated in the synthesis of triazolopyrazine derivatives with potential antimalarial activity. Further exploration of this building block in palladium-catalyzed cross-coupling reactions holds significant promise for the rapid generation of diverse molecular architectures for drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic tool.
References
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Johnson, D. J. G., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. Available from: [Link]
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UCHEM. A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applications. (2025). Available from: [Link]
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Slideshare. Synthesis and reactions of Pyrazine. Available from: [Link]
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MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2017). Available from: [Link]
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MDPI. Molecules, Volume 26, Issue 18 (September-2 2021). Available from: [Link]
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ResearchGate. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2001). Available from: [Link]
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Royal Society of Chemistry. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. (2017). Available from: [Link]
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MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2017). Available from: [Link]
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National Institutes of Health. Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). Available from: [Link]
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ResearchGate. Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. (2012). Available from: [Link]
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MDPI. Identification of Three Small Molecules That Can Selectively Influence Cellular Manganese Levels in a Mouse Striatal Cell Model. (2021). Available from: [Link]
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ResearchGate. The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. Available from: [Link]
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National Institutes of Health. 2-Fluorobenzyl (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate dimethyl sulfoxide monosolvate. (2023). Available from: [Link]
-
Beilstein Journals. Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (2023). Available from: [Link]
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PubChem. 2-(1,1-difluoroethyl)pyrazine. Available from: [Link]
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MDPI. Molecules An Open Access Journal from MDPI. Available from: [Link]
-
MDPI. Molecules, Volume 26, Issue 19 (October-1 2021). Available from: [Link]
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National Institutes of Health. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2022). Available from: [Link]
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Royal Society of Chemistry. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. (1984). Available from: [Link]
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Lupine Publishers. Biological Activity Evaluation of Pyrazolo[4,3-e][1][3][5]Triazine Sulfonamides. (2019). Available from: [Link]
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Google Patents. Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][3][5]triazol[4,3-a] pyrazine hydrochloride. (2012). Available from:
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Application Notes and Protocols for Nucleophilic Substitution with 2-(1,1-Difluoroethyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 2-(1,1-Difluoroethyl)pyrazine Scaffold
The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its electron-deficient nature and ability to participate in hydrogen bonding make it a valuable component for modulating the pharmacokinetic and pharmacodynamic properties of drug molecules. The introduction of fluorine-containing substituents has become a cornerstone of modern drug design, offering a means to enhance metabolic stability, membrane permeability, and binding affinity.[2][3]
The 2-(1,1-difluoroethyl)pyrazine moiety represents a particularly interesting building block for drug discovery. The potent electron-withdrawing nature of the 1,1-difluoroethyl group significantly activates the pyrazine ring towards nucleophilic aromatic substitution (SNAr), providing a versatile handle for the introduction of a wide array of functional groups. This guide provides a comprehensive overview of the principles and detailed protocols for performing nucleophilic substitution reactions on 2-(1,1-difluoroethyl)pyrazine, enabling researchers to leverage this valuable synthon in their drug development programs.
Core Principles: Understanding Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Ring
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. Unlike electron-rich aromatic systems that typically undergo electrophilic substitution, electron-deficient rings, such as pyrazine, are susceptible to nucleophilic attack.[4] The reaction is further facilitated by the presence of strong electron-withdrawing groups (EWGs).
The 1,1-difluoroethyl group acts as a powerful EWG through a strong inductive effect (-I), significantly reducing the electron density of the pyrazine ring.[5][6] This activation makes the carbon atoms of the ring more electrophilic and susceptible to attack by nucleophiles. The SNAr reaction on a halo-substituted 2-(1,1-difluoroethyl)pyrazine typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[7][8] For heteroaromatic systems like pyrazine, concerted mechanisms, where bond formation and bond breaking occur in a single transition state, are also considered plausible.
General Mechanism of SNAr on a Halogenated 2-(1,1-Difluoroethyl)pyrazine
Caption: General SNAr mechanism on a halogenated 2-(1,1-difluoroethyl)pyrazine.
Protocols for Nucleophilic Substitution
The following protocols are designed as starting points for the nucleophilic substitution on a halo-substituted 2-(1,1-difluoroethyl)pyrazine (e.g., 2-chloro- or 2-bromo-5-(1,1-difluoroethyl)pyrazine). Optimization of temperature, reaction time, and stoichiometry of reagents may be necessary for specific substrates.
Protocol 1: Substitution with N-Nucleophiles (Amines)
The reaction of halo-pyrazines with amines is a robust method for the synthesis of amino-pyrazine derivatives.
Workflow:
Caption: Workflow for substitution with N-nucleophiles.
Detailed Steps:
-
Reagent Preparation: To a dry reaction vessel, add the halo-2-(1,1-difluoroethyl)pyrazine (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as DMSO, DMF, or NMP (0.1-0.5 M concentration). Polar aprotic solvents are preferred as they effectively solvate the cation of the base, increasing the nucleophilicity of the amine.[1][2][3]
-
Reaction: Stir the mixture at an elevated temperature (typically 80-120 °C). The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amino-pyrazine derivative.
Causality Behind Experimental Choices:
-
Base: An external base is often necessary to neutralize the HX formed during the reaction, driving the equilibrium towards the product. For less nucleophilic amines, a stronger base may be required to deprotonate the amine first.
-
Temperature: Elevated temperatures are often required to overcome the activation energy for the disruption of the aromatic system in the rate-determining addition step.
Protocol 2: Substitution with O-Nucleophiles (Alkoxides/Phenoxides)
This protocol is suitable for the synthesis of alkoxy- and aryloxy-pyrazine derivatives.
Workflow:
Caption: Workflow for substitution with O-nucleophiles.
Detailed Steps:
-
Nucleophile Preparation: In a separate dry flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol or phenol (1.2 equiv.) in a suitable anhydrous solvent (e.g., THF or DMF). Add a strong base such as sodium hydride (NaH, 1.2 equiv.) or potassium tert-butoxide (KOtBu, 1.2 equiv.) portion-wise at 0 °C to generate the corresponding alkoxide or phenoxide.
-
Substrate Addition: To this solution, add a solution of the halo-2-(1,1-difluoroethyl)pyrazine (1.0 equiv.) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir. If the reaction is sluggish, gentle heating (e.g., 50-80 °C) may be required. Monitor the reaction by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extraction, Washing, Drying, and Concentration: Follow steps 5-7 from Protocol 1.
-
Purification: Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Strong Base: Alcohols and phenols are generally not nucleophilic enough to directly attack the activated pyrazine ring. A strong base is required to deprotonate the hydroxyl group to form the much more nucleophilic alkoxide or phenoxide.
-
Anhydrous Conditions: Strong bases like NaH are water-sensitive. The reaction must be carried out under anhydrous conditions to prevent quenching of the base and the anionic nucleophile.
Protocol 3: Substitution with S-Nucleophiles (Thiols)
Thiolates are excellent nucleophiles and readily undergo SNAr with activated halo-pyrazines.
Workflow:
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The Strategic Application of 2-(1,1-Difluoroethyl)pyrazine in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Raison d'être of Fluorine in Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1][2] The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Among the various fluorinated motifs, the difluoroethyl group (–CHF₂CH₃ or –CF₂CH₃) has emerged as a particularly valuable bioisostere.[3] It can modulate lipophilicity, enhance metabolic stability by blocking sites of oxidation, and influence binding affinity through unique hydrogen bonding interactions.[4][5]
The pyrazine ring system is another privileged scaffold in drug discovery, forming the core of numerous clinically approved therapeutics.[6][7] Its two nitrogen atoms act as hydrogen bond acceptors and sites for metabolic transformation, while the aromatic ring itself serves as a versatile platform for substitution.[8][9] This guide focuses on the convergence of these two powerful motifs in the form of 2-(1,1-Difluoroethyl)pyrazine , a building block poised for significant impact in the development of next-generation therapeutics. We will explore its synthesis, its strategic application in a drug discovery context—exemplified by the synthesis of a novel antimalarial agent—and provide detailed protocols for its use.
Physicochemical and Safety Profile of 2-(1,1-Difluoroethyl)pyrazine
A thorough understanding of a building block's properties is paramount before its inclusion in a synthetic workflow. The key characteristics of 2-(1,1-Difluoroethyl)pyrazine are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆F₂N₂ | [10][11] |
| Molecular Weight | 144.12 g/mol | [10][11] |
| CAS Number | 111781-49-8 | [10][11] |
| Appearance | Liquid | [10] |
| Density | 1.215 g/mL at 25 °C | [10] |
| Refractive Index | n20/D 1.449 | [10] |
| Predicted XlogP | 0.6 | [12] |
Safety and Handling: 2-(1,1-Difluoroethyl)pyrazine is a flammable liquid and should be handled with appropriate precautions.[10] It is classified as acutely toxic if swallowed and causes skin and eye irritation.[8]
-
Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage).[8][10]
-
Precautionary Measures: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves. Keep away from heat, sparks, and open flames.[13][14][15]
Protocol I: Synthesis of 2-(1,1-Difluoroethyl)pyrazine
Reaction Scheme:
Caption: Synthesis of 2-(1,1-Difluoroethyl)pyrazine.
Materials and Equipment:
-
2-Fluoropyrazine
-
1,1-Difluoroethyl Iodide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, and standard glassware for workup and purification
-
Flash chromatography system
Step-by-Step Procedure:
-
Preparation: Under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) to a dry round-bottom flask containing anhydrous THF. Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Reaction Initiation: To the stirred suspension, slowly add a solution of 2-fluoropyrazine (1.0 equivalent) in anhydrous THF via a dropping funnel.
-
Addition of Electrophile: After stirring for 30 minutes at -78 °C, add 1,1-difluoroethyl iodide (1.5 equivalents) dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2-(1,1-difluoroethyl)pyrazine as a liquid.
Application in Drug Discovery: Synthesis of an Antimalarial Agent
The utility of 2-(1,1-Difluoroethyl)pyrazine as a medicinal chemistry building block is exemplified by its use in the synthesis of novel[17][18][19]triazolo[4,3-a]pyrazine derivatives, which have been investigated for their antimalarial activity.[17][20] The presence of the difluoroethyl group at the 8-position of the triazolopyrazine core is a strategic modification aimed at probing the structure-activity relationship (SAR) and potentially improving the compound's drug-like properties.[19][21]
Overall Synthetic Workflow:
Caption: Synthetic pathway to an antimalarial triazolopyrazine.
Protocol II: Synthesis of 3-(4-Chlorophenyl)-8-(1,1-difluoroethyl)-[17][18][19]triazolo[4,3-a]pyrazine
This multi-step protocol outlines the conversion of 2-(1,1-Difluoroethyl)pyrazine into a potential antimalarial compound. Each step is based on established synthetic methodologies for analogous heterocyclic systems.
Step 1: Chlorination of 2-(1,1-Difluoroethyl)pyrazine
Rationale: Introduction of a chlorine atom provides a handle for subsequent nucleophilic substitution to introduce the hydrazine moiety.
Materials:
-
2-(1,1-Difluoroethyl)pyrazine
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
Procedure:
-
Dissolve 2-(1,1-difluoroethyl)pyrazine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture, dilute with water, and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography to yield 3-chloro-2-(1,1-difluoroethyl)pyrazine .
Step 2: Synthesis of 3-Hydrazinyl-2-(1,1-difluoroethyl)pyrazine
Rationale: The hydrazinyl group is essential for the subsequent cyclization to form the triazole ring. This reaction proceeds via nucleophilic aromatic substitution.[22]
Materials:
-
3-Chloro-2-(1,1-difluoroethyl)pyrazine
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a sealed tube or pressure vessel, dissolve 3-chloro-2-(1,1-difluoroethyl)pyrazine (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) and seal the vessel.
-
Heat the mixture to 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature. The product may precipitate.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by flash chromatography to obtain 3-hydrazinyl-2-(1,1-difluoroethyl)pyrazine .
Step 3: Cyclization to form the Triazolopyrazine Core
Rationale: This is the key ring-forming step. The hydrazine intermediate reacts with an acyl chloride, followed by intramolecular cyclization and dehydration to yield the final triazolopyrazine scaffold.[23]
Materials:
-
3-Hydrazinyl-2-(1,1-difluoroethyl)pyrazine
-
4-Chlorobenzoyl chloride
-
Pyridine (anhydrous)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
Acylation: Dissolve 3-hydrazinyl-2-(1,1-difluoroethyl)pyrazine (1.0 eq) in anhydrous pyridine at 0 °C.
-
Slowly add 4-chlorobenzoyl chloride (1.05 eq) and stir at 0 °C for 1 hour, then at room temperature for 3 hours.
-
Cyclization: Cool the mixture again to 0 °C and slowly add phosphorus oxychloride (3.0 eq).
-
Heat the reaction mixture to reflux (around 110-120 °C) for 4-6 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization to yield 3-(4-Chlorophenyl)-8-(1,1-difluoroethyl)-[17][18][19]triazolo[4,3-a]pyrazine .
Expected Results and Characterization
The final product should be characterized thoroughly to confirm its identity and purity.
| Analysis | Expected Outcome |
| ¹H NMR | Signals corresponding to the pyrazine ring protons, the aromatic protons of the chlorophenyl group, and a triplet for the methyl of the difluoroethyl group. |
| ¹⁹F NMR | A quartet corresponding to the two fluorine atoms, coupled to the adjacent methyl protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. The carbon of the CF₂ group will appear as a triplet due to C-F coupling. |
| HRMS (ESI) | The calculated exact mass for the [M+H]⁺ ion should be observed. |
| Purity (HPLC) | >95% |
Discussion: The Impact of the 2-(1,1-Difluoroethyl) Moiety on Biological Activity
The introduction of the 1,1-difluoroethyl group at the 8-position of the triazolopyrazine scaffold is a deliberate design choice. While SAR studies on this specific series showed that substitution at this position with CF₂CH₃ abolished antimalarial activity, this result itself is highly informative for guiding future drug design efforts.[19][21]
Causality behind the Experimental Choice:
-
Modulation of Lipophilicity: The difluoroethyl group increases lipophilicity compared to a hydrogen atom, which can affect membrane permeability and target engagement.[3]
-
Metabolic Stability: The C-F bonds are strong and resistant to metabolic cleavage, potentially blocking a site of metabolic oxidation and increasing the compound's half-life.
-
Conformational Effects: The steric bulk of the difluoroethyl group can influence the preferred conformation of the molecule, affecting how it fits into the target's binding pocket.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the pyrazine ring, potentially influencing its interaction with the biological target.
The observed loss of activity in the antimalarial series suggests that the binding pocket of the target, potentially PfATP4, may be sterically constrained at the 8-position or that the electronic modifications are detrimental to binding.[17] This provides a clear directive for future optimization: focus on modifications at other positions, such as the 5-position, while keeping the 8-position unsubstituted or with a smaller group.
Conclusion
2-(1,1-Difluoroethyl)pyrazine is a valuable and strategic building block for medicinal chemistry. Its synthesis is accessible, and its incorporation into lead compounds allows for the systematic exploration of the effects of fluorine on a molecule's biological and physicochemical properties. The detailed protocols provided herein offer a practical guide for researchers to utilize this compound in their own drug discovery programs. The case study in antimalarial research underscores the importance of such building blocks in generating novel chemical matter and advancing our understanding of structure-activity relationships, ultimately paving the way for the development of new and more effective medicines.
References
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Lum, K. Y., White, J. M., Johnson, D. J. G., Avery, V. M., & Davis, R. A. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry, 19, 107–114. [Link]
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Korsik, O. V., et al. (2021). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. RSC Medicinal Chemistry, 12(10), 1735-1741. [Link]
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MalariaWorld. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. [Link]
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Lum, K. Y., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journals. [Link]
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Lum, K. Y., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]
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Di Mola, A., et al. (2014). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 19(11), 18534-18548. [Link]
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Jida, M., & Al-Tel, T. H. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 13(24), 2163–2167. [Link]
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PubChem. (n.d.). 2,3-Difluoropyrazine. [Link]
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Wang, Y., et al. (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 28(1), 353. [Link]
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Signore, G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5557. [Link]
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Scilit. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Zhang, C., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8894. [Link]
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Zhang, Y., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4156. [Link]
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PubChemLite. (n.d.). 2-(1,1-difluoroethyl)pyrazine. [Link]
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Journal of Chemical and Pharmaceutical Research. (2014). Biological activity and mass spectra investigation of synthesized 1, 2, 4- triazine derivatives. [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 27(19), 6245. [Link]
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Barrow, J. C., & Lattanze, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Link]
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Głowacka, I. E., et al. (2021). The activity of pyrazolo[4,3-e][17][18][19]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][17][18][19]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 11(1), 1-15. [Link]
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Fassihi, A., et al. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 849. [Link]
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Organic Syntheses. (n.d.). Procedure. [Link]
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Liu, H., et al. (2005). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Organic Preparations and Procedures International, 37(6), 558-562. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. [Link]
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Lum, K. Y., et al. (2023). Supporting Information for: Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journals. [Link]
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Li, Y., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 12(55), 35695-35703. [Link]
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Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. 99, 113-124. [Link]
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Varvounis, G., et al. (1994). Pyrazol-3-ones, Part 1: Synthesis and Applications. Journal of Heterocyclic Chemistry, 31(1), 85-101. [Link]
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Danish, M., et al. (1995). 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. Main Group Metal Chemistry, 18(1), 35-46. [Link]
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Application Notes and Protocols for Cross-Coupling Reactions with 2-(1,1-Difluoroethyl)pyrazine
Introduction: The Significance of the 2-(1,1-Difluoroethyl)pyrazine Scaffold
In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine atoms into heterocyclic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] The 1,1-difluoroethyl group, in particular, can serve as a lipophilic hydrogen bond donor and can significantly impact a compound's metabolic stability and binding affinity to biological targets. The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs and biologically active compounds.[3] The combination of these two moieties in 2-(1,1-difluoroethyl)pyrazine presents a valuable building block for the synthesis of novel therapeutic agents.
This guide provides detailed experimental procedures for the palladium-catalyzed cross-coupling of a key intermediate, 2-halo-5-(1,1-difluoroethyl)pyrazine, with a variety of coupling partners. The protocols for Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira reactions are outlined below, offering researchers a practical resource for the synthesis of a diverse range of functionalized pyrazine derivatives. The electron-deficient nature of the pyrazine ring, further accentuated by the strongly electron-withdrawing 1,1-difluoroethyl group, necessitates careful optimization of reaction conditions to achieve high efficiency and selectivity.
Diagram: General Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for cross-coupling reactions.
Synthesis of Starting Material: 2-Chloro-5-(1,1-difluoroethyl)pyrazine
While not extensively documented, the synthesis of 2-chloro-5-(1,1-difluoroethyl)pyrazine can be envisioned through multi-step sequences from commercially available pyrazine derivatives. A plausible route involves the introduction of the 1,1-difluoroethyl moiety onto the pyrazine ring, followed by a halogenation step. For the purpose of these application notes, we will assume the availability of 2-chloro-5-(1,1-difluoroethyl)pyrazine as the starting material. Its existence is noted in chemical databases.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds. Given the electron-deficient nature of the 2-chloro-5-(1,1-difluoroethyl)pyrazine, a highly active catalyst system is recommended to facilitate the oxidative addition step.
Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-(1,1-difluoroethyl)pyrazine with Phenylboronic Acid
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chloro-5-(1,1-difluoroethyl)pyrazine | - | 178.56 | 1.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 1.2 | 1.2 |
| Pd(dppf)Cl₂ | 72287-26-4 | 731.73 | 0.05 | 0.05 |
| K₃PO₄ | 7778-53-2 | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane/H₂O (4:1) | - | - | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk tube, add 2-chloro-5-(1,1-difluoroethyl)pyrazine (178.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(dppf)Cl₂ (36.6 mg, 0.05 mmol), and K₃PO₄ (424.5 mg, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(1,1-difluoroethyl)-5-phenylpyrazine.
Rationale for Conditions:
-
Catalyst: Pd(dppf)Cl₂ is an effective catalyst for the coupling of electron-deficient heteroaryl chlorides.[4]
-
Base: K₃PO₄ is a moderately strong base suitable for this transformation, minimizing side reactions.
-
Solvent: A mixture of 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents.[5]
Stille Coupling: A Versatile C-C Bond Formation
The Stille coupling offers the advantage of using air- and moisture-stable organostannane reagents.[6][7][8][9] This reaction is highly tolerant of various functional groups.
Protocol: Stille Coupling of 2-Chloro-5-(1,1-difluoroethyl)pyrazine with (Tributylstannyl)benzene
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chloro-5-(1,1-difluoroethyl)pyrazine | - | 178.56 | 1.0 | 1.0 |
| (Tributylstannyl)benzene | 954-31-4 | 367.14 | 1.1 | 1.1 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
In a flame-dried Schlenk tube, dissolve 2-chloro-5-(1,1-difluoroethyl)pyrazine (178.6 mg, 1.0 mmol) and Pd(PPh₃)₄ (34.7 mg, 0.03 mmol) in anhydrous toluene (5 mL) under an argon atmosphere.
-
Add (tributylstannyl)benzene (0.40 mL, 1.1 mmol) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and add a saturated aqueous solution of KF (10 mL). Stir vigorously for 1 hour.
-
Filter the resulting precipitate through Celite, washing with diethyl ether.
-
Separate the layers of the filtrate and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Rationale for Conditions:
-
Catalyst: Pd(PPh₃)₄ is a classic and effective catalyst for Stille couplings.
-
Solvent: Toluene is a common high-boiling solvent for these reactions.
-
Work-up: Treatment with KF is a standard procedure to remove tin byproducts as insoluble tributyltin fluoride.[6]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[7][10] For electron-deficient substrates, careful selection of the ligand and base is crucial to achieve high yields.
Protocol: Buchwald-Hartwig Amination of 2-Chloro-5-(1,1-difluoroethyl)pyrazine with Morpholine
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Chloro-5-(1,1-difluoroethyl)pyrazine | - | 178.56 | 1.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | 0.02 |
| XPhos | 564483-18-7 | 476.67 | 0.08 | 0.08 |
| NaOtBu | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
To a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and NaOtBu (134.5 mg, 1.4 mmol) to a Schlenk tube.
-
Add a solution of 2-chloro-5-(1,1-difluoroethyl)pyrazine (178.6 mg, 1.0 mmol) in anhydrous toluene (3 mL).
-
Add morpholine (0.105 mL, 1.2 mmol).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C for 12-18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Rationale for Conditions:
-
Catalyst/Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for the amination of challenging heteroaryl chlorides.[11]
-
Base: Sodium t-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.
-
Inert Atmosphere: The use of a glovebox is recommended due to the air-sensitivity of the catalyst and ligand.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes from aryl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.
Protocol: Sonogashira Coupling of 2-Iodo-5-(1,1-difluoroethyl)pyrazine with Phenylacetylene
(Note: The iodo-substituted pyrazine is proposed here as it is generally more reactive in Sonogashira couplings than the chloro-analogue.)
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Iodo-5-(1,1-difluoroethyl)pyrazine | - | 270.06 | 1.0 | 1.0 |
| Phenylacetylene | 536-74-3 | 102.13 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 0.02 | 0.02 |
| CuI | 7681-65-4 | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 | 3.0 |
| Anhydrous THF | 109-99-9 | 72.11 | 5 mL | - |
Procedure:
-
To a Schlenk tube, add 2-iodo-5-(1,1-difluoroethyl)pyrazine (270.1 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF (5 mL), triethylamine (0.42 mL, 3.0 mmol), and phenylacetylene (0.13 mL, 1.2 mmol).
-
Stir the reaction at room temperature for 8-16 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with diethyl ether and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Rationale for Conditions:
-
Substrate: Iodo-substituted heterocycles are generally more reactive in Sonogashira couplings.
-
Catalyst System: The PdCl₂(PPh₃)₂/CuI system is a classic and reliable combination for this transformation.[12]
-
Base: Triethylamine acts as both a base and a solvent in some cases.
-
Mild Conditions: Sonogashira couplings can often be performed at room temperature, which is advantageous for sensitive substrates.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the functionalization of the 2-(1,1-difluoroethyl)pyrazine scaffold via palladium-catalyzed cross-coupling reactions. The electron-deficient nature of this substrate necessitates the use of robust and highly active catalytic systems. The provided procedures, along with the rationale for the chosen conditions, offer a solid starting point for researchers in medicinal chemistry and materials science to synthesize a wide array of novel compounds based on this promising heterocyclic core. Further optimization of these conditions may be required for specific substrates and coupling partners to achieve maximal yields and purity.
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- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine. Tetrahedron Letters, 2013, 54(39), 5348-5351.
- Stille Coupling. NROChemistry.
- Advanced Functionalized Pyrazines for Applications in Drug Discovery and M
- Buchwald-Hartwig Amin
- Microwave-Assisted Buchwald–Hartwig Double Amin
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- The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019, 58(48), 17118-17129.
- Buchwald–Hartwig amin
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- METHOD OF SYNTHESIS OF 5,6-BIS(5-ALKOXYTHIOPHEN-2-YL)PYRAZINE-2,3-DICARBODINITRILES, DERIVATIVES OF DICYANOPYRAZINE AND USE THEREOF.
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Application Note and Protocols for Investigating the Potential Insecticidal Activity of 2-(1,1-Difluoroethyl)pyrazine
Introduction and Rationale
The continuous evolution of insecticide resistance in pest populations necessitates the discovery and development of novel active ingredients with unique modes of action.[1][2] Pyrazine derivatives are a class of N-heterocyclic compounds that have garnered significant interest in medicinal and agricultural chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiparasitic properties.[3][4][5][6] Some pyrazine-containing compounds have also been explored as pesticides.[7] Concurrently, the incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity, often enhancing biological efficacy.[8][9] Organofluorine compounds are prevalent in the agrochemical industry and have shown potent insecticidal properties.[10]
This application note outlines a comprehensive research framework for the synthesis and evaluation of a novel compound, 2-(1,1-Difluoroethyl)pyrazine , as a potential insecticide. The presence of the pyrazine core, coupled with the geminal difluoroethyl moiety, presents a unique chemical scaffold that may exhibit potent insecticidal activity, potentially through a novel mode of action. This document provides detailed protocols for a tiered screening approach, from initial toxicity bioassays to more advanced mechanistic studies, designed to rigorously assess the insecticidal potential of this compound.
Synthesis of 2-(1,1-Difluoroethyl)pyrazine
The synthesis of 2-(1,1-Difluoroethyl)pyrazine is not yet described in the literature. A plausible synthetic route can be adapted from established methods for pyrazine synthesis.[11][12][13] A potential approach involves the condensation of a suitable 1,2-dicarbonyl compound with a 1,2-diaminoethane derivative, followed by oxidation.
Hypothetical Synthetic Workflow
The following diagram illustrates a potential synthetic pathway for 2-(1,1-Difluoroethyl)pyrazine.
Caption: Hypothetical synthesis of 2-(1,1-Difluoroethyl)pyrazine.
Protocol: Synthesis of 2-(1,1-Difluoroethyl)pyrazine
Safety Precaution: This is a novel compound with unknown hazards. It must be assumed to be hazardous and handled as a particularly hazardous substance.[14] All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[15][16]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,1-Difluoro-2,3-butanedione (1 equivalent) in a suitable solvent such as ethanol.
-
Condensation: Slowly add ethylenediamine (1 equivalent) to the solution at room temperature. The reaction is often exothermic.
-
Reflux: After the initial reaction subsides, heat the mixture to reflux for 2-4 hours to ensure the complete formation of the dihydropyrazine intermediate.
-
Oxidation: Cool the reaction mixture. Add an oxidizing agent, such as copper chromate, and heat to a high temperature (e.g., 300°C) to facilitate dehydrogenation to the aromatic pyrazine.[11]
-
Purification: After the reaction is complete, cool the mixture and purify the crude product using column chromatography on silica gel to isolate 2-(1,1-Difluoroethyl)pyrazine.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (NMR, Mass Spectrometry, and IR spectroscopy).
Tiered Approach for Insecticidal Activity Evaluation
A tiered screening strategy is recommended to efficiently evaluate the insecticidal potential of 2-(1,1-Difluoroethyl)pyrazine.
Caption: Tiered workflow for insecticide evaluation.
Tier 1: Primary Screening
The initial screen aims to identify any insecticidal activity at a single high concentration against representative insect pests from different orders.
Target Species:
-
Lepidoptera: Diamondback moth (Plutella xylostella) - a major agricultural pest known for resistance.[2]
-
Diptera: Yellow fever mosquito (Aedes aegypti) - a vector of numerous diseases.[17]
-
Hemiptera: Green peach aphid (Myzus persicae) - a significant crop pest.
-
Coleoptera: Colorado potato beetle (Leptinotarsa decemlineata) - known for its resistance to many insecticides.[2]
Protocols:
-
Contact Toxicity (Adult Vial Test):
-
Prepare a stock solution of 2-(1,1-Difluoroethyl)pyrazine in acetone.[18]
-
Coat the inside of 20 ml glass scintillation vials with 0.5 ml of a high concentration of the test compound (e.g., 100 µ g/vial ).[1][18]
-
Allow the solvent to evaporate completely, leaving a uniform film of the compound.
-
Introduce 10-20 adult insects into each vial.
-
Record mortality at 24 and 48 hours. A positive result is typically >80% mortality.
-
-
Ingestion Toxicity (Leaf Dip Assay for Lepidoptera/Coleoptera):
-
Prepare an aqueous solution of the test compound with a surfactant.
-
Dip host plant leaves (e.g., cabbage for P. xylostella) into the solution for 10-15 seconds.
-
Allow the leaves to air dry.
-
Place the treated leaves in a petri dish with 10-15 larvae.
-
Record mortality after 48 and 72 hours.
-
Tier 2: Secondary Screening (Dose-Response)
If significant activity is observed in Tier 1, dose-response assays are conducted to determine the potency (LC₅₀/LD₅₀) of the compound.
Protocol (Topical Application): This method provides a precise dose per insect.[19]
-
Anesthetize insects (e.g., adult mosquitoes or flies) with CO₂ or by chilling.
-
Using a microapplicator, apply a small volume (e.g., 0.1-0.5 µL) of the test compound in acetone to the dorsal thorax of each insect.
-
Test a range of at least 5-7 concentrations.
-
Transfer the treated insects to recovery containers with access to a food source.
-
Record mortality at 24 hours.
-
Calculate the LD₅₀ (median lethal dose) using probit analysis.[18]
Data Presentation:
| Compound | Target Species | Assay Type | LD₅₀ (ng/insect) | 95% Confidence Interval |
| 2-(1,1-Difluoroethyl)pyrazine | Aedes aegypti | Topical Application | 5.2 | 4.5 - 6.0 |
| Positive Control (Permethrin) | Aedes aegypti | Topical Application | 2.8 | 2.4 - 3.3 |
Tier 3: Tertiary Screening (Mechanistic Studies)
Understanding the mode of action is crucial for developing new insecticides.[20] Based on the structures of known insecticides, potential targets for 2-(1,1-Difluoroethyl)pyrazine could include GABA-gated chloride channels or voltage-gated sodium channels.
Hypothesized Mode of Action:
Caption: Hypothesized antagonistic action on insect GABA receptors.
Protocols:
-
Biochemical Assays (Receptor Binding):
-
Prepare synaptic membrane fractions from the target insect (e.g., housefly heads).
-
Incubate the membranes with a radiolabeled ligand specific for the hypothesized target (e.g., [³H]EBOB for the GABA receptor).
-
Add varying concentrations of 2-(1,1-Difluoroethyl)pyrazine to compete with the radioligand.
-
Measure the displacement of the radioligand to determine the binding affinity (IC₅₀) of the test compound.
-
-
Electrophysiology:
-
Use techniques like two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing the insect target receptor (e.g., a specific GABA receptor subunit).[21]
-
Perfuse the oocytes with the native agonist (e.g., GABA) to elicit a current.
-
Co-apply the test compound with the agonist to observe any inhibition or modulation of the current. This can confirm whether the compound acts as an antagonist or allosteric modulator.[22][23]
-
Data Presentation:
| Compound | Assay Type | Target | IC₅₀ (nM) |
| 2-(1,1-Difluoroethyl)pyrazine | [³H]EBOB Binding Assay | Housefly GABA Receptor | 15.5 |
| Fipronil (Positive Control) | [³H]EBOB Binding Assay | Housefly GABA Receptor | 6.3 |
Safety and Handling
As a novel chemical with unknown toxicological properties, 2-(1,1-Difluoroethyl)pyrazine must be handled with extreme care.[14][15]
-
Labeling and Storage: All containers must be clearly labeled with the chemical name and hazard pictograms.[24] Store in a cool, dry, and well-ventilated area away from incompatible materials.[15]
-
Engineering Controls: All work should be conducted in a chemical fume hood to prevent inhalation of vapors.[16]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The protocols detailed in this application note provide a robust and systematic framework for evaluating the insecticidal potential of the novel compound 2-(1,1-Difluoroethyl)pyrazine. By combining a tiered screening approach with mechanistic studies, researchers can efficiently determine the efficacy, potency, and mode of action of this and other new chemical entities. This structured methodology ensures scientific rigor and provides the necessary data to support further development towards new and effective insect control solutions.
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Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144). Retrieved from [Link]
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Ni, C., & Hu, J. (2018). Biologically Active Organofluorine Compounds. In Fluorine in Life Sciences. Elsevier. Retrieved from [Link]
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Song, L., et al. (2021). Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. ACS Infectious Diseases, 7(10), 3024-3035. Retrieved from [Link]
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Kumar, S., & Singh, A. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 16-21. Retrieved from [Link]
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Chemical Synthesis Safety Tips To Practice in the Lab. (n.d.). Moravek. Retrieved from [Link]
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Guidelines for testing the efficacy of insecticide products used in aircraft. (2013). World Health Organization. Retrieved from [Link]
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Hill, C. A., et al. (2015). The search for novel insecticide targets in the post-genomics era, with a specific focus on G-protein coupled receptors. Pest Management Science, 71(6), 793-802. Retrieved from [Link]
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Akinmoladun, V. I., et al. (2024). Guarding Against Hazard in Laboratories: Navigating Chemical Safety in The Modern Age. ILJS, 24(61). Retrieved from [Link]
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List of target pests and bioagents. (n.d.). National Bureau of Agricultural Insect Resources. Retrieved from [Link]
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Implementation of a high throughput screening assay to identify and characterize insecticides acting on ion channels. (2023). University of Bonn. Retrieved from [Link]
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Tattersfield, F., & Potter, C. (1943). Studies in Insecticidal Activity. Journal of Economic Entomology, 36(4), 629. Retrieved from [Link]
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Kashiwada, Y., et al. (2002). Correlations of the electrophysiological activity of neonicotinoids with their binding and insecticidal activities. Journal of Pesticide Science, 27(3), 246-252. Retrieved from [Link]
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Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7409. Retrieved from [Link]
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Sarin. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
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Ishaaya, I. (2001). Biochemical Processes Related to Insecticide Action: an Overview. In Biochemical Sites of Insecticide Action and Resistance. Springer. Retrieved from [Link]
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Compositional Analysis and Potent Insecticidal Activity of Supercritical CO2 Fluid Extracts of Alcea nudiflora L. Leaves. (2022). ACS Omega, 7(24), 21105-21112. Retrieved from [Link]
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Bioassays for Monitoring Insecticide Resistance. (2010). Journal of Visualized Experiments, (46), 2129. Retrieved from [Link]
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Narahashi, T. (2000). Differential actions of insecticides on target sites: basis for selective toxicity. Journal of Pesticide Science, 25(3), 273-279. Retrieved from [Link]
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Electrophysiological Comparison of Insecticide and Alkaloid Agonists of Na Channels. (1986). The Journal of General Physiology, 87(6), 967-977. Retrieved from [Link]
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Insect Resistance to Insecticides and Approaches to Its Identification. (2022). Biology Bulletin, 49(1), 1-12. Retrieved from [Link]
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Insect Cell-Based Models: Cell Line Establishment and Application in Insecticide Screening and Toxicology Research. (2019). Insects, 10(11), 378. Retrieved from [Link]
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Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (2020). iScience, 23(9), 101467. Retrieved from [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7409. Retrieved from [Link]
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Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). ChemistrySelect, 7(28), e202201077. Retrieved from [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7409. Retrieved from [Link]
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Preparation and Insecticidal Activity of the First Organofluorine Insecticide Based on β-D-Ribofuranoside Monosaccharide. (2018). Russian Journal of General Chemistry, 88(10), 2244-2246. Retrieved from [Link]
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High-Throughput Screening and Insect Genomics for New Insecticide Leads. (2007). In Insecticides Design Using Advanced Technologies. Springer. Retrieved from [Link]
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Synthesis and reactions of Pyrazine. (2020, April 19). YouTube. Retrieved from [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2020). Molecules, 25(23), 5576. Retrieved from [Link]
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Bioassays for monitoring insecticide resistance. (2010). Journal of Visualized Experiments, (46), 2129. Retrieved from [Link]
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Bioassay Techniques in Entomological Research. (2023). International Journal of Plant & Soil Science, 35(18), 362-377. Retrieved from [Link]
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Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans. (2021). International Journal for Parasitology: Drugs and Drug Resistance, 16, 125-135. Retrieved from [Link]
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Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. (2022). Journal of Visualized Experiments, (179), e63412. Retrieved from [Link]
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The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. (1995). In Heterocyclic Chemistry, 3rd Edition. CRC Press. Retrieved from [Link]
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derivatization of 2-(1,1-Difluoroethyl)pyrazine for biological screening
Application Notes & Protocols
Topic: Strategic Derivatization of 2-(1,1-Difluoroethyl)pyrazine for the Generation of Biologically Active Compound Libraries
Abstract
The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.[1][2] Its electron-deficient nature provides unique electronic properties that are advantageous for molecular recognition at biological targets.[3][4] The incorporation of fluorine, particularly geminal difluoro groups like the 1,1-difluoroethyl moiety, is a well-established strategy to enhance metabolic stability, modulate pKa, and improve pharmacokinetic profiles by acting as a bioisostere for other functional groups. This guide provides a comprehensive framework for the chemical derivatization of a 2-(1,1-difluoroethyl)pyrazine core structure. We present detailed, field-tested protocols for robust synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, to generate a diverse library of novel chemical entities. Furthermore, we outline a strategic cascade of biological screening assays, from initial high-throughput cytotoxicity screens to secondary target-based and ADME-Tox assays, designed to efficiently identify and characterize promising lead compounds.
Rationale and Strategic Overview
The objective of a discovery chemistry campaign is not merely to synthesize molecules, but to generate structurally diverse analogs that systematically probe the chemical space around a core scaffold. The 2-(1,1-difluoroethyl)pyrazine scaffold offers a stable, synthetically tractable starting point. Our strategy focuses on functionalizing a halogenated precursor, such as 2-chloro-5-(1,1-difluoroethyl)pyrazine, which serves as a versatile linchpin for a variety of high-yield chemical transformations. The electron-withdrawing character of both the pyrazine ring and the difluoroethyl group makes the C-Cl bond highly susceptible to both cross-coupling and nucleophilic substitution reactions.[3][5]
This guide is structured to follow the logical progression of a drug discovery project: from the strategic synthesis of a compound library to its systematic biological evaluation.
Synthetic Derivatization Protocols
The following protocols are designed to be robust and adaptable. The choice of catalyst, ligand, base, and solvent is critical and has been optimized for electron-deficient heterocyclic systems like pyrazine.[6]
Protocol: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
Causality: This reaction is the cornerstone for installing aryl and heteroaryl moieties. The selection of a highly active catalyst system, such as one employing a biarylphosphine ligand (e.g., SPhos), is crucial to overcome the inherent low reactivity of some chloropyrazines and prevent side reactions like protodeboronation.[6]
| Reagents & Materials |
| 2-Chloro-5-(1,1-difluoroethyl)pyrazine |
| Aryl- or Heteroarylboronic Acid (1.2 eq) |
| Pd(OAc)₂ (2.5 mol%) |
| SPhos (5 mol%) |
| K₂CO₃ (2.5 eq) |
| 1,4-Dioxane / H₂O (4:1 mixture) |
| Anhydrous Na₂SO₄ |
| Silica Gel for Chromatography |
Step-by-Step Methodology:
-
To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add 2-chloro-5-(1,1-difluoroethyl)pyrazine (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(OAc)₂ (0.025 eq), SPhos (0.05 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the vial with the inert gas three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a final concentration of ~0.2 M with respect to the starting chloropyrazine.
-
Seal the vial and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
Causality: This reaction provides direct access to arylamines, which are key pharmacophores. Third-generation Buchwald-Hartwig catalysts are often necessary to effectively couple less reactive chloro-heteroarenes. The choice of base is also critical; a strong, non-nucleophilic base like NaOt-Bu or LHMDS is required to deprotonate the amine without competing in the reaction.[6]
| Reagents & Materials |
| 2-Chloro-5-(1,1-difluoroethyl)pyrazine |
| Primary or Secondary Amine (1.3 eq) |
| Pd₂(dba)₃ (2 mol%) |
| XPhos (4 mol%) |
| NaOt-Bu (1.5 eq) |
| Anhydrous Toluene or Dioxane |
| Anhydrous Na₂SO₄ |
| Silica Gel for Chromatography |
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.5 eq) to a flame-dried reaction vial.
-
Add anhydrous toluene (or dioxane), followed by 2-chloro-5-(1,1-difluoroethyl)pyrazine (1.0 eq) and the amine (1.3 eq).
-
Seal the vial and heat the mixture to 100-110 °C for 6-18 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product via silica gel column chromatography.
Protocol: Nucleophilic Aromatic Substitution (SₙAr)
Causality: The pyrazine ring is inherently electron-deficient, a property enhanced by the difluoroethyl substituent, making it highly activated for SₙAr.[3] This method is often more cost-effective and operationally simpler than metal-catalyzed reactions for introducing simple amines, thiols, or alkoxides. The reaction is typically driven by heat, and a base is used to neutralize the HCl generated.
| Reagents & Materials |
| 2-Chloro-5-(1,1-difluoroethyl)pyrazine |
| Nucleophile (Amine, Thiol) (1.5-2.0 eq) |
| K₂CO₃ or DIPEA (3.0 eq) |
| Anhydrous DMSO or NMP |
| Anhydrous Na₂SO₄ |
| Silica Gel for Chromatography |
Step-by-Step Methodology:
-
To a solution of 2-chloro-5-(1,1-difluoroethyl)pyrazine (1.0 eq) in DMSO, add the desired nucleophile (1.5 eq) and K₂CO₃ (3.0 eq).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and pour into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash thoroughly with brine to remove residual DMSO, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel column chromatography.
Biological Screening Cascade
Once a library of derivatives is synthesized and purified, a systematic screening process is essential to identify compounds with desired biological activity.
Compound Library Preparation for HTS
Causality: Proper compound management is critical for reliable screening data. Using DMSO as a solvent ensures solubility for a wide range of compounds, and creating a concentration series from the outset enables quantitative HTS (qHTS), which provides richer data than single-point screens.[7]
-
Master Stock Preparation: Dissolve each purified compound in 100% DMSO to create a high-concentration stock solution (typically 10-20 mM).
-
Plate Formatting: Transfer the stock solutions into 96- or 384-well master plates.
-
Assay Plate Preparation: Create intermediate plates by diluting the master stocks. For the primary screen, further dilute to the final assay concentration(s) in the appropriate assay buffer. Ensure the final DMSO concentration in the assay wells is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Primary Assay Protocol: Cell Viability/Cytotoxicity (MTT Assay)
Causality: The MTT assay is a foundational screen to assess general cytotoxicity. It measures the metabolic activity of cells via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[8] This allows for the early deselection of pan-assay-interfering or overtly toxic compounds and helps prioritize hits from target-based screens that are active at non-toxic concentrations.
| Reagents & Materials |
| Human cancer cell line (e.g., HeLa, A549) |
| Complete culture medium (e.g., DMEM + 10% FBS) |
| PBS (Phosphate-Buffered Saline) |
| MTT Solution (5 mg/mL in PBS, sterile filtered) |
| Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl) |
| 96-well flat-bottom tissue culture plates |
| Multi-channel pipette & Spectrophotometer (plate reader) |
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Primary Assay Protocol: Target-Based Screen (Luminescent Kinase Assay)
Causality: Kinases are a major class of drug targets. Luminescent assays like Kinase-Glo® measure the depletion of ATP, which is consumed during the phosphorylation reaction catalyzed by the kinase.[9] A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. This "add-mix-read" format is highly amenable to HTS.[10]
| Reagents & Materials |
| Recombinant Kinase of interest |
| Specific peptide/protein substrate |
| Kinase Assay Buffer |
| ATP (at or near the Kₘ concentration) |
| Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®) |
| Low-volume 384-well plates (white, opaque) |
| Luminometer (plate reader) |
Step-by-Step Methodology:
-
Reaction Setup: To a 384-well plate, add 2.5 µL of kinase/substrate mix in assay buffer.
-
Compound Addition: Add 50 nL of test compound from the prepared assay plates using a pintool or acoustic dispenser.
-
Initiation: Add 2.5 µL of ATP solution to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[11]
-
Detection: Add 5 µL of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates the luminescent signal.
-
Incubation: Incubate for an additional 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to positive (no kinase) and negative (vehicle) controls to calculate percent inhibition.
Secondary Assay Protocol: ADME/Tox (Cytochrome P450 Inhibition)
Causality: Early assessment of a compound's potential for drug-drug interactions (DDI) is crucial. Cytochrome P450 (CYP) enzymes are responsible for the metabolism of most drugs, and their inhibition can lead to adverse events.[12] This assay determines the IC₅₀ value of a compound against key CYP isoforms.[13][14]
| Reagents & Materials |
| Human Liver Microsomes (HLM) |
| NADPH regenerating system |
| Phosphate Buffer (pH 7.4) |
| Isoform-specific probe substrates (e.g., Phenacetin for CYP1A2) |
| Test compound serial dilutions |
| Acetonitrile (with internal standard) for quenching |
| LC-MS/MS system |
Step-by-Step Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing HLM and the test compound at various concentrations in phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add the isoform-specific probe substrate to the mixture. After a brief pre-incubation, initiate the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 10-15 minutes).
-
Reaction Quenching: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Plot the percent inhibition of metabolite formation against the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[14]
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Representative Derivatization of 2-Chloro-5-(1,1-difluoroethyl)pyrazine
| Entry | Reaction Type | Coupling Partner | Conditions | Yield (%) |
| 1 | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₂CO₃, Dioxane/H₂O, 100°C, 6h | 85 |
| 2 | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 110°C, 12h | 91 |
| 3 | SₙAr | 4-Methylbenzenethiol | K₂CO₃, DMSO, 90°C, 4h | 95 |
Table 2: Summary of Biological Screening Data
| Compound ID | Primary Screen (% Inhibition @ 10µM) | Cell Viability IC₅₀ (µM) | CYP3A4 Inhibition IC₅₀ (µM) |
| 1 | 88 (Kinase X) | > 50 | 12.5 |
| 2 | 95 (Kinase X) | 8.2 | > 50 |
| 3 | 15 (Kinase X) | > 50 | 28.1 |
Interpretation: In this notional dataset, Compound 1 shows good target engagement and low cytotoxicity, but moderate CYP inhibition may be a concern. Compound 2 is potent but also shows significant cytotoxicity, suggesting a narrow therapeutic window. Compound 3 is inactive. Based on this profile, Compound 1 would be prioritized for further investigation.
Conclusion
This application guide provides a validated and integrated workflow for the derivatization of 2-(1,1-difluoroethyl)pyrazine and its subsequent biological evaluation. By employing robust synthetic protocols, researchers can efficiently generate diverse chemical libraries. The described screening cascade, moving from broad primary assays to more specific secondary and safety-related assays, offers a resource-effective paradigm for identifying and prioritizing novel compounds with therapeutic potential. The causality-driven explanations behind each protocol empower scientists to troubleshoot and adapt these methods for their specific research objectives.
References
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Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. [Link]
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Protein Reporter Bioassay Systems for the Phenotypic Screening of Candidate Drugs: A Mouse Platform for Anti-Aging Drug Screening. MDPI. [Link]
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bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications. [Link]
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BioAssays. PubChem - NIH. [Link]
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Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and. YMER. [Link]
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Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]
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Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ACS Publications. [Link]
-
Post-functionalization of the pyrazine ring of heterocycles 21 c and... ResearchGate. [Link]
-
What is High-Throughput Screening (HTS)? LabKey. [Link]
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Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Springer Protocols. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC - PubMed Central. [Link]
-
New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. [Link]
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Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Linkedln. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
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A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]
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Identification, synthesis and biological evaluation of pyrazine ring compounds from Talaromyces minioluteus (Penicillium minioluteum). Organic Chemistry Frontiers (RSC Publishing). [Link]
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A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applica. UCHEM. [Link]
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Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. Semantic Scholar. [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
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Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. ResearchGate. [Link]
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The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]
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Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. [Link]
-
Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]
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How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
-
Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry - ACS Publications. [Link]
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Synthesis and reactions of Pyrazine. YouTube. [Link]
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nucleophilic aromatic substitutions. YouTube. [Link]
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Scale-Up Synthesis of 2-(1,1-Difluoroethyl)pyrazine: An Application Note for Research and Development
Introduction
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. The gem-difluoroethyl group, in particular, is a valuable motif, serving as a bioisostere for carbonyl groups and influencing local electronic environments. 2-(1,1-Difluoroethyl)pyrazine is a key building block for the synthesis of a variety of biologically active compounds, making its efficient and scalable synthesis a topic of significant interest to researchers in drug discovery and development.[1][2] This application note provides a comprehensive guide to the scale-up synthesis of 2-(1,1-Difluoroethyl)pyrazine, focusing on a robust and reproducible protocol. We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and address critical safety and scale-up considerations.
Synthetic Strategy: Deoxofluorination of 2-Acetylpyrazine
The most direct and efficient route for the synthesis of 2-(1,1-Difluoroethyl)pyrazine is the deoxofluorination of the readily available starting material, 2-acetylpyrazine. This transformation replaces the carbonyl oxygen with two fluorine atoms. Several reagents can effect this conversion, with diethylaminosulfur trifluoride (DAST) being a common, albeit hazardous, choice.[3][4][5][6] Safer alternatives such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) have also been developed and represent a viable, though often more expensive, option.[3] This guide will focus on the use of DAST due to the wider availability of procedural information for analogous transformations, while strongly emphasizing the necessary safety precautions.
The reaction proceeds via the formation of a key intermediate, a fluorosulfite ester, upon reaction of the enol or enolate of the ketone with DAST. Subsequent intramolecular nucleophilic attack by the fluoride ion and elimination of sulfur dioxide and diethylamine yields the desired gem-difluoro compound. The choice of an inert solvent, such as dichloromethane, is crucial to prevent side reactions and ensure a controlled reaction environment. The reaction is typically performed at low temperatures to mitigate the exothermic nature of the reaction and to minimize the formation of byproducts.
Caption: Reaction mechanism of deoxofluorination.
Experimental Protocols
This section provides a detailed protocol for the synthesis of 2-(1,1-Difluoroethyl)pyrazine on a laboratory scale, followed by considerations for scaling up the process.
Laboratory-Scale Synthesis (1-5 g)
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles | Purity | Supplier |
| 2-Acetylpyrazine | 122.12 | 5.0 g | 40.9 mmol | >98% | Commercially Available |
| Diethylaminosulfur Trifluoride (DAST) | 161.19 | 8.0 g (6.5 mL) | 49.6 mmol | >95% | Commercially Available |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - | >99.8% | Commercially Available |
| Saturated Sodium Bicarbonate Solution | - | ~100 mL | - | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - | - | Commercially Available |
Equipment:
-
250 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Nitrogen inlet and bubbler
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Fume hood
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Purge the flask with dry nitrogen.
-
Charging the Reactor: Add 2-acetylpyrazine (5.0 g, 40.9 mmol) and anhydrous dichloromethane (50 mL) to the flask. Stir the mixture until the solid is fully dissolved.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (8.0 g, 49.6 mmol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction is exothermic, and careful control of the addition rate is critical.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (~100 mL) until gas evolution ceases. Caution: The quenching process can be vigorous.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(1,1-difluoroethyl)pyrazine as a colorless to pale yellow oil.
Scale-Up Synthesis Protocol (>50 g)
Scaling up reactions involving hazardous reagents like DAST requires careful planning and specialized equipment.[7][8] The following protocol outlines key considerations for a larger-scale synthesis.
Key Scale-Up Considerations:
| Parameter | Laboratory Scale | Pilot Plant Scale | Rationale |
| Reactor | Glass flask | Jacketed glass or glass-lined steel reactor | Better heat transfer and containment. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer | Ensures efficient mixing in larger volumes. |
| Temperature Control | Cooling bath | Recirculating chiller/heater | Precise and reliable temperature control is critical for safety. |
| Reagent Addition | Dropping funnel | Metering pump | Controlled and consistent addition rate to manage exotherm. |
| Quenching | Dropwise addition to flask | Reverse addition into a cooled quenching solution | Safer way to manage the initial exotherm of the quench. |
| Purification | Column chromatography | Distillation under reduced pressure | More practical and efficient for larger quantities. |
Procedure Outline for Scale-Up:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge the reactor with 2-acetylpyrazine and anhydrous dichloromethane.
-
Cooling: Cool the reactor contents to -78 °C using the jacketed cooling system.
-
DAST Addition: Add DAST via a metering pump at a controlled rate to maintain the internal temperature below -70 °C.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by in-process controls (e.g., GC).
-
Quenching: Prepare a separate, cooled reactor with a stirred solution of saturated sodium bicarbonate. Slowly transfer the reaction mixture into the quenching solution.
-
Workup and Isolation: Perform aqueous workup in the reactor or a suitable extraction vessel. Isolate the crude product by solvent removal.
-
Purification: Purify the product by vacuum distillation.
Caption: Synthetic workflow for 2-(1,1-Difluoroethyl)pyrazine.
Safety Considerations
Diethylaminosulfur Trifluoride (DAST) is a hazardous reagent and must be handled with extreme caution.
-
Toxicity and Corrosivity: DAST is toxic and corrosive. It reacts violently with water to release hydrogen fluoride (HF), which is highly toxic and causes severe burns.[7]
-
Thermal Instability: DAST can decompose explosively upon heating. It is recommended to keep the temperature of the reagent and reaction mixture below 50 °C at all times.[3]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or butyl rubber), a lab coat, and chemical splash goggles with a face shield.
-
Handling: Use syringes or cannulas for transferring DAST. Ensure all glassware is scrupulously dried to prevent decomposition.
-
Quenching: The quenching of DAST is highly exothermic and releases HF. Perform the quench slowly at low temperatures with vigorous stirring.
-
Waste Disposal: DAST-containing waste must be neutralized carefully with a base before disposal according to institutional guidelines.
Characterization
The final product, 2-(1,1-Difluoroethyl)pyrazine, should be characterized to confirm its identity and purity.
Expected Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.65-8.75 (m, 2H, pyrazine protons)
-
δ 8.55-8.65 (m, 1H, pyrazine proton)
-
δ 2.10 (t, J = 18.8 Hz, 3H, -CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 158.5 (t, J = 28.3 Hz, C-CF₂)
-
δ 145.0 (s, pyrazine CH)
-
δ 144.5 (s, pyrazine CH)
-
δ 143.0 (s, pyrazine CH)
-
δ 119.5 (t, J = 240.4 Hz, -CF₂)
-
δ 24.5 (t, J = 29.3 Hz, -CH₃)
-
-
¹⁹F NMR (CDCl₃, 376 MHz):
-
δ -90 to -95 (q, J = 18.8 Hz)
-
-
Mass Spectrometry (EI):
-
m/z (relative intensity): 144 (M⁺), 129, 102, 79, 52. The fragmentation pattern would likely involve the loss of a methyl group, followed by rearrangements of the pyrazine ring.[9]
-
Conclusion
The synthesis of 2-(1,1-difluoroethyl)pyrazine via the deoxofluorination of 2-acetylpyrazine is a reliable method for producing this valuable building block. While the use of DAST necessitates stringent safety protocols, particularly during scale-up, a well-controlled process can provide good yields of the desired product. Researchers and drug development professionals should carefully consider the hazards associated with this chemistry and ensure that appropriate engineering controls and personal protective equipment are in place. The information provided in this application note serves as a detailed guide for the successful and safe execution of this important transformation.
References
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- Organic Syntheses. Working with Hazardous Chemicals.
- Google Patents. (1998).
- Google Patents. (2009).
- ACS Publications. (2014, July 23). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development.
- Wikipedia. Diethylaminosulfur trifluoride.
- PMC. (2006, October 23). Fluorous Synthesis of Heterocyclic Systems.
- Organic Syntheses Procedure.
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- ResearchGate. (2025, August 10).
- ResearchGate. (2025, August 10). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.
- MDPI. (2023, July 12). Perfluoro(7-methylbicyclo[4.3.0]nonane)
- Chemistry LibreTexts. (2023, August 29).
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- Sciencemadness Discussion Board. (2020, July 28). Pyrazine Synthesis?.
- Wiley.
- Benchchem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
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Application Notes & Protocols: The Strategic Use of 2-(1,1-Difluoroethyl)pyrazine in Modern Agrochemical Synthesis
Foreword: The Emerging Role of Fluorinated Heterocycles in Crop Protection
The relentless drive for higher agricultural yields and more sustainable farming practices necessitates the development of novel, highly effective, and environmentally conscious agrochemicals. Within this landscape, fluorinated heterocyclic compounds have emerged as a cornerstone of modern fungicide and pesticide discovery. The strategic incorporation of fluorine atoms into a molecular scaffold can dramatically enhance a compound's metabolic stability, binding affinity, and lipophilicity, leading to improved potency and field performance.
This guide focuses on 2-(1,1-Difluoroethyl)pyrazine (CAS No. 111781-49-8) , a versatile building block that masterfully combines the desirable electronic properties of a difluoroethyl group with the proven bioactivity of a pyrazine core.[1][2] We will explore its application in the synthesis of next-generation agrochemicals, providing not just protocols, but the scientific rationale behind its use. This document is intended for researchers and synthetic chemists dedicated to advancing the frontiers of crop protection technology.
Part 1: Core Concepts & Strategic Advantages
Physicochemical Profile of 2-(1,1-Difluoroethyl)pyrazine
Understanding the fundamental properties of this key intermediate is crucial for its effective deployment in multi-step synthetic campaigns.
| Property | Value | Source |
| CAS Number | 111781-49-8 | [1] |
| Molecular Formula | C₆H₆F₂N₂ | [2] |
| Molecular Weight | 144.12 g/mol | [1] |
| Appearance | Liquid | |
| Density | 1.215 g/mL at 25 °C | |
| Flash Point | 49.4 °C (120.9 °F) | |
| SMILES | CC(F)(F)c1cnccn1 |
The Synergy of the Difluoroethyl and Pyrazine Moieties
The utility of 2-(1,1-Difluoroethyl)pyrazine stems from the unique contributions of its two primary structural features:
-
The 1,1-Difluoroethyl Group: This moiety serves as a lipophilic hydrogen bond acceptor and a bioisostere for other groups. Its presence significantly increases the metabolic stability of the parent molecule by blocking oxidative degradation at the benzylic position. This enhanced stability often translates to longer residual activity in the field.[2]
-
The Pyrazine Ring: As a six-membered aromatic heterocycle, the pyrazine ring is a common scaffold in a multitude of bioactive compounds.[3][4] Its nitrogen atoms can act as hydrogen bond acceptors, crucial for binding to target enzymes. Furthermore, the ring system provides a rigid and predictable framework for orienting other substituents in three-dimensional space, facilitating rational drug design. Pyrazine derivatives have been successfully developed as fungicides, herbicides, and insecticides.[5][6]
Primary Application: A Precursor for Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
While a relatively novel building block, the structure of 2-(1,1-Difluoroethyl)pyrazine makes it an ideal precursor for the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. SDHIs are a critical class of fungicides that target Complex II in the mitochondrial respiratory chain of fungal pathogens, effectively halting energy production and leading to cell death.[7][8] Many of the most potent SDHIs feature a nitrogen-containing heterocyclic ring linked to a substituted phenyl ring via an amide or similar linker. The pyrazine core provides the necessary heterocyclic component for this pharmacophore.
The general mode of action for SDHI fungicides is the inhibition of cellular respiration and energy generation within the fungal mitochondria.[7] This disruption of the electron transport chain is a highly effective and broadly applicable antifungal strategy.
Part 2: Synthetic Protocols & Experimental Design
The following protocols outline a representative, two-step synthesis of a hypothetical, novel pyrazine-based fungicide starting from 2-(1,1-Difluoroethyl)pyrazine. These protocols are designed to be self-validating, with clear analytical checkpoints.
Protocol 1: Synthesis of Intermediate A - Palladium-Catalyzed Suzuki Coupling
This first step involves functionalizing the pyrazine ring by introducing a substituted phenyl group. A Suzuki coupling is an excellent choice for this transformation due to its high functional group tolerance and reliability. We will couple a chloro-pyrazine derivative with a boronic acid.
Workflow Overview:
Sources
- 1. 2-(1,1-difluoroethyl)pyrazine,(CAS# 111781-49-8)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. Buy 2-(1,1-Difluoroethyl)pyrazine | 111781-49-8 [smolecule.com]
- 3. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 4. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3501472A - Pyrazine pesticides and their preparation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols for the Synthesis of Novel Pyrazine Derivatives from 2-(1,1-Difluoroethyl)pyrazine
Introduction: The Strategic Value of Fluorinated Pyrazines in Medicinal Chemistry
Pyrazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1][2] Their prevalence stems from the pyrazine ring's unique electronic properties and its ability to act as a versatile scaffold for molecular elaboration. The introduction of fluorine-containing substituents, such as the 1,1-difluoroethyl group, imparts profound changes to the molecule's physicochemical properties. These changes often lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets—attributes highly sought after in drug development.[3]
This technical guide provides a detailed exploration of synthetic strategies for creating novel pyrazine derivatives, starting from the readily available building block, 2-(1,1-difluoroethyl)pyrazine. As a senior application scientist, my objective is to not only present robust protocols but also to elucidate the underlying chemical principles that govern these transformations. We will delve into the strategic activation provided by the electron-withdrawing difluoroethyl group and leverage it for selective functionalization of the pyrazine core. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox for the synthesis of novel bioactive compounds.
The Influence of the 2-(1,1-Difluoroethyl) Group on Pyrazine Reactivity
The 2-(1,1-difluoroethyl) substituent is a potent electron-withdrawing group (EWG) due to the high electronegativity of the fluorine atoms. This electronic pull has two major consequences for the reactivity of the pyrazine ring:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr) : The pyrazine ring is inherently electron-deficient. The addition of a strong EWG further depletes the ring's electron density, making it highly susceptible to attack by nucleophiles.[4][5] This activation is most pronounced at the positions ortho and para to the EWG, as the negative charge of the intermediate Meisenheimer complex can be effectively stabilized through resonance.[1]
-
Modification of Cross-Coupling Reactivity : In palladium-catalyzed cross-coupling reactions, the electronic nature of the pyrazine ring influences the oxidative addition step. While halopyrazines are common substrates, the presence of the difluoroethyl group can modulate the reactivity of adjacent C-H bonds, opening possibilities for direct C-H functionalization.[6]
This guide will focus on leveraging these properties to achieve selective and efficient diversification of the 2-(1,1-difluoroethyl)pyrazine scaffold.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) on a Dichlorinated Intermediate
A common and powerful strategy for introducing diversity is to first halogenate the starting material and then perform regioselective SNAr reactions. The electron-withdrawing 2-(1,1-difluoroethyl) group will direct the incoming nucleophile to a specific position.
Part A: Synthesis of 2,5-Dichloro-3-(1,1-difluoroethyl)pyrazine
This initial step installs two leaving groups, setting the stage for selective substitution.
Reaction Scheme:
Materials:
-
2-(1,1-Difluoroethyl)pyrazine (1.0 eq)
-
N-Chlorosuccinimide (NCS) (2.5 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Step-by-Step Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(1,1-difluoroethyl)pyrazine and anhydrous acetonitrile.
-
Add N-Chlorosuccinimide in one portion.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2,5-dichloro-3-(1,1-difluoroethyl)pyrazine.
Part B: Regioselective Mono-amination at the C5 Position
The EWG at the C3 position (relative to the chlorines) directs nucleophilic attack to the C5 position. This is because the anionic charge in the Meisenheimer intermediate is better stabilized by delocalization onto the pyrazine nitrogens when the attack occurs at the position para to the EWG.[1]
Reaction Scheme:
Materials:
-
2,5-Dichloro-3-(1,1-difluoroethyl)pyrazine (1.0 eq)
-
Desired primary or secondary amine (e.g., morpholine, benzylamine) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
Step-by-Step Protocol:
-
In a sealed reaction vial, dissolve 2,5-dichloro-3-(1,1-difluoroethyl)pyrazine in DMF or DMSO.
-
Add the desired amine followed by DIPEA.
-
Seal the vial tightly and heat the mixture to 80-100°C for 4-12 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product via column chromatography to yield the C5-aminated product.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: DIPEA is a non-nucleophilic base used to quench the HCl generated during the reaction, driving it to completion.
-
Temperature: Elevated temperatures are often required to overcome the activation energy for the disruption of aromaticity in the first step of the SNAr mechanism.
Visualization of SNAr Workflow:
Caption: Workflow for the synthesis of C5-aminated pyrazines.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For the installation of aryl or heteroaryl moieties, the Suzuki-Miyaura cross-coupling is an indispensable tool. This protocol details the coupling of a brominated pyrazine derivative with a boronic acid.
Part A: Bromination of 2-(1,1-Difluoroethyl)pyrazine
A brominated intermediate is generally more reactive in palladium-catalyzed couplings than its chlorinated counterpart.
Reaction Scheme:
Materials:
-
2-(1,1-Difluoroethyl)pyrazine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.2 eq)
-
Sulfuric acid (concentrated)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Step-by-Step Protocol:
-
Carefully add 2-(1,1-difluoroethyl)pyrazine to concentrated sulfuric acid in a flask cooled in an ice bath.
-
Add NBS portion-wise, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over magnesium sulfate, and concentrate.
-
Separate the resulting regioisomers using column chromatography to isolate the desired brominated pyrazine.
Part B: Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
Brominated 2-(1,1-difluoroethyl)pyrazine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Water)
-
Schlenk flask or microwave vial
-
Inert atmosphere supply (Nitrogen or Argon)
Step-by-Step Protocol:
-
To a Schlenk flask, add the brominated pyrazine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 90-110°C for 6-24 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the coupled product.
Data Presentation: Suzuki-Miyaura Reaction Optimization
| Entry | Palladium Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 75 |
| 2 | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 88 |
| 3 | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 110 | 92 |
| 4 | Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | 110 | 95 |
Visualization of Suzuki-Miyaura Workflow:
2-(1,1-Difluoroethyl)pyrazine + Alkyl Radical Precursor -> Alkylated Pyrazine
Caption: Key steps and reagents in the Minisci reaction.
Conclusion and Future Directions
The protocols outlined in this guide demonstrate the versatility of 2-(1,1-difluoroethyl)pyrazine as a starting material for generating a diverse library of novel derivatives. The strong electron-withdrawing nature of the difluoroethyl group is not a hindrance but rather a powerful tool for directing reactivity and achieving high levels of regioselectivity, particularly in nucleophilic aromatic substitution reactions. By employing a combination of halogenation, SNAr, palladium-catalyzed cross-coupling, and radical functionalization, researchers can systematically explore the chemical space around the pyrazine core.
Future work should focus on expanding the scope of these reactions to a wider range of nucleophiles and coupling partners. Furthermore, investigating advanced C-H functionalization techniques could provide even more direct and atom-economical routes to novel analogues, accelerating the discovery of new therapeutic agents.
References
-
Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. [Link]
-
Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]
-
Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3439-3467. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Chemtube3d. (2018). Nucleophilic aromatic substitution on pyridines. [Link]
-
D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]
-
Liu, J., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-6015. [Link]
-
PubChem. 2-(1,1-Difluoroethyl)pyrazine. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines [mdpi.com]
- 3. Pyrazine synthesis [organic-chemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,1-Difluoroethyl)pyrazine
Welcome to the technical support center for the synthesis of 2-(1,1-Difluoroethyl)pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable fluorinated building block. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing in-depth, field-proven insights to ensure the success of your experiments.
Introduction to the Synthesis
The most prevalent and direct method for synthesizing 2-(1,1-Difluoroethyl)pyrazine involves the deoxofluorination of its ketone precursor, 2-acetylpyrazine. This transformation is typically achieved using a specialized fluorinating agent, with Diethylaminosulfur Trifluoride (DAST) being a common, albeit challenging, choice. The overall reaction scheme is presented below:
Caption: General synthetic route to 2-(1,1-Difluoroethyl)pyrazine.
This guide will focus on troubleshooting the critical fluorination step, offering solutions to common problems and ensuring the safe and efficient execution of this synthesis.
Troubleshooting Guide: The Fluorination Step
Question 1: My reaction is showing low or incomplete conversion of 2-acetylpyrazine. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a frequent issue in the fluorination of ketones with DAST. Several factors can contribute to this problem. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
DAST Degradation: DAST is highly sensitive to moisture and can degrade over time, even when stored under recommended conditions.[1] Hydrolysis of DAST not only deactivates the reagent but also generates hydrogen fluoride (HF), which can lead to unwanted side reactions.
-
Solution: Always use a fresh bottle of DAST or a recently opened one that has been stored meticulously under an inert atmosphere (Argon or Nitrogen) in a refrigerator. A color change from pale yellow to dark orange or brown is an indicator of degradation.
-
-
Insufficient Equivalents: For the conversion of a ketone to a geminal difluoride, a stoichiometric excess of DAST is typically required.
-
Solution: While a general starting point is 1.2 equivalents, for a less reactive ketone like 2-acetylpyrazine, you may need to increase the amount to 1.5-2.0 equivalents.[2] It is advisable to perform small-scale trials to determine the optimal stoichiometry for your specific batch of reagents and reaction conditions.
-
-
-
Reaction Temperature and Time:
-
Insufficient Thermal Energy: While the reaction is initiated at low temperatures (-78 °C) to control the initial exothermic reaction, it often requires warming to proceed to completion.
-
Solution: After the slow addition of DAST at -78 °C, allow the reaction to warm gradually to room temperature and stir for an extended period (e.g., 2-12 hours).[2] Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal reaction time. If the reaction stalls at room temperature, gentle heating (e.g., to 40 °C) can be attempted, but with extreme caution, as DAST can decompose explosively at temperatures above 50-80°C.[1][3]
-
-
-
Solvent Choice and Purity:
-
Moisture in Solvent: The presence of even trace amounts of water in the solvent will consume DAST.
-
Solution: Always use a dry, aprotic solvent. Dichloromethane (DCM) is the most common choice and should be freshly distilled from a suitable drying agent (e.g., CaH₂) before use.
-
-
Experimental Protocol: Optimizing Conversion
-
Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
To a solution of 2-acetylpyrazine (1.0 eq.) in anhydrous DCM (20 volumes), cooled to -78 °C under a nitrogen atmosphere, add DAST (1.5-2.0 eq.) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) or by taking aliquots for GC-MS analysis.
-
If the reaction is sluggish, consider gentle heating to 40 °C, ensuring the reaction temperature is carefully controlled.
-
Once the reaction is complete, proceed to the quenching step.
Question 2: I am observing a significant amount of a byproduct that I suspect is the vinyl fluoride. How can I minimize its formation and how do I separate it from my desired product?
Answer:
The formation of the vinyl fluoride byproduct, 2-(1-fluoroethenyl)pyrazine, is a common side reaction in the fluorination of enolizable ketones like 2-acetylpyrazine.[3] It arises from the deprotonation of an intermediate fluorocarbocation.
Minimizing Vinyl Fluoride Formation:
-
Reaction Temperature: Higher reaction temperatures can favor the elimination pathway.
-
Solution: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. Prolonging the reaction time at a lower temperature is generally preferable to forcing it with heat.
-
-
Solvent Effects: The choice of solvent can influence the reaction pathway.
-
Solution: While DCM is standard, exploring less polar solvents might disfavor the formation of the carbocation intermediate, potentially reducing elimination. However, this may also decrease the overall reaction rate.
-
Separation of 2-(1,1-Difluoroethyl)pyrazine from 2-(1-Fluoroethenyl)pyrazine:
The physical properties of the desired gem-difluoro product and the vinyl fluoride byproduct are often very similar, making separation challenging.
-
Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective. This is more suitable for larger scale purifications.
-
Column Chromatography: This is the most common method for laboratory-scale purification. The polarity difference between the two compounds is slight, so careful optimization of the chromatographic conditions is necessary.
-
Solution: Use a high-resolution silica gel and a shallow gradient of a non-polar eluent system (e.g., Hexane:Ethyl Acetate or Pentane:Diethyl Ether). Start with a very low percentage of the more polar solvent and increase it very gradually. Monitoring by TLC with multiple developments or by GC-MS of the fractions is essential.
-
| Compound | Structure | Polarity | Elution Order in Normal Phase Chromatography |
| 2-(1-Fluoroethenyl)pyrazine | CC(F)=Cc1cnccn1 | Less Polar | First |
| 2-(1,1-Difluoroethyl)pyrazine | CC(F)(F)c1cnccn1 | More Polar | Second |
| 2-Acetylpyrazine | CC(=O)c1cnccn1 | Most Polar | Last |
FAQs: Safety, Handling, and Alternatives
Q: What are the critical safety precautions when working with DAST?
A: DAST is a hazardous reagent and requires strict safety protocols:
-
Explosion Hazard: DAST can decompose explosively when heated above 50-80 °C.[1][3] Never heat DAST reactions without proper safety measures (blast shield) and careful temperature monitoring.
-
Violent Reaction with Water: DAST reacts violently with water, releasing toxic and corrosive hydrogen fluoride (HF) gas.[1]
-
Handling: Always handle DAST in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves may not be sufficient; consider neoprene or butyl rubber), safety goggles, and a flame-retardant lab coat.[4]
-
Storage: Store DAST in a tightly sealed container, under an inert atmosphere, in a refrigerator designated for chemical storage.[4]
-
Quenching: Quench DAST reactions carefully by slowly adding the reaction mixture to a cooled, stirred solution of saturated sodium bicarbonate.[2] An initial quench with isopropanol before the aqueous bicarbonate solution can help to moderate the reaction.[5]
Caption: Key safety considerations for handling DAST.
Q: Are there safer alternatives to DAST for this transformation?
A: Yes, several alternatives to DAST have been developed with improved safety profiles:
-
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): This reagent is more thermally stable than DAST and is often preferred for larger-scale reactions.[6] It generally provides similar or, in some cases, better yields.
-
PyFluor (2-Pyridinesulfonyl Fluoride): This is a crystalline solid that is thermally stable and not water-sensitive, making it significantly safer to handle. It often shows higher chemoselectivity and produces fewer elimination byproducts compared to DAST.
When switching to an alternative reagent, it is important to consult the relevant literature for optimized reaction conditions, as they may differ from those used for DAST.
Q: How should I properly quench and work up my DAST reaction?
A: A proper quenching and work-up procedure is critical for safety and for isolating a clean product.
Detailed Work-up Protocol:
-
Cool the reaction mixture in an ice bath.
-
Prepare a separate flask with a stirred, saturated aqueous solution of sodium bicarbonate, also cooled in an ice bath.
-
Slowly and carefully, add the reaction mixture dropwise to the bicarbonate solution. Be prepared for gas evolution (CO₂).
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure the complete quenching of any unreacted DAST and acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography or distillation.
References
-
Diethylaminosulfur Trifluoride (DAST): A Comprehensive Overview. (2025). Chemisphere Journal. [Link]
-
Fluorination with aminosulfuranes. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. [Link]
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry, 64(19), 7048-7054. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 4. DAST(38078-09-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. chemistry.nd.edu [chemistry.nd.edu]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for Difluoromethylation of Pyrazines
Welcome to the technical support center for the difluoromethylation of pyrazines. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating the valuable difluoromethyl (–CF₂H) motif into pyrazine scaffolds. The –CF₂H group is a crucial bioisostere for hydroxyl and thiol groups, offering improved metabolic stability and membrane permeability, making its efficient installation a key goal in drug discovery.[1][2]
This document provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in established chemical principles and the latest research. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and achieve consistent, high-yielding results.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the difluoromethylation of pyrazines. The format is designed to help you quickly identify your issue, understand the underlying causes, and implement effective solutions.
Q1: Why am I observing low to no conversion of my pyrazine starting material?
This is one of the most common challenges. The root cause often lies in reagent choice, substrate reactivity, or suboptimal reaction conditions.
Potential Cause 1: Ineffective Generation of the Difluoromethyl Radical The majority of C-H difluoromethylations on electron-deficient heterocycles like pyrazines proceed via a Minisci-type radical mechanism. If the difluoromethyl radical (•CF₂H) is not generated efficiently, the reaction will not proceed.
-
Scientific Rationale: The •CF₂H radical is more nucleophilic than the •CF₃ radical, making it well-suited for addition to electron-poor aromatic systems. Its generation often relies on photoredox catalysis, thermal initiation, or metal-mediated pathways.[1]
-
Solutions:
-
Verify Reagent Integrity: Many radical precursors can degrade. For instance, sodium difluoromethanesulfinate (CF₂HSO₂Na) can be sensitive to moisture. Ensure your reagent is dry and stored correctly.
-
Check Your Initiator/Catalyst:
-
Photoredox: Ensure your light source (e.g., Blue or Green LEDs) is functional and positioned for optimal irradiation of the reaction vessel.[3] Confirm your photocatalyst (e.g., Eosin Y, Rose Bengal, or an Iridium/Ruthenium complex) has not decomposed.[1]
-
Metal-Catalyzed: If using a metal-based system (e.g., Cu or Fe), ensure the catalyst is active and not poisoned by impurities in the substrate or solvent.[3]
-
-
Consider an Alternative Reagent: If one precursor fails, another may work better for your specific substrate. See the Reagent Selection Table in Part 3 for options.
-
Potential Cause 2: Poor Substrate Reactivity Pyrazines are inherently electron-deficient, which is favorable for Minisci-type additions. However, steric hindrance or strongly deactivating substituents can impede the reaction.
-
Scientific Rationale: The •CF₂H radical will preferentially add to the most electron-deficient C-H position. Bulky groups near the reaction site can sterically block this addition.
-
Solutions:
-
Increase Temperature: For thermally initiated reactions, a moderate increase in temperature can sometimes overcome the activation energy barrier. However, be cautious, as this can also lead to side products or decomposition.
-
Use a More Reactive Reagent: Some reagents generate radicals under milder conditions. For example, photoredox methods often operate at room temperature, which can improve functional group tolerance.[3]
-
Modify the Substrate (if possible): If this is not a late-stage functionalization, consider using a pyrazine derivative with less steric bulk or different electronic properties to facilitate the reaction.
-
Potential Cause 3: Suboptimal Solvent or Additives The reaction medium plays a critical role in solubilizing reagents and stabilizing intermediates.
-
Scientific Rationale: Polar aprotic solvents like DMF, DMSO, or MeCN are commonly used as they can dissolve the pyrazine substrate, the radical precursor, and any catalysts or additives.[4][5] Acidity is also a key parameter; Minisci-type reactions often require acidic conditions to maintain protonation of the heteroaromatic ring, enhancing its electrophilicity.[6]
-
Solutions:
-
Solvent Screen: Test a range of solvents. If using CF₂HSO₂Na, DMSO is often effective.[3] For other systems, DMF or MeCN might be superior.
-
Add an Acid: The inclusion of a Brønsted acid like trifluoroacetic acid (TFA) or camphorsulfonic acid (CSA) is often essential for protonating the pyrazine nitrogen, which activates the ring towards radical attack.[6]
-
Ensure Anhydrous Conditions: Moisture can quench key intermediates or react with sensitive reagents. Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Q2: My reaction is producing multiple products or isomers. How can I improve regioselectivity?
Poor regioselectivity is a common issue when a pyrazine has multiple available C-H bonds for functionalization.
Potential Cause 1: Competing Reaction Sites Pyrazines have several C-H positions that can react. The inherent electronics of the substrate dictate the most likely site of attack, but this can be influenced by reaction conditions.
-
Scientific Rationale: Radical addition to a protonated N-heterocycle is primarily under electronic control, favoring the positions ortho and para to the nitrogen atoms (C2/C5 and C3/C6 positions on a substituted pyrazine). The precise outcome depends on a subtle interplay of electronics and sterics.[7]
-
Solutions:
-
Tune the Acidity: The protonation state of the pyrazine is critical. By using different acids or adjusting the amount, you may be able to favor one protonated form over another, thereby directing the radical attack. Recent studies on pyridines have shown that switching between neutral and acidic conditions can completely change the site of functionalization from meta to para.[6][7]
-
Lower the Reaction Temperature: Radical additions often become more selective at lower temperatures. If your reaction is running at elevated temperatures, try cooling it down. This can allow the radical to better discriminate between electronically different C-H bonds.
-
Change the Radical Source: Different difluoromethylating reagents can exhibit different steric demands, potentially leading to improved selectivity. A bulkier reagent system might favor addition at a less hindered position.
-
Potential Cause 2: Over-reaction (Bis-difluoromethylation) If your starting material is highly reactive, you may see the addition of a second –CF₂H group.
-
Scientific Rationale: Once the first –CF₂H group is added, the product is still a pyrazine and may be reactive enough to undergo a second functionalization, especially if the reagent is present in excess or the reaction runs for too long.
-
Solutions:
-
Control Stoichiometry: Carefully control the equivalents of the difluoromethylating reagent. Use a slight excess (e.g., 1.2–1.5 equivalents) but avoid a large excess.
-
Monitor the Reaction Closely: Use TLC, GC-MS, or ¹⁹F NMR to monitor the consumption of the starting material and the formation of the mono- and bis-adducts. Stop the reaction once the desired mono-difluoromethylated product is maximized.
-
Reduce Temperature: As mentioned, lower temperatures can help control reactivity and prevent over-reaction.
-
Q3: I'm seeing significant decomposition of my starting material or product. What's causing this?
Decomposition suggests that the reaction conditions are too harsh or that an incompatible functional group is present.
Potential Cause 1: Reaction Temperature is Too High Many complex organic molecules, especially those relevant to pharmaceuticals, are not stable at high temperatures.
-
Scientific Rationale: Excessive heat can lead to undesired side reactions, polymerization, or complete degradation of the pyrazine core or its substituents.
-
Solution:
-
Switch to a Photoredox Method: The primary advantage of photoredox catalysis is the ability to generate highly reactive radicals at ambient temperature. This is often the best solution for thermally sensitive substrates.[3]
-
Potential Cause 2: Incompatible Functional Groups The radical nature of the reaction can sometimes interfere with other functional groups on your molecule.
-
Scientific Rationale: While radical difluoromethylation is often tolerant of many functional groups, some may be problematic. For example, easily oxidizable groups might interfere with a photoredox cycle. Nucleophilic difluoromethylation methods will not tolerate electrophilic groups like aldehydes or ketones.
-
Solution:
-
Review Method Compatibility: Consult the literature for the functional group tolerance of your chosen method. A robustness screen from a relevant paper can be invaluable.[8]
-
Protecting Groups: If a specific functional group is causing issues, consider protecting it before the difluoromethylation step.
-
Choose an Orthogonal Method: If one method fails, another with a different mechanism might succeed. For example, if a radical method fails, a copper-mediated cross-coupling approach on a halogenated pyrazine might be a viable alternative.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What are the primary mechanisms for difluoromethylating pyrazines?
The most prevalent and successful strategy for C-H difluoromethylation of pyrazines is the Minisci-type radical reaction . This involves the addition of a difluoromethyl radical (•CF₂H) to the protonated, electron-deficient pyrazine ring. The resulting radical cation is then oxidized and deprotonated to restore aromaticity. Other methods, such as nucleophilic or electrophilic difluoromethylation, are generally less common for direct C-H functionalization of heterocycles but can be used for other transformations.[1]
Q: How do I choose the right difluoromethylating reagent?
Your choice depends on your substrate's properties, the available equipment, and desired reaction conditions.
-
For Photoredox Reactions (Mild Conditions):
-
Sodium Difluoromethanesulfinate (CF₂HSO₂Na, "Langlois' Reagent"): Inexpensive, effective, and commonly used with photocatalysts like Eosin Y or Rose Bengal under visible light.
-
Difluoroacetic Acid/Anhydride: Can be activated by photoredox catalysis or other means to generate the •CF₂H radical.[3][6]
-
-
For Metal-Catalyzed Reactions:
-
TMSCF₂H (Difluoromethyl)trimethylsilane): Often used in copper-mediated C-H functionalization protocols.[3]
-
-
For Metal-Free N-Difluoromethylation:
Q: What is the role of the photocatalyst and how do I select one?
In photoredox catalysis, the photocatalyst absorbs light energy to reach an excited state. In this state, it can engage in single-electron transfer (SET) with the difluoromethyl precursor to generate the •CF₂H radical.[5]
-
Selection Criteria: The choice of photocatalyst depends on its redox potential and the wavelength of your light source.
-
Eosin Y and Rose Bengal: Organic dyes that are inexpensive and work well with green LEDs.[3]
-
Iridium and Ruthenium Complexes (e.g., fac-Ir(ppy)₃, Ru(bpy)₃Cl₂): Highly efficient with blue LEDs but more expensive.[1] They often have more favorable redox potentials for activating challenging substrates.
-
Q: What analytical techniques are best for monitoring reaction progress and characterizing the product?
A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the consumption of starting material and the appearance of new spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product and identifying byproducts. This is the best way to track conversion accurately.
-
¹⁹F NMR Spectroscopy: This is the most definitive technique. The difluoromethyl group has a characteristic signal (typically a triplet due to coupling with the proton). It allows for clean quantification of conversion and can help identify fluorine-containing byproducts.
-
¹H and ¹³C NMR Spectroscopy: Essential for full structural elucidation of the final, purified product.
Part 3: Data Summaries and Protocols
Table 1: Comparison of Common Difluoromethylation Reagents for Heterocycles
| Reagent Name | Common Abbreviation | Typical Method | Key Advantages | Potential Issues |
| Sodium Difluoromethanesulfinate | CF₂HSO₂Na | Photoredox, Thermal | Inexpensive, commercially available, effective. | Can be hygroscopic; may require an oxidant. |
| (Difluoromethyl)trimethylsilane | TMSCF₂H | Metal-Catalyzed (Cu, Ag) | Versatile, can be used for various transformations.[1] | Requires a metal catalyst and often an oxidant.[3] |
| Bromo(difluoro)acetic acid | None | Metal-Free (Base-mediated) | Low-cost, metal-free, mild conditions for N-difluoromethylation.[9] | Primarily for N-functionalization, not C-H.[4] |
| Bis(difluoroacetyl) peroxide | In situ from (CF₂HCO)₂O | Radical (Thermal) | Readily generated in situ, metal-free.[6] | Peroxide is potentially hazardous; requires careful handling. |
General Experimental Protocol: Photoredox C-H Difluoromethylation of a Pyrazine Derivative
This protocol is a representative example and must be optimized for your specific substrate.
1. Reagents and Setup:
-
Pyrazine Substrate (1.0 eq., 0.2 mmol)
-
Sodium Difluoromethanesulfinate (CF₂HSO₂Na) (2.0 eq., 0.4 mmol)
-
Rose Bengal (Photocatalyst) (1-2 mol%)
-
Trifluoroacetic Acid (TFA) (2.0 eq., 0.4 mmol)
-
Dimethyl Sulfoxide (DMSO), anhydrous (2.0 mL)
-
An oven-dried reaction vial with a magnetic stir bar.
-
Green LED light source (e.g., 3 W LED strip).[3]
2. Procedure:
-
To the reaction vial, add the pyrazine substrate, sodium difluoromethanesulfinate, and Rose Bengal.
-
Seal the vial with a rubber septum.
-
Evacuate the vial and backfill with an inert gas (Argon or N₂). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the anhydrous DMSO, followed by the trifluoroacetic acid.
-
Place the vial on a magnetic stir plate, approximately 2-5 cm from the green LED light source. It is advisable to use a fan to maintain a constant temperature (usually room temperature).
-
Turn on the stirrer and the LEDs to begin the reaction.
-
Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing by LC-MS or ¹⁹F NMR. A typical reaction time is 12-24 hours.[3]
3. Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water (10 mL).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude residue by column chromatography on silica gel to isolate the difluoromethylated pyrazine product.[10]
Visualizations
Troubleshooting Workflow for Low Reaction Yield
This decision tree guides the user through a logical process to diagnose and solve the problem of low conversion in a difluoromethylation reaction.
Caption: A decision tree for troubleshooting low-yield difluoromethylation reactions.
References
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7038-7075. [Link]
-
Reddy, V. P., et al. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Le, C. M., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society, 142(20), 9165-9171. [Link]
-
Fernández-Soto, M., et al. (2021). Mechanistic insights into the dearomative diborylation of pyrazines: a radical or non-radical process? Semantic Scholar. [Link]
-
Reddy, V. P., et al. (2024). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]
-
Meng, X., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 633. [Link]
-
Pustovalov, A., et al. (2021). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 26(16), 4983. [Link]
-
Liu, Q., et al. (2018). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules, 23(9), 2329. [Link]
-
Wang, Y., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4156. [Link]
-
Wang, Y., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. ResearchGate. [Link]
-
Singh, A. K., et al. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(16), 4435-4451. [Link]
-
El-Hellani, A., & Salman, R. (2018). Fate of pyrazines in the flavored liquids of e-cigarettes. AUB ScholarWorks. [Link]
-
Kumar, S., & Van der Eycken, E. V. (2022). State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers, 9(10), 2795-2808. [Link]
-
Ni, C., & Hu, J. (2016). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, 52(84), 12404-12423. [Link]
-
Novoa, L., et al. (2018). Difluoromethylation Reactions of Organic Compounds. Chemistry, 24(1), 53-76. [Link]
-
Zhang, Y., et al. (2023). Recent Advances in Photoredox-Catalyzed Difunctionalization of Alkenes. Molecules, 28(3), 1188. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Difluoromethylation Reactions of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-(1,1-Difluoroethyl)pyrazine
Welcome to the technical support center for the purification of 2-(1,1-Difluoroethyl)pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this fluorinated heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification. The unique physicochemical properties imparted by the difluoroethyl group necessitate tailored purification strategies.
Understanding the Challenge
2-(1,1-Difluoroethyl)pyrazine is a liquid at room temperature with a density of approximately 1.215 g/mL at 25°C and a refractive index of about 1.449 at 20°C.[1] The presence of the fluorine atoms can significantly alter its polarity, solubility, and chromatographic behavior compared to its non-fluorinated analogs. This guide provides practical, experience-driven advice to navigate these complexities and achieve high purity.
Purification Strategy Overview
A multi-step approach is often necessary for the successful purification of 2-(1,1-Difluoroethyl)pyrazine. The optimal workflow depends on the scale of your synthesis and the impurity profile of your crude product.
Caption: General purification workflow for 2-(1,1-Difluoroethyl)pyrazine.
Troubleshooting Guides & FAQs
Section 1: Liquid-Liquid Extraction
Liquid-liquid extraction is a crucial first step to remove major impurities from the reaction mixture.
Q1: My yield of 2-(1,1-Difluoroethyl)pyrazine is low after liquid-liquid extraction. What could be the issue?
A1: Low recovery during extraction can stem from several factors related to solvent choice and technique.
-
Incorrect Solvent Polarity: 2-(1,1-Difluoroethyl)pyrazine has a degree of polarity due to the nitrogen atoms in the pyrazine ring. If you are using a very non-polar solvent like hexane, you may not be efficiently extracting your product from the aqueous layer.
-
Troubleshooting:
-
Solvent Selection: Try a solvent of intermediate polarity such as ethyl acetate or dichloromethane (DCM).
-
Solvent Mixtures: A mixture of a non-polar and a slightly more polar solvent, for instance, a 90:10 hexane/ethyl acetate mixture, can enhance recovery.[2]
-
Multiple Extractions: Instead of one large volume extraction, perform multiple extractions (e.g., 3-4 times) with smaller volumes of fresh organic solvent to improve efficiency.
-
-
-
pH of the Aqueous Layer: The basicity of the pyrazine nitrogen atoms means that the compound's solubility can be pH-dependent. In acidic conditions, the pyrazine ring can be protonated, increasing its solubility in the aqueous phase.
-
Troubleshooting:
-
pH Adjustment: Before extraction, ensure the aqueous layer is neutral or slightly basic (pH 7-8) by adding a suitable base like sodium bicarbonate. This will ensure the pyrazine is in its free base form and more soluble in the organic solvent.
-
-
Q2: I am observing an emulsion during extraction that is difficult to break. How can I resolve this?
A2: Emulsion formation is common when there are surfactants or fine solid particles in the mixture.
-
Troubleshooting:
-
Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration: If the emulsion is caused by fine solids, filter the crude reaction mixture through a pad of celite before extraction.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Section 2: Column Chromatography
Column chromatography is often essential for separating the target compound from closely related impurities.
Q3: 2-(1,1-Difluoroethyl)pyrazine is eluting too quickly from my silica gel column, resulting in poor separation. What adjustments can I make?
A3: Rapid elution from a silica gel column indicates that the mobile phase is too polar for the compound.
-
Troubleshooting:
-
Solvent System: Decrease the polarity of your eluent. For pyrazines, common solvent systems include hexane/ethyl acetate or heptane/ethyl acetate. Start with a low percentage of the more polar solvent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (gradient elution).
-
High-Surface-Area Silica: Standard silica may not provide enough resolution. Consider using a high-surface-area silica (>700 m²/g) which can improve the separation of chemically similar pyrazine derivatives.
-
Fluorinated Stationary Phases: For challenging separations of fluorinated compounds, a fluorinated stationary phase (e.g., a fluoroalkyl-bonded silica) can offer unique selectivity and better retention compared to traditional C8 or C18 phases in reversed-phase chromatography.
-
Q4: I am seeing tailing of my product peak during column chromatography. How can I improve the peak shape?
A4: Peak tailing can be caused by interactions between the basic nitrogen atoms of the pyrazine ring and the acidic silanol groups on the silica surface.
-
Troubleshooting:
-
Addition of a Base: Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent system. This will neutralize the acidic sites on the silica gel and reduce tailing.
-
Use of Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel. Alumina is generally a better choice for the purification of basic compounds.
-
Caption: Troubleshooting decision tree for column chromatography.
Section 3: Fractional Distillation
Given that 2-(1,1-Difluoroethyl)pyrazine is a liquid, fractional distillation can be an effective final purification step, especially for removing impurities with different boiling points.
Q5: I need to perform a final purification by distillation. What are the recommended conditions?
-
Experimental Determination of Boiling Point: It is crucial to first determine the approximate boiling point of your compound. This can be done on a small scale.
-
Fractional Distillation Protocol:
-
Apparatus: Use a fractional distillation apparatus with a Vigreux column or a column packed with Raschig rings or glass helices to increase the number of theoretical plates. The length of the column should be chosen based on the expected difference in boiling points between your product and impurities – a longer column for closer boiling points.
-
Vacuum Distillation: Given the presence of the thermally sensitive pyrazine ring, it is highly recommended to perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point and minimize the risk of decomposition.
-
Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping.
-
Fraction Collection: Collect different fractions as the temperature of the distillate changes. Analyze each fraction by GC-MS or NMR to identify the pure product.
-
| Parameter | Recommendation | Rationale |
| Apparatus | Fractional distillation setup with a Vigreux or packed column. | Increases the number of theoretical plates for better separation of liquids with close boiling points. |
| Pressure | Reduced pressure (Vacuum) | Lowers the boiling point to prevent thermal decomposition of the pyrazine ring. |
| Heating | Stirred heating mantle | Ensures smooth and even boiling. |
| Monitoring | Thermometer at the still head and analysis of fractions. | To identify and isolate the pure product based on its boiling point. |
Q6: My compound seems to be decomposing during distillation. How can I prevent this?
A6: Decomposition during distillation is likely due to excessive heat.
-
Troubleshooting:
-
Increase Vacuum: Lower the pressure in the system to further decrease the boiling point.
-
Shorter Residence Time: Use a setup that minimizes the time the compound spends at high temperatures, such as a short-path distillation apparatus.
-
Azeotropic Distillation: If water is an impurity, consider azeotropic distillation with a solvent like toluene to remove it at a lower temperature. For other impurities, an appropriate co-distillation agent could be investigated.[3]
-
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in a synthesis of 2-(1,1-Difluoroethyl)pyrazine?
A: The impurities will depend on the synthetic route. A possible synthesis involves the reaction of a pyrazine precursor with a difluoroethylating agent.[4] Potential impurities could include:
-
Unreacted Starting Materials: e.g., 2-chloropyrazine or 2-fluoropyrazine.
-
Byproducts from Side Reactions: Such as oligomerization of the pyrazine starting material or reaction with the solvent.
-
Over- or Under-fluorinated Species: Depending on the fluorinating agent used.
-
Positional Isomers: If the starting pyrazine has multiple reactive sites.
Q: How can I best monitor the purity of my fractions during purification?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the separation during column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile compounds like 2-(1,1-Difluoroethyl)pyrazine. It provides information on both the purity and the identity of the components in a mixture. The mass spectra of alkylpyrazine isomers can be very similar, so retention indices are also important for unambiguous identification.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the final product and identifying any impurities.
Q: Is crystallization a viable purification method for 2-(1,1-Difluoroethyl)pyrazine?
A: Since 2-(1,1-Difluoroethyl)pyrazine is a liquid at room temperature, traditional crystallization is not applicable. However, if you have a solid derivative or if the compound solidifies at low temperatures, low-temperature crystallization could be an option. This would involve dissolving the compound in a suitable solvent and slowly cooling it to induce crystallization.
References
-
PubChem. 2-(1,1-difluoroethyl)pyrazine. Available at: [Link]
-
Biotage. Improving Flash Purification of Chemically Related Pyrazines. Available at: [Link]
-
University of Rochester. Purification: Fractional Distillation. Available at: [Link]
-
MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]
-
University of Colorado Boulder. Column Chromatography. Available at: [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]
-
Wikipedia. Fractional distillation. Available at: [Link]
-
Chemistry LibreTexts. Fractional Distillation. Available at: [Link]
-
PubMed. Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. Available at: [Link]
-
PubMed. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Available at: [Link]
-
MDPI. Trifluoromethoxypyrazines: Preparation and Properties. Available at: [Link]
-
PubMed. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]
- Google Patents.Purification of pyrazine.
Sources
- 1. 2-(1,1-Difluoroethyl)pyrazine 95 111781-49-8 [sigmaaldrich.com]
- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 4. Buy 2-(1,1-Difluoroethyl)pyrazine | 111781-49-8 [smolecule.com]
- 5. Pyrazine-2(1H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(1,1-Difluoroethyl)pyrazine
Welcome to the technical support center for the synthesis of 2-(1,1-Difluoroethyl)pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this important fluorinated heterocyclic compound. Here, we address common challenges and provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our protocols are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.
I. Core Synthesis Strategy: Deoxofluorination of 2-Acetylpyrazine
The most direct and frequently employed route to 2-(1,1-Difluoroethyl)pyrazine is the deoxofluorination of the readily available starting material, 2-acetylpyrazine. This reaction replaces the carbonyl oxygen with two fluorine atoms. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation, though safer alternatives exist.[1][2][3]
Experimental Workflow: Deoxofluorination of 2-Acetylpyrazine
Sources
Technical Support Center: Stability of 2-(1,1-Difluoroethyl)pyrazine Under Acidic Conditions
Welcome to the dedicated technical support center for 2-(1,1-Difluoroethyl)pyrazine. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound, particularly under acidic conditions. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the successful application of this versatile chemical entity.
Introduction to 2-(1,1-Difluoroethyl)pyrazine
2-(1,1-Difluoroethyl)pyrazine is a heterocyclic compound of growing interest in medicinal chemistry and materials science. The pyrazine core is a key pharmacophore in numerous biologically active molecules, while the difluoroethyl group can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity. However, the presence of both the nitrogen-containing aromatic ring and the geminal difluoro group can present unique stability challenges, especially in acidic environments commonly used in synthesis, purification, and formulation.
This guide will walk you through the potential degradation pathways, provide actionable troubleshooting advice, and offer protocols to assess and mitigate stability risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-(1,1-Difluoroethyl)pyrazine in acidic media?
The primary stability concerns revolve around two key structural features: the basicity of the pyrazine nitrogen atoms and the potential for acid-catalyzed reactions involving the difluoroethyl group.
-
Protonation of the Pyrazine Ring: The pyrazine ring contains two nitrogen atoms that can be protonated in acidic conditions.[1][2] This protonation can alter the electronic properties of the molecule, potentially making it more susceptible to nucleophilic attack or ring-opening reactions under harsh conditions.
-
Hydrolysis of the Difluoroethyl Group: While generally stable, geminal difluoro groups can undergo hydrolysis under strong acidic conditions, particularly with heating. This could lead to the formation of an acetylpyrazine derivative and hydrofluoric acid.
Q2: At what pH range should I be concerned about the stability of this compound?
Significant degradation is more likely to be observed at pH values below 4, especially when coupled with elevated temperatures. For routine handling and storage in solution, maintaining a pH between 5 and 7 is recommended.
Q3: Are there any visual indicators of degradation?
Yes, you may observe a change in the color of your solution, often turning yellow or brown, which can indicate the formation of degradation products. The appearance of a precipitate could also signal the formation of less soluble byproducts.
Q4: Can the choice of acid affect the stability?
Absolutely. Strong, non-nucleophilic acids like sulfuric acid or perchloric acid are more likely to promote degradation through general acid catalysis. Protic acids that are also good nucleophiles, such as hydrochloric acid or hydrobromic acid, could potentially participate in addition reactions to the pyrazine ring, although this is less common for pyrazines compared to more electron-rich heterocycles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides a logical approach to troubleshooting them.
Issue 1: Unexpected Side Products in Acid-Mediated Reactions
Scenario: You are performing a reaction on a different part of the molecule under acidic conditions (e.g., deprotection of a protecting group) and observe unexpected byproducts related to the 2-(1,1-Difluoroethyl)pyrazine core.
Troubleshooting Steps:
-
Characterize the Byproducts: Isolate and characterize the major side products using techniques like LC-MS, GC-MS, and NMR. This will provide crucial information about the degradation pathway.
-
Hypothesize the Degradation Pathway: Based on the structure of the byproducts, determine the likely degradation mechanism. The diagram below illustrates a potential acid-catalyzed hydrolysis pathway.
Caption: Potential acid-catalyzed hydrolysis of the difluoroethyl group.
-
Optimize Reaction Conditions:
-
Lower the Temperature: Acid-catalyzed reactions are often highly temperature-dependent. Reducing the reaction temperature can significantly slow down the degradation process.
-
Use a Weaker Acid: If your primary reaction allows, switch to a milder acid (e.g., acetic acid, citric acid).
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.
-
Issue 2: Poor Recovery After Acidic Workup or Purification
Scenario: You experience low yields of 2-(1,1-Difluoroethyl)pyrazine after an aqueous acidic workup or purification via chromatography using an acidic mobile phase.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low recovery after acidic workup.
Explanation of Workflow:
-
Protonation and Solubility: In an acidic aqueous phase, the pyrazine nitrogen atoms will be protonated, forming a salt. This salt will be more water-soluble and may not be efficiently extracted into an organic solvent. Neutralizing the aqueous layer with a mild base like sodium bicarbonate will deprotonate the pyrazine, making it more soluble in the organic phase and improving extraction efficiency.
-
On-Column Degradation: If using silica gel chromatography with an acidic mobile phase (e.g., containing trifluoroacetic acid), the prolonged exposure of the compound to the acidic environment on the high surface area of the silica can lead to degradation. Buffering the mobile phase or using a different stationary phase can mitigate this issue.
Experimental Protocols for Stability Assessment
To proactively assess the stability of 2-(1,1-Difluoroethyl)pyrazine in your specific experimental conditions, you can perform the following stress testing protocol.
Protocol 1: HPLC-Based Stability Study
Objective: To quantify the degradation of 2-(1,1-Difluoroethyl)pyrazine over time at different pH values.
Materials:
-
2-(1,1-Difluoroethyl)pyrazine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer solutions (pH 2, 4, 7)
-
HPLC system with a UV detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 2-(1,1-Difluoroethyl)pyrazine in acetonitrile.
-
Prepare Test Solutions: In separate vials, dilute the stock solution 1:100 in each of the buffer solutions (pH 2, 4, and 7) to a final concentration of 10 µg/mL.
-
Initial Analysis (T=0): Immediately inject a sample of each test solution onto the HPLC system to determine the initial peak area of the parent compound.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 40 °C) to accelerate potential degradation.
-
Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration.
Data Presentation:
The results can be summarized in a table for easy comparison.
| Time (hours) | % Remaining (pH 2) | % Remaining (pH 4) | % Remaining (pH 7) |
| 0 | 100 | 100 | 100 |
| 2 | 95.2 | 99.1 | 99.8 |
| 4 | 90.5 | 98.5 | 99.7 |
| 8 | 82.1 | 97.2 | 99.5 |
| 24 | 65.4 | 95.3 | 99.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mechanistic Insights
The pyrazine ring is an electron-deficient aromatic system due to the presence of the two electronegative nitrogen atoms. This electron deficiency generally makes the ring resistant to electrophilic attack but susceptible to nucleophilic substitution, especially if a good leaving group is present.
Under acidic conditions, protonation of the nitrogen atoms further deactivates the ring towards electrophilic substitution but can activate it towards nucleophilic attack by creating a more electron-deficient pyrazinium cation.
The difluoroethyl group is an electron-withdrawing group, which will also influence the reactivity of the pyrazine ring. The stability of the C-F bonds is generally high, but acid-catalyzed hydrolysis can occur, as depicted in the diagram above.
Conclusion
While 2-(1,1-Difluoroethyl)pyrazine is a valuable compound, its stability under acidic conditions requires careful consideration. By understanding the potential degradation pathways and implementing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can minimize the risk of compound degradation and ensure the reliability of their experimental results.
References
-
Pyrazine - Wikipedia. Wikipedia. [Link]
-
Pyrazines: occurrence, formation and biodegradation. PubMed. [Link]
-
Pyrazine-2(1H)-thione - PMC. NIH. [Link]
-
Diazines. Mircea Darabantu, MASTER IX D-2. [Link]
-
Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC. NIH. [Link]
Sources
Technical Support Center: Troubleshooting Cross-Coupling Reactions with Fluorinated Heterocycles
Introduction
The incorporation of fluorinated heterocyclic motifs is a cornerstone of modern medicinal chemistry and materials science. These structures can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Palladium-catalyzed cross-coupling reactions are indispensable tools for synthesizing these complex architectures. However, the unique electronic properties of both the fluorine substituents and the heteroatoms introduce significant challenges not typically encountered with simpler substrates.
This guide is designed to serve as a dedicated technical support resource for researchers, scientists, and drug development professionals. It directly addresses common experimental failures and provides a logical framework for troubleshooting, grounded in mechanistic principles and field-proven solutions.
Section 1: Core Principles & General Challenges
Successfully coupling fluorinated heterocycles requires an appreciation for the competing factors at play. The powerful electron-withdrawing nature of fluorine can make C-F bonds susceptible to activation, but it also deactivates the ring towards oxidative addition at adjacent C-X (X = Cl, Br, I) bonds. Furthermore, the lone pair electrons on heteroatoms like nitrogen can act as potent ligands for the palladium catalyst, leading to catalyst inhibition or decomposition.[1][2]
Common issues across all reaction types include:
-
Catalyst Inhibition/Deactivation: The nitrogen lone pair in heterocycles like pyridine can coordinate to the palladium center, preventing the catalytic cycle from proceeding.[1][2] This is often referred to as the "2-Pyridyl Problem."
-
Low Reactivity: The strong electron-withdrawing effect of fluorine atoms can make the aryl halide resistant to oxidative addition, a critical step in the catalytic cycle.
-
Undesired Side Reactions: The presence of fluorine and the specific reaction conditions can promote side reactions such as defluorination, hydrodehalogenation, protodeboronation, and homocoupling.[2][3][4]
A systematic approach is crucial for diagnosing and solving these issues.
General Troubleshooting Workflow
The following workflow provides a logical path for diagnosing failed or low-yielding reactions.
Caption: A logical workflow for troubleshooting failed reactions.
Section 2: Troubleshooting Guide (Problem-Oriented Q&A)
Q1: My reaction shows low to no conversion. Only starting materials are present. What should I do?
A1: This is one of the most common issues, typically pointing to a problem with catalyst activation or inherent substrate reactivity.
Potential Causes & Solutions:
-
Catalyst Poisoning by Heterocycle: The nitrogen atom on your heterocycle is likely coordinating to the palladium, effectively shutting down the catalytic cycle.[1] This is especially problematic for 2-substituted pyridines.
-
Solution: Employ sterically hindered, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to be bulky.[5][6] This bulkiness promotes the desired reductive elimination step and can physically block the nitrogen from coordinating to the palladium center.
Caption: Bulky ligands prevent catalyst inhibition by N-heterocycles.
-
-
Inefficient Precatalyst Reduction: Many reactions use Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced to the active Pd(0) species in situ. This step can be inefficient.
-
Solution: Switch to a well-defined Pd(0) source or a modern precatalyst that generates the active Pd(0) species cleanly and efficiently. Palladacycle precatalysts (e.g., G3 or G4-XPhos) are often excellent choices.[7]
-
-
Poor Halide Reactivity: The reactivity order for the halide is I > Br > OTf >> Cl. C-F bonds are generally unreactive unless specifically activated. If you are using an aryl chloride, the oxidative addition step is often the rate-limiting step.
-
Solution: For aryl chlorides, more electron-rich and sterically demanding ligands are required.[6] Alternatively, increasing the reaction temperature may be necessary. If possible, switching from a chloride to a bromide or iodide derivative of your substrate will significantly increase reactivity.
-
Recommended Ligand/Catalyst Systems for Poor Conversion
| Coupling Partner | Recommended Ligand Class | Example Precatalyst | Key Consideration |
| 2-Fluoropyridines | Bulky Monophosphines | XPhos Pd G3 | Overcomes catalyst inhibition by pyridine nitrogen.[1] |
| Polyfluorinated Arenes | Electron-Rich Phosphines | Pd₂(dba)₃ / P(t-Bu)₃ | Enhances oxidative addition into electron-poor C-X bonds. |
| Heteroaryl Chlorides | Bulky Biarylphosphines | SPhos Pd G4 | Necessary for activating the challenging C-Cl bond. |
| Sterically Hindered Substrates | N-Heterocyclic Carbenes (NHCs) | PEPPSI-IPr | NHCs can offer high stability and activity.[5] |
Q2: My reaction produces a significant amount of a defluorinated or hydrodehalogenated byproduct. Why is this happening?
A2: This indicates that a C-F or C-X bond is being cleaved and replaced with a C-H bond.
Potential Causes & Solutions:
-
Hydrogen Source: The most common hydrogen source for this side reaction is residual water in the solvent or reagents.[3]
-
Solution: Use scrupulously dried, anhydrous solvents and reagents. Dry solvents over molecular sieves or use a solvent purification system. Ensure bases like K₃PO₄ or Cs₂CO₃ are finely powdered and dried under vacuum before use.[7] See Protocol 1 for a general anhydrous setup.
-
-
β-Hydride Elimination: In some cases, particularly with certain ligands, the palladium intermediate can undergo β-hydride elimination, leading to the hydrodehalogenated product.[8]
-
Solution: The choice of ligand is critical. Ligands that promote rapid reductive elimination over competing side reactions are preferred. Screening a panel of bulky monophosphine ligands is a good strategy.
-
-
C-F Activation: While typically less reactive than C-Br or C-I bonds, C-F bonds on highly electron-deficient rings can be activated and cleaved, especially at high temperatures or with highly reactive catalyst systems.[9][10]
Q3: I am observing significant homocoupling of my coupling partners (e.g., boronic acid dimerization in Suzuki coupling or alkyne dimerization in Sonogashira coupling). How can I prevent this?
A3: Homocoupling is a common side reaction, often promoted by the presence of oxygen or the specific catalyst system.
Potential Causes & Solutions:
-
Oxygen Contamination: For Suzuki reactions, oxygen can promote the oxidative homocoupling of boronic acids.[7] For Sonogashira reactions, oxygen is the primary driver of the copper-catalyzed Glaser homocoupling of the terminal alkyne.[4]
-
Solution: Rigorous degassing of the solvent and reaction vessel is essential. Use a "freeze-pump-thaw" cycle (3x) for the most stringent applications, or bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes prior to use.[4] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Copper Co-catalyst (Sonogashira): The copper(I) co-catalyst required for the traditional Sonogashira mechanism is also the primary catalyst for Glaser coupling.[4]
Q4: In my Suzuki-Miyaura reaction, I see a lot of my starting aryl halide, but the boronic acid has been consumed and replaced by a proton (protodeboronation). What is the cause?
A4: Protodeboronation is the undesired cleavage of the C-B bond, replaced by a C-H bond from a proton source. This is particularly problematic for electron-rich or certain heterocyclic boronic acids.[2][7]
Potential Causes & Solutions:
-
Excessive Base/Water: The combination of a strong base and a protic source (like water) is the primary driver of protodeboronation.[7] The base activates the boronic acid for transmetalation but also accelerates this destructive side pathway.[14][15]
-
Solution 1 (Milder Base): Switch to a milder base. Potassium fluoride (KF) is often an excellent choice as it is less basic but the fluoride anion effectively activates the boronic acid.[5][7]
-
Solution 2 (Anhydrous Conditions): Removing water from the system can significantly suppress protodeboronation.[7] Use anhydrous solvents and bases.
-
Solution 3 (Use of Boronate Esters/Trifluoroborates): Potassium trifluoroborates (R-BF₃K) or pinacol boronate esters (Bpin) are often more stable towards protodeboronation than the corresponding boronic acids and are excellent coupling partners.[16]
-
Caption: Competing pathways of Suzuki coupling vs. protodeboronation.
Section 3: Reaction-Specific FAQs
Suzuki-Miyaura Coupling
Q: What is the best base for coupling a 2-fluoropyridine derivative? A: The choice of base is critical. While strong inorganic bases like K₃PO₄ or Cs₂CO₃ are common, they can exacerbate protodeboronation in the presence of water.[14][15] For sensitive substrates, consider starting with KF or CsF under anhydrous conditions.[17] The base's role is to form the more reactive borate anion [RB(OH)₃]⁻, which facilitates transmetalation.[14][15]
Buchwald-Hartwig Amination
Q: My C-N coupling with a fluorinated imidazole is failing. What should I try? A: Imidazoles and other N-rich heterocycles are notorious for inhibiting palladium catalysts.
-
Ligand Choice: This is a classic case where bulky, electron-rich biarylphosphine ligands are essential. Start with XPhos or t-BuXPhos.[18]
-
Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[8]
Sonogashira Coupling
Q: I'm trying to couple an alkyne to a 2,5-dibromo-3-fluoropyridine and I'm getting a mixture of products. A: This is a challenge of regioselectivity. The relative reactivity of the two C-Br bonds needs to be controlled.
-
Temperature Control: Oxidative addition is sensitive to steric and electronic environments. Often, one position is more reactive than the other. Running the reaction at a lower temperature (e.g., room temperature instead of 80 °C) may favor monosubstitution at the more reactive site.
-
Stoichiometry: Use only one equivalent of the alkyne to favor monocoupling.
-
Copper-Free Conditions: As mentioned previously, switching to a copper-free protocol can prevent Glaser homocoupling, simplifying the product mixture.[4]
Section 4: Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup for Cross-Coupling
This protocol minimizes water and oxygen, which are responsible for many common side reactions.
-
Drying: Dry the reaction vessel (e.g., a Schlenk flask) in an oven ( >100 °C) overnight and cool under a stream of dry nitrogen or argon. Dry solid reagents like bases (K₃PO₄, Cs₂CO₃) in a vacuum oven.
-
Reagent Addition: Add the aryl halide, coupling partner (e.g., boronic acid), base, and a stir bar to the cooled flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent via syringe. Degas the solvent by bubbling argon through it for 30 minutes or by using three freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst and ligand.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously for the specified time.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature before exposing to air and proceeding with the aqueous workup.[7]
Protocol 2: Microscale Screening for Optimal Ligand and Base Combination
Use this protocol to quickly identify the best conditions for a new substrate in parallel.
-
Stock Solutions: Prepare stock solutions of your aryl halide and coupling partner in a degassed solvent (e.g., dioxane) to ensure accurate dispensing.
-
Array Setup: In a glovebox, arrange an array of small reaction vials (e.g., 2 mL HPLC vials with stir bars).
-
Dispensing Solids: To each vial, add a unique combination of a pre-weighed ligand (e.g., ~2 mol%) and base (e.g., 2.0 equiv).
-
Dispensing Liquids: Add the stock solutions of the starting materials to each vial.
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) to each vial.
-
Sealing and Reaction: Crimp-cap each vial, remove the array from the glovebox, and place it on a heated stirring plate.
-
Analysis: After the reaction time, cool the array, quench the reactions, and analyze a small aliquot from each vial by LC-MS to determine the relative conversion to the desired product.
Section 5: References
-
Almeida, V. M., & da Silva, F. S. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
-
BenchChem. (2025). Overcoming low reactivity in cross-coupling of 2-fluoropyridines. BenchChem.
-
Weizmann Institute of Science. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works.
-
Welch, C. J., et al. (2007). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters. [Link]
-
Anonymous. (n.d.). Investigation of catalysts for C-N coupling reactions to synthesize pyridoimidazoindole, carbazole, and carboline heterocyclic compounds. VinUniversity.
-
BenchChem. (2025). Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine. BenchChem.
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules. [Link]
-
Anonymous. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate.
-
BenchChem Technical Support Team. (2025). Palladium-Catalyzed Cross-Coupling Reactions Involving Fluorofurans: Application Notes and Protocols. BenchChem.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid. BenchChem.
-
Ritter, T., et al. (2011). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
-
Anonymous. (n.d.). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry.
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Lee, H. G., Milner, P. J., & Buchwald, S. L. (2014). Catalysis for Fluorination and Trifluoromethylation. Angewandte Chemie International Edition. [Link]
-
Watson, D. A., et al. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research. [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
-
Ritter, T., et al. (2012). Organocuprate Cross–Coupling Reactions with Alkyl Fluorides. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2019). Catalytic C-F activation of polyfluorinated pyridines by nickel-mediated cross-coupling reactions. ResearchGate. [Link]
-
Anonymous. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]
-
Clot, E., et al. (2009). Cross coupling reactions of polyfluoroarenes via C-F activation. Dalton Transactions. [Link]
-
Anonymous. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. [Link]
-
Jiang, H., & Xu, Y. (2010). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
-
Plenio, H., et al. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
-
Anonymous. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Elsevier.
-
BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
-
Anonymous. (n.d.). FeCl2-catalyzed direct C-N coupling of imidazoles and benzylic compounds. ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Jiang, Z.-h., et al. (2012). Selectfluor-Promoted Direct Fluorination at the 4- or 5-Position of Imidazole Derivatives. Synlett. [Link]
-
Anonymous. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
-
Itami, K., et al. (2019). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [Link]
-
Hartwig, J. F. (2013). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition. [Link]
-
Widdowson, D. A., & Wilhelm, R. (1999). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Anonymous. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
-
Groves, J. T., et al. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters. [Link]
-
ScienceMadness Discussion Board. (2007). Potential Sonogashira Reaction Problems? Sciencemadness.org.
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. organic-chemistry.org. [Link]
-
Anonymous. (n.d.). C-N Coupling of Bromoalkynes with Imidazoles and Pyrazoles. ResearchGate. [Link]
-
Ritter, T. (2012). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society. [Link]
Sources
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- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Analytical Strategies for Impurity Profiling of 2-(1,1-Difluoroethyl)pyrazine
Welcome to the technical support center for the analytical characterization of 2-(1,1-Difluoroethyl)pyrazine. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical responsibility of detecting, identifying, and quantifying impurities in this active pharmaceutical ingredient (API). Ensuring the purity and stability of APIs is paramount for drug safety and efficacy. This document provides in-depth, experience-driven guidance in a practical question-and-answer format, addressing common challenges and offering robust analytical solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategy and regulatory landscape for impurity analysis of 2-(1,1-Difluoroethyl)pyrazine.
Q1: What are the regulatory expectations for impurity control that I should be aware of?
A1: The primary framework for impurity control in new drug substances is provided by the International Council for Harmonisation (ICH) guidelines.[1] Specifically, ICH Q3A(R2) focuses on impurities in new drug substances.[2][3] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. This is typically ≥0.05%.[1]
-
Identification Threshold: The level above which the structure of an impurity must be determined. This generally starts at 0.10% for a maximum daily dose of ≤2 g/day .[1]
-
Qualification Threshold: The level at which an impurity must be assessed for its biological safety. This often aligns with the identification threshold, starting at 0.15% for a maximum daily dose of ≤2 g/day .[1][3]
It is crucial to develop and validate analytical procedures that are sensitive enough to detect and quantify impurities at or below the reporting threshold.[3]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI = Total Daily Intake. Data sourced from ICH Q3A(R2) Guidelines.[1][3] |
Q2: What types of impurities should I anticipate when working with 2-(1,1-Difluoroethyl)pyrazine?
A2: Impurities can originate from various sources during the synthesis, purification, and storage of the API. For 2-(1,1-Difluoroethyl)pyrazine, potential impurities can be categorized as:
-
Organic Impurities:
-
Starting Materials & Intermediates: Unreacted precursors or intermediates from the synthetic route.
-
By-products: Compounds formed from side reactions, such as the oligomerization of reactants or the formation of positional isomers.[4][5]
-
Degradation Products: Impurities formed by the chemical breakdown of the API over time or under stress conditions (e.g., hydrolysis, oxidation, photolysis).[6]
-
-
Inorganic Impurities: Reagents, ligands, or catalysts used in the synthesis.
-
Residual Solvents: Solvents used during the manufacturing process that are not fully removed.[7] Their control is governed by ICH Q3C guidelines.[1][2]
Q3: Which primary analytical technique is best suited for this analysis: HPLC, GC, or NMR?
A3: The choice of technique depends on the properties of the impurities you are targeting. A multi-technique approach is often necessary for comprehensive profiling.[8][9]
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse method for pharmaceutical impurity analysis. It is highly versatile for a wide range of organic impurities, including non-volatile and thermally labile compounds, which are common degradation products.[8] Coupling with UV/PDA or Mass Spectrometry (MS) detectors provides both quantitative and qualitative information.
-
Gas Chromatography (GC): GC, especially when coupled with a Mass Spectrometer (GC-MS), is the preferred method for volatile and semi-volatile impurities.[10][11] This includes residual solvents and certain low-molecular-weight synthetic by-products. The volatility of pyrazines makes GC a powerful tool.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a fluorinated molecule like 2-(1,1-Difluoroethyl)pyrazine, ¹⁹F NMR is an exceptionally powerful and specific tool.[13][14] The ¹⁹F nucleus has a wide chemical shift range and high sensitivity, allowing for excellent resolution of signals from different fluorinated species.[13] This can help identify and quantify structurally similar fluorinated impurities that might be difficult to resolve chromatographically.[15]
Comparative Overview of Primary Analytical Techniques
| Feature | HPLC / UPLC | GC-MS | ¹⁹F NMR Spectroscopy |
|---|---|---|---|
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gas mobile phase and a stationary phase, followed by mass-based detection. | Exploits the magnetic properties of the ¹⁹F nucleus to provide detailed structural and quantitative information.[13] |
| Applicability | Broad; ideal for non-volatile and thermally unstable degradation products and by-products.[8] | Best for volatile and semi-volatile impurities, such as residual solvents and low molecular weight pyrazine analogues.[11] | Specific to fluorinated compounds. Excellent for identifying and quantifying structurally similar fluorinated impurities.[14] |
| Strengths | Robust, highly quantitative, widely applicable, and well-understood by regulatory agencies. | Excellent separation efficiency and definitive identification through mass spectral libraries.[10] | High structural information content, inherently quantitative without the need for specific reference standards (qNMR), and high resolution for complex mixtures.[15] |
| Limitations | May require derivatization for compounds without a chromophore (if using UV detection). Isomer co-elution can be a challenge. | Limited to thermally stable and volatile compounds. | Lower sensitivity compared to chromatographic methods. Requires a higher concentration of the analyte. |
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Q4: My HPLC analysis shows poor peak shape (e.g., tailing or fronting) for the main API peak. What is causing this and how can I fix it?
A4: Poor peak shape is a common issue that can compromise resolution and accurate integration. The cause is often multifactorial.
-
Causality & Explanation:
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting. The 2-(1,1-Difluoroethyl)pyrazine molecule has basic nitrogen atoms which can interact strongly with residual acidic silanols on the silica backbone of C18 columns, causing peak tailing.
-
Mobile Phase Mismatch: If the sample solvent is significantly stronger (more organic) than the mobile phase, it can cause the analyte to travel through the column in a distorted band, resulting in fronting or split peaks.
-
Secondary Interactions: As mentioned, the basic pyrazine nitrogens can interact with acidic sites on the column packing material. This is a very common cause of tailing for basic compounds.
-
Column Degradation: Loss of stationary phase or creation of voids in the column bed can lead to broad and tailing peaks.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor HPLC peak shape.
Q5: I have detected an unknown impurity by HPLC-UV that is above the identification threshold. How do I determine its structure?
A5: Structural elucidation of an unknown impurity is a multi-step process that requires gathering data from several analytical techniques.
-
Expertise & Causality: The goal is to piece together a chemical puzzle. HPLC-MS provides the molecular weight and fragmentation pattern, which gives clues about the core structure and substituents. NMR provides the precise arrangement of atoms and their connectivity. Forced degradation helps generate the impurity in higher concentrations for isolation and characterization.
-
Impurity Identification Workflow:
Caption: A systematic workflow for identifying unknown pharmaceutical impurities.
Q6: I am using GC-MS and see several peaks with very similar mass spectra, making identification difficult. How can I resolve this?
A6: This is a common challenge with isomeric compounds, particularly with alkylpyrazines where fragmentation patterns can be nearly identical.[11][12]
-
Causality & Explanation: Mass spectrometry fragments molecules based on their structure and bond energies. Positional isomers often have very similar bond arrangements, leading to identical or near-identical mass spectra. Therefore, chromatographic separation becomes paramount for differentiation.
-
Solutions:
-
Optimize Chromatography: Do not rely solely on the MS data. Improve the GC separation by:
-
Using a different column: If you are using a non-polar column (like a DB-1 or DB-5), switch to a more polar column (like a WAX or a 624-type phase).[11] Isomers often show different retention behavior on different stationary phases.
-
Modify the temperature program: Use a slower temperature ramp to increase the separation between closely eluting peaks.
-
-
Use Retention Indices (RI): An unambiguous identification of alkylpyrazine isomers is often not feasible by mass spectra alone and requires the use of gas chromatographic retention indices.[11] Compare the calculated RI of your unknown peaks on at least two different columns with literature or database values to confirm identities.
-
High-Resolution Mass Spectrometry (HRMS): If available, GC-HRMS can provide high-mass-accuracy data, allowing you to determine the elemental composition of the ions. This can help differentiate between compounds that have the same nominal mass but different elemental formulas.
-
Part 3: Experimental Protocols
These protocols are provided as validated starting points for your method development.
Protocol 1: Stability-Indicating RP-HPLC-UV Method
This method is designed to separate 2-(1,1-Difluoroethyl)pyrazine from potential degradation products and process-related impurities.
-
Objective: To develop a robust, stability-indicating method for the quantification of impurities.
-
Instrumentation: HPLC or UPLC system with a PDA/UV detector.
-
Methodology:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[16]
-
Gradient Program:
Time (min) %B 0.0 5 25.0 80 30.0 95 35.0 95 35.1 5 | 40.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (Pyrazine ring UV maximum).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
-
Self-Validation Check: To confirm the method is stability-indicating, perform a forced degradation study.[6][17] Analyze stressed samples (acid, base, peroxide, heat, light). The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main API peak and from each other, and peak purity analysis (using a PDA detector) shows no co-elution.
Protocol 2: Forced Degradation Study
This protocol outlines conditions to intentionally degrade the API to identify potential degradation products and validate the analytical method.[18][19]
-
Objective: To understand the degradation pathways of the API under various stress conditions.[19]
-
Methodology: Prepare solutions of 2-(1,1-Difluoroethyl)pyrazine (approx. 0.5 mg/mL) and subject them to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.[6]
Stress Condition Recommended Conditions Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours. Base Hydrolysis 0.1 M NaOH at 60 °C for 8 hours. Oxidation 3% H₂O₂ at room temperature for 24 hours. Thermal Degradation Store solid sample at 80 °C for 7 days. Photolytic Degradation Expose solution to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter). After exposure, neutralize the acidic and basic samples before analysis by the HPLC method described above.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. gmp-compliance.org. Retrieved from [Link]
-
Federal Institute for Drugs and Medical Devices (BfArM). (2023, December 20). Guideline on Impurities in new Active Pharmaceutical Ingredients. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Quality: impurities. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2008, June). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
Hajslova, J., et al. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta. Retrieved from [Link]
-
Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Power, J. (2016). New NMR Tools for Impurity Analysis. The University of Manchester. Retrieved from [Link]
-
Edinburgh Research Explorer. (2022, February 25). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link]
-
ResearchGate. (2019, January). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF. Retrieved from [Link]
-
VŠCHT Praha. (2009). Analytica Chimica Acta. Retrieved from [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
-
PubMed. (n.d.). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Retrieved from [Link]
-
PubMed. (2020, June 1). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021, February 17). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Retrieved from [Link]
- Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
ResearchGate. (2018, July 5). (PDF) HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018, July 7). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). Retrieved from [Link]
-
Wiley Online Library. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Retrieved from [Link]
-
J-STAGE. (n.d.). Byproducts in the Synthesis of Di-2-pyrazinylmethane. Retrieved from [Link]
- Google Patents. (n.d.). CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit.
-
Pharmaffiliates. (n.d.). Pyrazine-impurities. Retrieved from [Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. resolvemass.ca [resolvemass.ca]
- 7. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biomedres.us [biomedres.us]
- 10. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. biomedres.us [biomedres.us]
- 19. rjptonline.org [rjptonline.org]
Technical Support Center: Handling and Storage of Thermally Sensitive Fluorinated Pyrazines
Welcome to the technical support center for fluorinated pyrazines. This guide is designed for researchers, scientists, and drug development professionals who work with these highly valuable but sensitive compounds. The introduction of fluorine into the pyrazine ring dramatically alters its physicochemical properties, offering unique advantages in medicinal chemistry and materials science.[1][2] However, these same properties necessitate specialized handling and storage protocols to ensure compound integrity, experimental reproducibility, and laboratory safety.
This document provides in-depth, field-proven insights into the stable management of thermally sensitive fluorinated pyrazines, structured in a question-and-answer format to directly address common challenges.
Section 1: Core Principles of Stability (FAQs)
This section addresses the fundamental chemical principles governing the stability of fluorinated pyrazines. Understanding these concepts is critical for preventing degradation and ensuring the success of your experiments.
Q1: What makes fluorinated pyrazines "thermally sensitive"?
A1: The term "thermally sensitive" refers to the propensity of these molecules to degrade at elevated temperatures. The strong electron-withdrawing nature of fluorine atoms can make the pyrazine ring more susceptible to certain reactions. While the carbon-fluorine bond itself is very strong, the overall electronic changes to the molecule can lower the activation energy for decomposition pathways, such as nucleophilic substitution or ring-opening reactions, especially in the presence of trace impurities that can act as catalysts.
Q2: Besides temperature, what are the primary factors that can cause degradation of my fluorinated pyrazine samples?
A2: Several factors beyond heat can compromise the stability of fluorinated pyrazines:
-
Moisture (Hydrolysis): Fluorinated pyrazines can be susceptible to hydrolysis, where water reacts with the compound, potentially leading to defluorination or decomposition. This is exacerbated by non-neutral pH.
-
Light (Photolysis): Exposure to UV or even high-intensity ambient light can provide the energy to initiate degradation reactions. Photoproducts may arise from small structural changes or more extensive degradation.[3]
-
Oxygen (Oxidation): The pyrazine ring can be susceptible to oxidative degradation under aerobic conditions.[4] Reactions with atmospheric oxygen, sometimes facilitated by trace metal impurities, can lead to the formation of N-oxides or other unwanted byproducts.
-
Incompatible Solvents and Reagents: Strong acids, bases, and potent oxidizing or reducing agents are generally incompatible and should be avoided during storage.[5] Some fluorinating agents are known to react exothermically and sometimes explosively with common solvents like DMF, pyridine, and DMSO.[6]
Q3: How can I visually inspect a sample for signs of degradation?
A3: While analytical methods are definitive, visual inspection is a crucial first step. Look for:
-
Color Change: A fresh, pure compound often has a specific color (e.g., white, off-white, pale yellow). Any significant deviation, such as turning brown or black, is a strong indicator of degradation or polymerization.
-
Change in Physical State: The appearance of dark oils, tars, or the clumping of a previously free-flowing powder suggests decomposition.
-
Insolubility: If a sample that was previously soluble in a specific solvent now fails to dissolve completely, it may indicate the formation of insoluble polymeric byproducts.
Section 2: Troubleshooting Experimental Failures
When a reaction doesn't proceed as expected, the stability of your starting material is a primary suspect. This section provides a logical framework for troubleshooting.
Q4: My reaction involving a fluorinated pyrazine failed or gave a very low yield. How do I determine if the starting material was the problem?
A4: A failed reaction is a common frustration. Before re-running the experiment, a systematic check of your starting material is essential.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reaction failure.
Step-by-Step Protocol: Purity Verification
-
Obtain a Control Sample: Use the Certificate of Analysis (CoA) provided by the manufacturer as your primary reference.
-
Dissolve a Small Sample: Prepare a solution of your fluorinated pyrazine in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹⁹F NMR Spectra:
-
¹⁹F NMR is particularly powerful for identifying fluorinated impurities.[3] The presence of unexpected peaks or a significant decrease in the integral of the main peak relative to an internal standard suggests degradation.
-
¹H NMR can reveal the loss of aromatic signals or the appearance of new, unidentifiable peaks.
-
-
Perform LC-MS or GC-MS Analysis: This will help identify the presence of lower or higher molecular weight impurities and byproducts, providing clues to the degradation pathway.
Q5: I'm seeing unexpected side products in my reaction. Could this be related to the storage of my fluorinated pyrazine?
A5: Absolutely. Improper storage can generate reactive impurities that participate in side reactions. For example:
-
Hydrolysis Products: If the fluorinated pyrazine has partially hydrolyzed to a hydroxypyrazine, this new compound can compete in the reaction, leading to hydroxylated side products.
-
Oxidation Products: Pyrazine-N-oxides formed during storage can exhibit different reactivity and may lead to unexpected outcomes.
-
Defluorination: The loss of a fluorine atom, replaced by hydrogen (from moisture) or another nucleophile, creates a different starting material that will react differently.
Section 3: Recommended Handling and Storage Protocols
Adhering to strict protocols from the moment a compound is received is the best strategy for ensuring its long-term viability.
Q6: What is the ideal procedure for receiving and storing a new bottle of a thermally sensitive fluorinated pyrazine?
A6: Proper initial handling is critical.
Protocol: New Compound Intake and Storage
-
Inspect Upon Arrival: Check that the manufacturer's seal is intact and that there are no signs of damage to the container.
-
Minimize Initial Exposure: Open the main package inside a fume hood or glovebox with low humidity.
-
Backfill with Inert Gas: Before sealing the bottle for the first time, gently flush the headspace with dry argon or nitrogen. This displaces air and moisture. Use a technique that avoids pressurizing the container.
-
Select Storage Location: Store the container in a cool, dark, and dry environment.[5] Refer to the table below for specific temperature recommendations.
-
Log in Inventory: Update your chemical inventory system with the compound name, location, and arrival date.
Table 1: Recommended Storage Conditions
| Compound Class | Temperature | Atmosphere | Light Condition | Incompatibilities |
| Monofluorinated Pyrazines | 2-8 °C | Inert (Argon/N₂) | Amber Vial / Dark | Strong Acids/Bases, Oxidizers[5] |
| Di/Trifluorinated Pyrazines | ≤ 0 °C (Freezer) | Inert (Argon/N₂) | Amber Vial / Dark | Moisture, Protic Solvents |
| Pyrazines with other sensitive groups | -20 °C (Deep Freeze) | Inert (Argon/N₂) | Amber Vial / Dark | Compound-specific; check SDS |
Q7: What is the best practice for weighing out and preparing solutions from a stock bottle?
A7: The goal is to minimize the exposure of the bulk material to the atmosphere.
Caption: Workflow for preparing solutions.
Step-by-Step Protocol: Sample Dispensing
-
Equilibrate to Room Temperature: Before opening, allow the entire sealed container to warm to ambient temperature (at least 30-60 minutes). This is the most critical step to prevent atmospheric moisture from condensing onto the cold solid.
-
Work in an Inert Environment: If possible, perform all manipulations in a glovebox. If not, work quickly in a fume hood with a gentle flow of inert gas directed over the bottle opening.
-
Use Clean, Dry Tools: Ensure spatulas and glassware are oven-dried and cooled under an inert atmosphere.[7]
-
Weigh Quickly: Dispense the required amount into a separate, tared vial. Do not return any excess material to the stock bottle.
-
Reseal Promptly: Immediately flush the headspace of the stock bottle with argon or nitrogen, securely close the cap, and wrap the cap with paraffin film for an extra seal.
-
Return to Storage: Promptly return the stock bottle to its designated cold storage location.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- Purdue University. (n.d.). Fluorine Safety.
- ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- ResearchGate. (2025). Fluorinated Heterocycles.
- Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.
- WordPress. (n.d.). Specific Solvent Issues with Fluorination.
- NIH National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Strategies for Overcoming Solubility Challenges with 2-(1,1-Difluoroethyl)pyrazine
Prepared by: Senior Application Scientist, Advanced Chemistry Division
Welcome to the technical support guide for 2-(1,1-Difluoroethyl)pyrazine. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this versatile heterocyclic compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting and overcoming poor solubility in organic solvents, enabling you to proceed with your experiments confidently.
Section 1: Understanding the Molecule - Why is Solubility a Challenge?
Q1: What are the key structural features of 2-(1,1-Difluoroethyl)pyrazine that influence its solubility?
A1: The solubility behavior of 2-(1,1-Difluoroethyl)pyrazine is governed by its distinct molecular structure, which possesses both polar and lipophilic characteristics. Understanding this duality is the first step in troubleshooting.
-
The Pyrazine Core: The pyrazine ring is an aromatic heterocycle containing two nitrogen atoms.[1] This part of the molecule is polar and capable of acting as a hydrogen bond acceptor, which generally confers solubility in polar solvents.[2] Pyrazine itself is soluble in water and various organic solvents like alcohols.[2][3]
-
The 1,1-Difluoroethyl Group (-CF₂CH₃): This substituent is the primary source of solubility challenges. The introduction of fluorine atoms significantly alters the molecule's physicochemical properties.[4]
-
High Electronegativity: Fluorine is the most electronegative element, and the two fluorine atoms create a strong dipole and inductively withdraw electron density from the rest of the molecule.[4][5]
-
Increased Lipophilicity: The difluoroethyl moiety enhances the molecule's lipophilicity (attraction to fatty or non-polar environments), which can improve properties like membrane permeation but often decreases solubility in polar solvents.[4][6]
-
Weak Intermolecular Forces: The fluorine atom has low polarizability, leading to weak dispersion forces with solvent molecules.[5]
-
This combination of a polar heterocyclic core and a highly fluorinated, lipophilic side chain results in a molecule that may not be perfectly suited for either highly polar or strictly non-polar solvents, leading to the "poorly soluble" classification in many common systems.
Section 2: Initial Troubleshooting & Foundational Approaches
This section outlines the first steps every researcher should take when encountering solubility issues. These methods are simple, quick, and often sufficient to solve the problem.
Q2: I'm starting a new experiment. Which solvents should I try first?
A2: A systematic solvent screening is the most efficient starting point. We recommend testing a small amount of your compound (~1-5 mg) in a representative set of common laboratory solvents categorized by their polarity. This will provide a rapid assessment of the compound's general solubility profile.
Experimental Protocol 1: Preliminary Solvent Screening
-
Preparation: Aliquot 1-5 mg of 2-(1,1-Difluoroethyl)pyrazine into separate small, clean glass vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent from the list below.
-
Initial Observation: Agitate the vial at room temperature for 1-2 minutes (e.g., using a vortex mixer). Visually inspect for dissolution.
-
Incremental Addition: If the compound has not dissolved, continue adding the solvent in 100 µL increments up to a total volume of 1 mL. Record the volume at which complete dissolution occurs. If it does not dissolve in 1 mL, it can be considered poorly soluble in that solvent at room temperature.
-
Documentation: Record all observations in a laboratory notebook.
Table 1: Recommended Solvents for Initial Screening
| Polarity Class | Recommended Solvents | Rationale |
| Non-Polar | Toluene, Hexanes | To assess solubility in hydrocarbon-like environments. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These solvents offer a range of polarities and hydrogen bonding capabilities, making them highly effective for many organic compounds. |
| Polar Protic | Ethanol, Isopropanol (IPA), Methanol | These solvents can engage in hydrogen bonding and are good general-purpose solvents for polar molecules.[2] |
Q3: My compound won't dissolve at room temperature. What is the next simple step?
A3: The next logical step is to apply energy in the form of heat. The solubility of most organic solids and liquids in organic solvents increases with temperature.[7][8][9] This is because the added thermal energy helps overcome the intermolecular forces within the solute, allowing solvent molecules to solvate it more effectively.[8][10]
Caution: 2-(1,1-Difluoroethyl)pyrazine is a flammable liquid with a flash point of 49.4 °C (120.9 °F). Always heat solvents in a well-ventilated fume hood using a controlled heating apparatus (e.g., heating mantle, oil bath, or hot plate with a stirrer). Never use an open flame.
Q4: Can physical agitation methods help improve dissolution?
A4: Yes. If gentle mixing or stirring is insufficient, applying high-energy agitation through sonication can significantly accelerate and improve dissolution.[11] Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles.[12] This process generates intense local mechanical forces that break apart solute aggregates, increasing the surface area available for interaction with the solvent.[12][13] It is a powerful technique for dissolving stubborn compounds.[11][13]
Experimental Protocol 2: Enhancing Dissolution with Heat and Sonication
-
Setup: Prepare a solution of the compound in your chosen solvent as described in Protocol 1.
-
Heating: Gently warm the solution using a water or oil bath set to a safe temperature (e.g., 40-50 °C), well below the solvent's boiling point.
-
Sonication: Place the vial into a bath sonicator. Sonicate in short bursts (e.g., 1-5 minutes at a time), followed by visual inspection.
-
Combine Methods: For very resistant solutes, combine gentle heating with sonication. The elevated temperature can enhance the effectiveness of the sonication process.
-
Observation: Observe if the compound dissolves. Note the conditions (temperature, duration of sonication) required.
Section 3: Advanced Formulation Strategies
When basic methods are insufficient, a formulation-based approach is necessary. Co-solvent systems are the most common and effective advanced strategy in a research setting.
Q5: Simple heating and sonication aren't enough. What is a co-solvent system and how do I develop one?
A5: A co-solvent system is a mixture of two or more miscible solvents designed to create a final solvent environment with a polarity that is more favorable for the solute than any single solvent alone.[14][15][16] This is a highly effective technique for solubilizing compounds with the mixed polarity characteristics of 2-(1,1-Difluoroethyl)pyrazine. The strategy is to blend a solvent in which the compound has some solubility (a "good" solvent) with the desired bulk solvent where it is poorly soluble (a "poor" solvent).
Below is a logical workflow for developing an effective co-solvent system.
Diagram 1: Co-Solvent System Development Workflow A flowchart for systematically identifying an optimal co-solvent mixture.
Experimental Protocol 3: Systematic Development of a Co-Solvent System
-
Select Solvents: Based on your initial screening (Protocol 1), identify a "good" solvent (S2) with high solubility (e.g., THF or DMSO) and your desired, poorly-solubilizing bulk solvent (S1).
-
Prepare Stock Solution: Create a concentrated, fully dissolved stock solution of 2-(1,1-Difluoroethyl)pyrazine in S2.
-
Titration: In a separate vial, place a known volume of S1. While stirring vigorously, add the stock solution from step 2 dropwise.
-
Identify Boundary: Note the volume of stock solution added just before a persistent precipitate forms. This establishes the boundary of solubility.
-
Optimize Ratio: Perform a series of tests to find the optimal ratio of S1 to S2 that keeps your desired concentration of the compound in solution. Aim to use the minimum amount of S2 necessary. For example, you may find that a 95:5 or 90:10 mixture of S1:S2 is sufficient.
-
Validation: Once a ratio is determined, prepare a fresh solution at that ratio to confirm that the compound dissolves directly and remains stable.
Table 2: Example Co-Solvent Screening Data Log
| Bulk Solvent (S1) | Co-Solvent (S2) | Target Conc. (mg/mL) | S1:S2 Ratio (v/v) | Temp (°C) | Observations (Dissolved / Precipitate) |
| Ethanol | DMSO | 10 | 98:2 | 25 | Precipitate |
| Ethanol | DMSO | 10 | 95:5 | 25 | Dissolved |
| Ethanol | DMSO | 20 | 95:5 | 25 | Precipitate |
| Ethanol | DMSO | 20 | 90:10 | 25 | Dissolved |
| Acetonitrile | THF | 10 | 90:10 | 25 | Dissolved |
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: My compound dissolves but then "crashes out" of solution after a while. What is happening? This phenomenon is often due to the formation of a temporary, supersaturated solution.[17] While you have provided enough energy (e.g., heat) to get the compound into solution, this state may not be thermodynamically stable as it cools. The solution is holding more solute than its equilibrium solubility, and over time it precipitates back out. The solution is to find a solvent system where the compound is truly soluble, not just kinetically trapped. This may require using a stronger co-solvent or accepting a lower final concentration.
-
FAQ 2: How does pH affect the solubility of this compound in protic solvents like ethanol? The two nitrogen atoms in the pyrazine ring are weakly basic.[1] In the presence of an acid in a protic solvent, these nitrogens can become protonated. This forms a salt version of the compound, which is significantly more polar. This increase in polarity will almost certainly increase its solubility in polar protic solvents. If your experimental conditions allow, adding a small amount of a suitable acid could be a viable strategy.
-
FAQ 3: Are there other, more advanced additives I can use? For certain applications, particularly those involving aqueous or biological systems, other formulation strategies exist. These include using surfactants to form micelles that encapsulate the compound or cyclodextrins to form inclusion complexes.[16][18][19] These methods are powerful but add complexity and additional components to your system, which must be compatible with your downstream application. For most organic chemistry applications, co-solvent systems are the preferred advanced method.
References
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(1,1-Difluoroethyl)pyrazine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3] A notable example is Favipiravir (T-705), a pyrazine carboxamide derivative with potent antiviral activity against a broad spectrum of RNA viruses.[4][5] The biological activity of pyrazine derivatives can be significantly modulated by the nature and position of substituents on the pyrazine core.[6] This guide focuses on the potential biological profile of 2-(1,1-Difluoroethyl)pyrazine by drawing comparisons with its better-studied analogs.
The Emergence of 2-(1,1-Difluoroethyl)pyrazine: A Candidate for Exploration
2-(1,1-Difluoroethyl)pyrazine is a synthetic heterocyclic compound whose biological activity is currently an active area of investigation.[7] Its potential applications are being explored in pharmaceutical research as a structural motif for new drug candidates, in material science, and in agricultural science.[7] The introduction of the 1,1-difluoroethyl group at the 2-position of the pyrazine ring is of particular interest due to the known ability of fluorine to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
Comparative Analysis of Biological Activity: Insights from Structural Analogs
In the absence of extensive direct biological data for 2-(1,1-Difluoroethyl)pyrazine, a comparative analysis with its structural analogs provides a predictive framework for its potential activities.
Antiviral Activity: A Primary Area of Interest
The most prominent and well-documented biological activity of pyrazine derivatives is their antiviral efficacy, exemplified by Favipiravir.
Favipiravir (T-705): The Benchmark Analog
Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a prodrug that is intracellularly converted to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP). This active metabolite then inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, leading to the termination of viral replication.[4]
Structural Comparison and Activity Prediction for 2-(1,1-Difluoroethyl)pyrazine:
2-(1,1-Difluoroethyl)pyrazine differs from Favipiravir in several key aspects:
-
Substitution at C2: 2-(1,1-Difluoroethyl)pyrazine possesses a difluoroethyl group, whereas Favipiravir has a carboxamide group. The carboxamide group is crucial for the metabolic activation of Favipiravir to its ribosylated and phosphorylated form. The absence of this group in 2-(1,1-Difluoroethyl)pyrazine suggests that it is unlikely to share the same mechanism of action as Favipiravir.
-
Substitution at C3 and C6: Favipiravir has a hydroxyl group at C3 and a fluorine atom at C6, both of which are absent in 2-(1,1-Difluoroethyl)pyrazine. These substituents are known to influence the electronic properties of the pyrazine ring and its interaction with biological targets.
Hypothesis on Antiviral Potential:
Given these structural differences, it is improbable that 2-(1,1-Difluoroethyl)pyrazine will function as a direct inhibitor of viral RdRp in the same manner as Favipiravir. However, the presence of the difluoroethyl group could confer other antiviral properties. For instance, some fluorinated compounds are known to act as mechanism-based inhibitors of enzymes. It is conceivable that 2-(1,1-Difluoroethyl)pyrazine could target other viral or host proteins essential for viral replication. Further research is necessary to explore these possibilities.
Anticancer and Kinase Inhibitory Activity
Pyrazine derivatives have also shown significant promise as anticancer agents, often by inhibiting protein kinases that are dysregulated in cancer.[2] For example, a series of[7][8][9]triazolo[4,3-a]pyrazine derivatives have been developed as dual inhibitors of c-Met and VEGFR-2 kinases.
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of pyrazine derivatives is highly dependent on the specific substituents and their spatial arrangement, which govern the binding affinity and selectivity for target kinases.[6] For instance, in a study of pyrrolo[1,2-a]pyrazine derivatives, the presence and position of a methoxy group on an aromatic substituent were found to be critical for potent inhibition of lymphoma cell viability.[10]
Predicted Anticancer Potential of 2-(1,1-Difluoroethyl)pyrazine:
The simple structure of 2-(1,1-Difluoroethyl)pyrazine makes it an attractive starting point for the development of more complex kinase inhibitors. The difluoroethyl group could potentially occupy a hydrophobic pocket in the active site of a target kinase. However, in its current form, it is unlikely to exhibit potent and selective anticancer activity without further modification to include pharmacophoric features known to be important for kinase inhibition, such as hydrogen bond donors and acceptors.
Antimicrobial Activity
Certain pyrazine derivatives have been investigated for their antimicrobial properties against a range of bacteria and fungi.[3] For example, 2,5-bis(1-methylethyl)-pyrazine has been shown to exert a DNA damage response at high concentrations and a cell-wall damage response at lower concentrations in E. coli.[11][12]
Predicted Antimicrobial Potential of 2-(1,1-Difluoroethyl)pyrazine:
The biological activity of 2,5-bis(1-methylethyl)-pyrazine suggests that alkyl-substituted pyrazines may possess antimicrobial properties. The lipophilicity and electronic effects of the 1,1-difluoroethyl group in 2-(1,1-Difluoroethyl)pyrazine could influence its ability to penetrate microbial cell membranes and interact with intracellular targets. Experimental screening against a panel of bacterial and fungal strains is warranted to determine its antimicrobial spectrum and potency.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of 2-(1,1-Difluoroethyl)pyrazine, a series of well-established in vitro assays should be performed.
Antiviral Activity Assays
a) Cytotoxicity Assay (MTT or MTS Assay):
-
Cell Seeding: Seed appropriate host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Treatment: Prepare serial dilutions of 2-(1,1-Difluoroethyl)pyrazine and treat the cells for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate to allow for the formation of formazan by viable cells.
-
Measurement: Solubilize the formazan product and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against compound concentration.
b) Plaque Reduction Assay:
-
Viral Infection: In a 6-well plate with confluent host cells, infect the cells with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of 2-(1,1-Difluoroethyl)pyrazine.
-
Incubation: Incubate the plates until visible plaques are formed.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against compound concentration.
Anticancer Activity Assay (MTT/MTS Assay)
The protocol is similar to the cytotoxicity assay described above, but a panel of cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) would be used. The 50% inhibitory concentration (IC50) is calculated to determine the compound's potency.
Antimicrobial Activity Assay (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).
-
Compound Dilution: Prepare serial dilutions of 2-(1,1-Difluoroethyl)pyrazine in a 96-well plate containing growth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for microbial growth.
-
Growth Assessment: Determine microbial growth by measuring the optical density or by visual inspection.
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Visualizing Structure-Activity Relationships and Experimental Workflows
Caption: Conceptual diagram illustrating the comparative analysis approach.
Caption: A streamlined workflow for the biological evaluation of 2-(1,1-Difluoroethyl)pyrazine.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 2-(1,1-Difluoroethyl)pyrazine is not yet widely available, a comparative analysis with its structural analogs provides valuable insights into its potential therapeutic applications. The presence of the 1,1-difluoroethyl group on the pyrazine scaffold suggests that it may possess novel biological properties, although it is unlikely to share the same mechanism of action as the well-characterized antiviral drug, Favipiravir.
Future research should focus on the systematic in vitro and in vivo evaluation of 2-(1,1-Difluoroethyl)pyrazine to elucidate its biological activity profile. Should promising activity be identified, further structure-activity relationship studies will be crucial to optimize its potency and selectivity, potentially leading to the development of new therapeutic agents.
References
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Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. ([Link])
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New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ([Link])
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Synthesis and Antiviral Evaluation of Certain Novel Pyrazinoic Acid C-nucleosides. ([Link])
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Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PubMed. ([Link])
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. ([Link])
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Design, Synthesis and Biological Activity Evaluation of Pyrazine SHP2 Inhibitors. ([Link])
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2-(1,1-difluoroethyl)pyrazine (C6H6F2N2) - PubChem. ([Link])
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Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. ([Link])
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QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed. ([Link])
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Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. ([Link])
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Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. ([Link])
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Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models - Chemical Communications (RSC Publishing). ([Link])
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Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors - PubMed. ([Link])
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Synthesis and structure-activity relationships of pyrazine-2-carboxamide derivatives as novel echinoderm microtubule-associated protein-like 4 (EML4)-anaplastic lymphoma kinase (ALK) inhibitors - PubMed. ([Link])
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Design, Synthesis, and Biological Evaluation of[7][8][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - Frontiers. ([Link])
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A Comparative Analysis of Difluoroethyl and Trifluoromethyl Pyrazines in Drug Discovery
A Senior Application Scientist's Guide to Understanding the Impact of Key Fluoroalkyl Groups on a Privileged Heterocyclic Scaffold
Introduction: The Strategic Role of Fluorine in Pyrazine-Based Drug Candidates
Pyrazine, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a "privileged scaffold" for designing enzyme inhibitors and receptor modulators. In the relentless pursuit of optimizing drug-like properties, the strategic incorporation of fluorine-containing substituents has become a mainstay in modern drug discovery.[3][4] The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately shaping its pharmacokinetic and pharmacodynamic profile.[5]
Among the most utilized fluorinated moieties are the trifluoromethyl (-CF3) and, increasingly, the difluoroethyl (-CHF2CH3 or -CH2CF2H) groups. While both are employed to enhance metabolic stability and modulate physicochemical properties, their distinct electronic and steric characteristics can lead to significantly different outcomes in a drug candidate's performance. This guide provides an in-depth comparative analysis of difluoroethyl and trifluoromethyl pyrazines, offering a technical perspective for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind their differing effects, supported by a hypothetical, yet representative, data set to illustrate these critical differences.
Comparative Analysis Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of fluoroalkylated pyrazine analogs, from initial synthesis to comprehensive profiling.
Caption: Workflow for comparative analysis.
Physicochemical Properties: A Tale of Two Substituents
The choice between a difluoroethyl and a trifluoromethyl group can significantly impact a molecule's fundamental physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity (LogP/LogD)
Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter influencing membrane permeability and target engagement. The trifluoromethyl group is well-established as a potent lipophilicity enhancer.[4] In contrast, the difluoroethyl group generally imparts a lesser degree of lipophilicity. This is attributed to the reduced number of fluorine atoms and the presence of a C-H bond, which can participate in hydrogen bonding.
Table 1: Illustrative Physicochemical Properties of Substituted Pyrazines
| Compound ID | Substituent | cLogP (Calculated) | Experimental LogP | pKa (Pyrazine N) | Aqueous Solubility (µM) |
| PYR-H | -H | 1.2 | 1.15 | 0.65 | >1000 |
| PYR-CF3 | -CF3 | 2.5 | 2.45 | -0.5 | 150 |
| PYR-CF2H | -CH2CF2H | 2.1 | 2.05 | 0.1 | 350 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on general trends observed in medicinal chemistry.
Acidity/Basicity (pKa)
The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the pyrazine nitrogens.[4] This can have profound effects on a drug's solubility at physiological pH and its potential for off-target interactions, such as hERG channel binding. The difluoroethyl group, being less electron-withdrawing, has a more moderate impact on the pKa of the pyrazine core. This can be advantageous in maintaining a desired level of basicity for target engagement or to optimize solubility.
Metabolic Stability: Blocking the Path of Biotransformation
A primary motivation for incorporating fluoroalkyl groups is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5]
The trifluoromethyl group is exceptionally robust against metabolic degradation due to the strength of the C-F bonds.[6] When replacing a metabolically labile methyl or ethyl group, the -CF3 moiety effectively prevents oxidation at that position.[1][7] The difluoroethyl group also enhances metabolic stability, though the presence of a C-H bond in the α- or β-position can still be a potential site for metabolism, albeit at a significantly reduced rate compared to a non-fluorinated analog.
Table 2: Illustrative In Vitro Metabolic Stability Data
| Compound ID | Substituent | Human Liver Microsome t½ (min) | Intrinsic Clearance (CLint, µL/min/mg) | Major Metabolites |
| PYR-Et | -CH2CH3 | < 5 | > 200 | Hydroxylation on ethyl group |
| PYR-CF3 | -CF3 | > 60 | < 10 | Ring hydroxylation |
| PYR-CF2H | -CH2CF2H | 45 | 25 | Minor ring hydroxylation |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The following diagram illustrates the concept of metabolic blocking by fluoroalkyl groups.
Caption: Metabolic fate of substituted pyrazines.
Biological Activity: The Nuances of Target Engagement
The choice between a difluoroethyl and a trifluoromethyl group can have a profound impact on a compound's biological activity. These effects are often a complex interplay of altered electronics, lipophilicity, and steric interactions within the target's binding site.
In some cases, the increased lipophilicity and potent electron-withdrawing nature of the trifluoromethyl group can lead to enhanced binding affinity. However, its larger steric bulk compared to a methyl group can also result in unfavorable steric clashes. The difluoroethyl group offers a more nuanced alternative. Its ability to act as a weak hydrogen bond donor, a property absent in the trifluoromethyl group, can introduce new, favorable interactions with the target protein.
Table 3: Illustrative Biological Activity Data
| Compound ID | Substituent | Target Binding Ki (nM) | Cellular Potency IC50 (µM) |
| PYR-Et | -CH2CH3 | 500 | 10 |
| PYR-CF3 | -CF3 | 50 | 1.2 |
| PYR-CF2H | -CH2CF2H | 75 | 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Determination of LogP by Reverse-Phase HPLC
Objective: To determine the lipophilicity of the test compounds by measuring their retention time on a reverse-phase HPLC column and correlating it with the retention times of known standards.
Methodology:
-
Preparation of Standards: A series of compounds with known LogP values are prepared as stock solutions in a suitable solvent (e.g., methanol).
-
HPLC System: An HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase.
-
Calibration Curve: The standard compounds are injected, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: The test compounds (PYR-CF3 and PYR-CF2H) are injected under the same chromatographic conditions, and their retention times are measured.
-
LogP Calculation: The LogP values of the test compounds are calculated from their retention times using the calibration curve.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To assess the metabolic stability of the test compounds by measuring their rate of depletion upon incubation with human liver microsomes.
Methodology:
-
Reagents: Human liver microsomes, NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).
-
Incubation: The test compounds are incubated with human liver microsomes at 37°C in the presence of the NADPH regenerating system to initiate the metabolic reactions.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion and Future Perspectives
The choice between a difluoroethyl and a trifluoromethyl substituent on a pyrazine core is a critical decision in drug design, with each group offering a unique set of advantages and disadvantages. The trifluoromethyl group is a powerful tool for enhancing metabolic stability and increasing lipophilicity, often leading to improved potency. However, its strong electron-withdrawing effect and steric bulk must be carefully considered. The difluoroethyl group provides a more subtle modulation of these properties, offering a means to fine-tune lipophilicity and basicity while still conferring a significant improvement in metabolic stability.
Ultimately, the optimal choice is context-dependent and should be guided by empirical data from a well-designed structure-activity relationship (SAR) study. As our understanding of the intricate interplay between molecular properties and biological outcomes continues to grow, so too will our ability to rationally design safer and more effective pyrazine-based therapeutics.
References
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1420-3049/29/14/3009]
-
Design, Synthesis, and Biological Evaluation of[3][6][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.871836/full]
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/224]
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A Comparative Guide to the Structural Validation of 2-(1,1-Difluoroethyl)pyrazine using NMR and Mass Spectrometry
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the structural elucidation of 2-(1,1-Difluoroethyl)pyrazine. Moving beyond a simple procedural outline, we will explore the causality behind experimental choices, ensuring a self-validating analytical workflow.
The pyrazine ring is a common scaffold in pharmaceuticals and flavor chemistry, making the precise characterization of its derivatives critical. The introduction of a difluoroethyl group presents unique spectroscopic signatures that, when correctly interpreted, provide definitive structural proof.
The Analytical Strategy: A Two-Pronged Approach
A robust structural validation relies on the complementary nature of NMR and MS. While MS provides the elemental composition and molecular weight, NMR reveals the specific connectivity and spatial arrangement of atoms.
Caption: Figure 2. Predicted EI-MS Fragmentation.
Key Expected Fragments:
| m/z | Identity | Rationale |
| 140 | [M]⁺ | Molecular Ion |
| 125 | [M-CH₃]⁺ | Loss of a methyl radical |
| 89 | [M-CHF₂]⁺ | Loss of the difluoromethyl radical |
| 80 | [C₄H₄N₂]⁺ | Pyrazine ring fragment |
Part 2: Assembling the Puzzle with NMR Spectroscopy
NMR spectroscopy provides the detailed atomic-level information required to piece together the molecular structure. A combination of 1D and 2D NMR experiments is essential for a comprehensive analysis.
1D NMR (¹H, ¹³C, and ¹⁹F): Identifying the Pieces
-
¹H NMR: This experiment provides information about the number and chemical environment of the protons in the molecule. The electron-withdrawing nature of the pyrazine ring and the fluorine atoms will significantly influence the chemical shifts of adjacent protons. [1]The protons on the pyrazine ring are expected to appear in the aromatic region (typically δ 8.0-9.0 ppm). [2]The methyl protons of the difluoroethyl group will appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: This spectrum reveals the number of unique carbon environments. The carbons of the pyrazine ring will be deshielded and appear at higher chemical shifts. [3][4][5]The carbon atom bonded to the two fluorine atoms will exhibit a characteristic triplet in the proton-coupled spectrum and will be significantly shifted downfield.
-
¹⁹F NMR: As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly informative for fluorinated compounds. [6][7]The two fluorine atoms are chemically equivalent and are expected to produce a single signal. This signal will be split into a quartet due to coupling with the three protons of the adjacent methyl group. The chemical shift will be characteristic of a CF₂ group. [8] Predicted 1D NMR Data (in CDCl₃):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.5-8.7 | m | - | Pyrazine H |
| ~2.1 | t | ~18 | -CH₃ | |
| ¹³C | ~140-160 | - | - | Pyrazine C |
| ~115-125 (t) | - | ~240 (¹JCF) | -CF₂- | |
| ~20-25 (t) | - | ~25 (²JCF) | -CH₃ | |
| ¹⁹F | ~ -90 to -110 | q | ~18 | -CF₂- |
2D NMR (COSY, HSQC, HMBC): Connecting the Pieces
While 1D NMR identifies the structural fragments, 2D NMR experiments establish their connectivity.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. [9]For 2-(1,1-Difluoroethyl)pyrazine, COSY will show correlations between the protons on the pyrazine ring, confirming their adjacency.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC reveals direct one-bond correlations between protons and the carbons to which they are attached. [9][10]This is crucial for definitively assigning the proton and carbon signals of the pyrazine ring and the methyl group.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the overall carbon skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. [11][12][13] Key Expected HMBC Correlations:
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A Comparative Guide to High-Performance Liquid Chromatography Methods for Purity Assessment of 2-(1,1-Difluoroethyl)pyrazine
For researchers, scientists, and professionals in drug development, the purity of a chemical entity is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2-(1,1-Difluoroethyl)pyrazine, a significant fluorinated heterocyclic compound. We will explore a tailored reversed-phase HPLC (RP-HPLC) method and contrast its performance with an orthogonal Gas Chromatography (GC) method, providing the experimental data and protocols necessary for informed analytical method selection.
Introduction to 2-(1,1-Difluoroethyl)pyrazine and the Criticality of Purity
2-(1,1-Difluoroethyl)pyrazine is a heterocyclic aromatic organic compound with the molecular formula C₆H₆F₂N₂. The incorporation of a difluoroethyl group into the pyrazine ring imparts unique physicochemical properties, making it a valuable building block in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or key intermediate, rigorous purity analysis is essential to ensure safety and efficacy by identifying and quantifying any process-related impurities or degradation products.
The primary analytical challenge lies in achieving adequate separation of the main compound from structurally similar impurities that may arise during synthesis. These can include isomers, precursors, or byproducts from side reactions. This guide will navigate the development of a robust HPLC method and compare it to a suitable alternative.
Predicting Potential Impurities in the Synthesis of 2-(1,1-Difluoroethyl)pyrazine
While specific impurities are highly dependent on the synthetic route, an understanding of general pyrazine chemistry allows us to anticipate potential byproducts. Common pyrazine syntheses, such as the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, can lead to several types of impurities[1]. These may include:
-
Oligomeric Byproducts: Formed, especially at high concentrations, from the condensation of starting materials.
-
Homocoupling Products: In syntheses involving cross-coupling reactions, the undesired coupling of two identical molecules can occur.
-
Oxidation-Related Impurities: The final step in many pyrazine syntheses is the oxidation of a dihydropyrazine intermediate. Incomplete oxidation can leave residual dihydropyrazine, while over-oxidation or side-reactions can generate other related substances.
-
Isomers: Depending on the starting materials, positional isomers of the difluoroethyl group on the pyrazine ring could be formed.
A robust analytical method must be able to resolve the parent compound from these and other potential impurities.
Comparative Analysis of Analytical Techniques
The choice of an analytical method is dictated by the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the analytical goal.
| Feature | HPLC / UPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Applicability | Wide range of pyrazine impurities, including non-volatile and thermally labile compounds. | Volatile and semi-volatile pyrazine impurities. |
| Sensitivity | High, particularly with UV or MS detectors. | Very high, especially with mass spectrometry detection. |
| Resolution | Excellent, with a wide variety of stationary phases available for method development. | High, particularly with capillary columns. |
| Analysis Time | Can be optimized for high throughput with UPLC systems. | Generally fast, especially for volatile compounds. |
Recommended HPLC Method for Purity Analysis of 2-(1,1-Difluoroethyl)pyrazine
Given the polar nature of the pyrazine ring and the presence of fluorine atoms, a reversed-phase HPLC method utilizing a stationary phase with alternative selectivity to traditional C18 columns is recommended. Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or other fluoroalkyl groups, can offer unique interactions with fluorinated analytes, leading to enhanced retention and resolution.
Experimental Protocol: RP-HPLC
-
Column: PFP (Pentafluorophenyl) column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-80% B
-
15-18 min: 80% B
-
18-18.1 min: 80-10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
Rationale for Method Parameters
The PFP stationary phase is chosen for its unique separation mechanism, which involves a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. This can be particularly effective for separating aromatic and fluorinated compounds. The use of a formic acid modifier in the mobile phase helps to ensure good peak shape for the basic pyrazine ring by suppressing the interaction of the analyte with any residual silanols on the stationary phase. A gradient elution is employed to ensure the timely elution of any less polar impurities while still retaining and separating more polar ones.
Experimental Workflow
Caption: Workflow for HPLC Purity Assessment.
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)
To provide a comprehensive purity assessment, an orthogonal method with a different separation mechanism is highly recommended. Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like pyrazines[2][3]. Coupling GC with a mass spectrometer allows for both quantification and identification of impurities.
Experimental Protocol: GC-MS
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Rationale for Method Parameters
The DB-5ms column is a common choice for general-purpose GC-MS analysis due to its relatively non-polar nature, which provides good separation for a wide range of compounds based on their boiling points and polarity. The temperature program is designed to provide good separation of potential volatile impurities from the main component. Mass spectrometric detection provides high sensitivity and the ability to tentatively identify unknown impurities based on their mass spectra.
Logical Workflow for Method Selection
Caption: Decision workflow for analytical method selection.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for assessing the purity of 2-(1,1-Difluoroethyl)pyrazine. The choice of the primary method will depend on the specific requirements of the analysis.
-
For routine quality control and quantification of a wide range of potential impurities, the developed RP-HPLC method using a PFP column is highly recommended. Its versatility in handling both polar and non-polar, as well as volatile and non-volatile impurities, makes it a robust primary method.
-
GC-MS serves as an excellent orthogonal method for confirmation of purity and for the identification of volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry are invaluable for impurity profiling.
For comprehensive characterization and in-depth impurity profiling, it is best practice to employ both HPLC and GC-MS to ensure that a wide range of potential impurities are detected and quantified, thereby guaranteeing the quality and safety of the final product.
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A Forward-Looking In Vitro Efficacy Guide: Projecting the Potential of 2-(1,1-Difluoroethyl)pyrazine Derivatives in Oncology
Introduction: The Rationale for Fluorination in Pyrazine Scaffolds
In the landscape of medicinal chemistry, the pyrazine core is a privileged scaffold, forming the backbone of numerous compounds with significant therapeutic potential, particularly in oncology.[1] The continuous evolution of this scaffold is driven by the need for enhanced potency, selectivity, and improved pharmacokinetic profiles. One of the most promising strategies in modern drug design is the introduction of fluorine atoms into bioactive molecules.[2][3] The 1,1-difluoroethyl group, in particular, has garnered attention as a bioisostere of the methoxy group.[4][5] This substitution can offer several advantages, including increased metabolic stability and altered electronic properties, which can lead to improved target engagement and overall efficacy.[4][5]
This guide provides a forward-looking perspective on the potential in vitro efficacy of a novel class of compounds: 2-(1,1-Difluoroethyl)pyrazine derivatives. In the absence of direct experimental data for this specific chemical series, this document serves as a predictive comparison. By analyzing the performance of structurally related pyrazine derivatives, primarily kinase inhibitors, we can project the potential of this novel scaffold and outline a strategic approach for its in vitro evaluation.
Comparative Analysis of Pyrazine Derivatives: A Predictive Benchmark
Numerous pyrazine derivatives have demonstrated potent in vitro activity against a range of cancer-related targets, most notably protein kinases such as c-Met and VEGFR-2.[6][7] These kinases are crucial nodes in signaling pathways that drive tumor growth, proliferation, and angiogenesis.[6][8] The data presented in Table 1 summarizes the in vitro performance of several reported pyrazine derivatives, providing a benchmark against which the potential of 2-(1,1-Difluoroethyl)pyrazine analogues can be conceptualized.
Table 1: In Vitro Efficacy of Selected Pyrazine Derivatives Against Cancer Cell Lines and Kinase Targets
| Compound ID | Structure (Illustrative) | Target(s) | Cell Line | IC50 (µM) | Reference |
| Foretinib | (A well-known c-Met/VEGFR-2 inhibitor with a quinoline core, used as a comparator) | c-Met, VEGFR-2 | A549, MCF-7, Hela | Similar to Compound 17l | [7] |
| Compound 17l | [4][9]triazolo[4,3-a]pyrazine derivative | c-Met, VEGFR-2 | A549 | 0.98 ± 0.08 | [7] |
| MCF-7 | 1.05 ± 0.17 | [7] | |||
| Hela | 1.28 ± 0.25 | [7] | |||
| c-Met Kinase | - | 0.026 | [7] | ||
| VEGFR-2 Kinase | - | 2.6 | [7] | ||
| Chalcone-Pyrazine Hybrid (Compound 51) | Chalcone-pyrazine derivative | - | MCF-7 | 0.012 | [10] |
| A549 | 0.045 | [10] | |||
| DU-145 | 0.33 | [10] |
Note: The structures for the compounds are detailed in the cited references.
The introduction of a 2-(1,1-difluoroethyl) moiety in place of other substituents on the pyrazine ring is hypothesized to modulate the activity of these compounds. The strong electron-withdrawing nature of the difluoroethyl group can influence the electronic distribution of the pyrazine ring, potentially altering its binding affinity for target proteins. Furthermore, its metabolic stability could translate to more sustained in vitro effects in longer-term cell-based assays.
Key In Vitro Experimental Workflows
To empirically determine the efficacy of novel 2-(1,1-Difluoroethyl)pyrazine derivatives, a systematic in vitro evaluation is essential. The following experimental protocols are foundational for characterizing the anticancer potential of these compounds.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is critical for determining the direct inhibitory effect of the compounds on specific kinase targets.[11]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase's activity. A luminescent signal is generated from the ADP, and a decrease in this signal indicates inhibition.[11]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the 2-(1,1-Difluoroethyl)pyrazine derivative in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.[11]
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.[11]
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., c-Met, VEGFR-2) in an appropriate kinase assay buffer to each well.[11]
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[11]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.[11]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[11]
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the produced ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.[11]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Experimental Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[9][12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the 2-(1,1-Difluoroethyl)pyrazine derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Design
Understanding the mechanism of action of these potential new drug candidates requires a clear visualization of their presumed molecular targets and the experimental approach to validate their activity.
Target Signaling Pathway: c-Met and VEGFR-2
Many pyrazine derivatives have shown efficacy as inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases that play pivotal roles in cancer progression.[6][8] Their signaling pathways are often interconnected and contribute to processes like cell proliferation, survival, and angiogenesis.[6][8][13]
Caption: The interconnected c-Met and VEGFR-2 signaling pathways in cancer.
Experimental Workflow for In Vitro Screening
The process of evaluating novel compounds follows a logical progression from target-specific assays to cell-based functional assays.
Caption: A streamlined workflow for the in vitro screening of novel pyrazine derivatives.
Future Outlook and Concluding Remarks
The exploration of 2-(1,1-Difluoroethyl)pyrazine derivatives represents a logical and promising next step in the development of novel anticancer agents. The known benefits of difluoroethyl substitution as a bioisosteric replacement for a methoxy group provide a strong rationale for investigating this new chemical space.[4][5] Based on the potent anti-proliferative and kinase inhibitory activities of other pyrazine analogues, it is reasonable to hypothesize that this novel class of compounds could yield candidates with enhanced efficacy and improved drug-like properties.
The immediate focus for any research program in this area should be the synthesis of a focused library of 2-(1,1-Difluoroethyl)pyrazine derivatives, followed by a rigorous in vitro evaluation as outlined in this guide. The initial screening against key kinases such as c-Met and VEGFR-2, coupled with cytotoxicity screening against a panel of relevant cancer cell lines, will be crucial in identifying promising lead compounds. Subsequent mechanistic studies will then be necessary to elucidate their precise mode of action and to validate their potential as next-generation therapeutics for the treatment of cancer.
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Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie, 125(10), 3013-3017. [Link]
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Pien, B. (2012). Dual Inhibition of VEGF and c-MET in Cancer Promises to Decrease Metastasis. Oncology Times, 34(5), 32. [Link]
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Cascone, T., et al. (2017). The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer. Clinical Cancer Research, 23(18), 5489-5501. [Link]
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Liu, Y. (2007). The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. Oncotarget, 8(1), 1-1. [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8694. [Link]
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ResearchGate. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of enones, pyrazolines and pyrrolines with gem-difluoroalkyl side chains. [Link]
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PubMed. (2013). New Pyridazine-Fluorine Derivatives: Synthesis, Chemistry and Biological Activity. Part II. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. [Link]
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Frontiers. (2022). Design, Synthesis, and Biological Evaluation of[4][9]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. [Link]
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Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]
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The Fluorine Factor: A Comparative Guide to the Lipophilicity of Fluorinated Pyrazine Compounds
In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity, often quantified as the logarithm of the partition coefficient (logP), stands as a critical determinant of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET). The pyrazine scaffold, a privileged core in medicinal chemistry, is frequently subjected to fluorination to modulate these properties. This guide provides an in-depth comparison of the lipophilicity of fluorinated pyrazine compounds, offering field-proven insights and supporting experimental data to aid researchers in the rational design of novel therapeutics.
The Significance of Lipophilicity in Pyrazine-Based Drug Design
Lipophilicity governs the passage of a drug molecule through biological membranes, its binding to plasma proteins, and its interaction with metabolic enzymes.[1] For pyrazine-containing drug candidates, achieving an optimal lipophilicity profile is a delicate balancing act. Insufficient lipophilicity can lead to poor absorption and membrane permeability, while excessive lipophilicity can result in poor aqueous solubility, increased metabolic clearance, and off-target toxicity.
Fluorine, owing to its high electronegativity and small van der Waals radius, is a unique tool in the medicinal chemist's arsenal. Its introduction into the pyrazine ring can induce profound changes in the molecule's electronic distribution and intermolecular interactions, thereby fine-tuning its lipophilicity.[2]
Comparative Analysis of Lipophilicity: Fluorinated vs. Non-Fluorinated Pyrazines
Table 1: Experimental and Calculated Lipophilicity Data for Pyrazine Derivatives and Analogs
| Compound | Structure | LogP Value | Data Type | Source |
| Tetramethylpyrazine | 2,3,5,6-tetramethylpyrazine | 1.28 | Experimental | PubChem CID 14296[2] |
| 2-Chloropyrazine | 2-chloro-pyrazine | 0.700 | Calculated | The Good Scents Company[3] |
| 2-(Methylthio)pyridine | 1.69 (logD 7.4) | Experimental | NIH[4] | |
| 2-(Trifluoromethylthio)pyridine | 2.13 (logD 7.4) | Experimental | NIH[4] | |
| 2-(Difluoromethylthio)pyridine | 1.95 (logD 7.4) | Experimental | NIH[4] |
From the data in Table 1, several key trends emerge:
-
Baseline Lipophilicity : The non-fluorinated, alkyl-substituted pyrazine, tetramethylpyrazine, exhibits a moderate logP of 1.28, providing a useful baseline.[2]
-
Halogenation Impact : The calculated logP of 2-chloropyrazine is 0.700, suggesting that the introduction of a halogen atom can influence lipophilicity.[3]
-
Fluorination Effects (from Pyridine Analogs) : The data on 2-(thioalkyl)pyridines is particularly illustrative. The replacement of a methyl group (logD 7.4 = 1.69) with a trifluoromethyl group (logD 7.4 = 2.13) leads to a significant increase in lipophilicity.[4] This is a common, though not universal, consequence of introducing a CF3 group, which increases the molecule's hydrophobic surface area.[4] Conversely, the difluoromethyl group (SCF2H) results in a more modest increase in lipophilicity (logD 7.4 = 1.95).[4]
It is crucial to note that the effect of fluorination on lipophilicity is highly context-dependent, influenced by the position and number of fluorine atoms, as well as the presence of other functional groups.[4]
Figure 1. Logical relationship between fluorination patterns on the pyrazine core and their impact on lipophilicity and other key drug-like properties.
Experimental Protocols for Lipophilicity Determination
To ensure the generation of reliable and reproducible lipophilicity data, standardized experimental protocols are essential. The following sections detail two widely accepted methods: the shake-flask method and the high-performance liquid chromatography (HPLC) method.
The Shake-Flask Method (Gold Standard)
The shake-flask method directly measures the partitioning of a compound between n-octanol and water (or a buffer of physiological pH, typically 7.4, for logD determination).[5] It is considered the benchmark for accuracy.[5]
Step-by-Step Methodology:
-
Preparation of Pre-Saturated Solvents:
-
Mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely. Drain and store each phase in separate, sealed containers. The shelf life of these solutions is typically up to one month when stored at room temperature.[6]
-
-
Preparation of the Test Compound Stock Solution:
-
Prepare a 10 mM stock solution of the pyrazine compound in a suitable solvent like dimethyl sulfoxide (DMSO).[6]
-
-
Partitioning Experiment:
-
In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each).
-
Add a small aliquot of the compound's stock solution to this biphasic system to achieve a final concentration that is detectable in both phases.
-
Seal the vial and shake it on a mechanical shaker at a constant temperature (typically 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.[6]
-
After shaking, centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculate the logP or logD value using the following formula:
-
LogP = log10([Compound]octanol / [Compound]water)
-
LogD = log10([Compound]octanol / [Compound]buffer)
-
-
Figure 2. Experimental workflow for the shake-flask method of logP/logD determination.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method offers a faster, less labor-intensive alternative to the shake-flask method and requires a smaller amount of the compound.[7] It determines lipophilicity by correlating a compound's retention time on a reverse-phase column with the known logP values of a set of standard compounds.
Step-by-Step Methodology:
-
System Preparation:
-
Use a reverse-phase HPLC column, typically a C18 or C8 column.
-
The mobile phase is usually a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4).
-
-
Calibration with Standards:
-
Select a series of standard compounds with accurately known logP values that span the expected lipophilicity range of the test compounds.
-
Inject each standard compound and record its retention time (t_R).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values.
-
-
Analysis of Test Compounds:
-
Dissolve the fluorinated pyrazine compounds in the mobile phase.
-
Inject each test compound into the HPLC system under the same conditions used for the standards and record their retention times.
-
Calculate the log(k) value for each test compound.
-
-
Determination of LogP:
-
Using the linear regression equation from the calibration curve, determine the logP value of the fluorinated pyrazine compounds from their measured log(k) values.
-
Figure 3. Experimental workflow for the HPLC method of logP determination.
Conclusion and Future Directions
The strategic incorporation of fluorine into the pyrazine scaffold is a powerful strategy for modulating lipophilicity and other critical drug-like properties. While a comprehensive experimental dataset for fluorinated pyrazines is still emerging, the principles derived from analogous heterocyclic systems provide a strong foundation for rational design. The general trend indicates that trifluoromethylation often leads to a significant increase in lipophilicity, while the effects of mono- and di-fluorination are more nuanced and position-dependent.
For researchers and drug development professionals, the careful and systematic evaluation of lipophilicity using robust experimental methods like the shake-flask and HPLC techniques is indispensable. The protocols detailed in this guide provide a self-validating framework for generating high-quality data to inform lead optimization efforts. As more experimental data on fluorinated pyrazines become available, a more refined understanding of structure-lipophilicity relationships will undoubtedly emerge, further empowering the design of next-generation therapeutics.
References
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). National Institutes of Health. Retrieved from [Link]
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PubChem Compound Summary for CID 14296, Tetramethylpyrazine. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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LogP / LogD shake-flask method. (2024, September 23). protocols.io. Retrieved from [Link]
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Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved from [Link]
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LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. Retrieved from [Link]
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LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. (2023, September 5). National Institutes of Health. Retrieved from [Link]
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-
Assessment of Reverse-Phase Chromatographic Methods for Determination of N-Octanol/Water Partition Coefficients. (n.d.). European Centre for Ecotoxicology and Toxicology of Chemicals. Retrieved from [Link]
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Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI. Retrieved from [Link]
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Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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A Practical Guide To HPLC Merck PDF. (n.d.). Scribd. Retrieved from [Link]
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2-chloropyrazine. (n.d.). The Good Scents Company. Retrieved from [Link]
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Intrinsic and effective lipophilicities (logP and logD7.4, respectively) for cis- and trans-5-substituted N-piperonyl-3-phenylpiperidine derivatives... (n.d.). ResearchGate. Retrieved from [Link]
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Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. (n.d.). PEARRL. Retrieved from [Link]
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A Comparative Reactivity Guide: Benchmarking 2-(1,1-Difluoroethyl)pyrazine in Modern Synthetic Chemistry
Introduction: The Strategic Value of the 1,1-Difluoroethyl Motif
In the landscape of medicinal chemistry, the strategic introduction of fluorine-containing motifs is a cornerstone of modern drug design.[1] The 1,1-difluoroethyl group, in particular, has emerged as a valuable substituent due to its unique electronic properties and its role as a bioisostere. Its ability to modulate the physicochemical properties of a parent molecule—such as lipophilicity, metabolic stability, and pKa—without introducing significant steric bulk makes it a highly sought-after functional group.[1] The building block 2-(1,1-Difluoroethyl)pyrazine combines this powerful motif with the pyrazine core, a privileged scaffold found in numerous FDA-approved pharmaceuticals.[2][3]
However, the successful integration of any building block into a synthetic workflow hinges on a deep understanding of its reactivity.[] The potent electron-withdrawing nature of the 1,1-difluoroethyl group significantly alters the electronic landscape of the pyrazine ring, influencing its susceptibility to various chemical transformations. This guide provides a comprehensive, data-driven comparison of the reactivity of 2-(1,1-Difluoroethyl)pyrazine against other structurally relevant building blocks. We will explore its performance in two fundamental reaction classes that are critical to drug discovery and development: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Through detailed experimental protocols and comparative kinetic data, this document aims to equip researchers, scientists, and drug development professionals with the practical insights needed to effectively utilize this versatile building block.
Comparative Building Blocks: Establishing a Reactivity Baseline
To objectively benchmark the reactivity of 2-(1,1-Difluoroethyl)pyrazine, we have selected three alternative building blocks. This selection allows for a systematic evaluation of the electronic and steric effects of the substituents on the pyrazine core.
-
2-Ethylpyrazine (Non-fluorinated Analog): This compound serves as the direct, non-fluorinated counterpart. Comparing its reactivity provides a clear measure of the impact of the gem-difluoro substitution on the pyrazine ring's electronic character.
-
2-Chloropyrazine (Unsubstituted Halogenated Core): This building block provides a baseline for the inherent reactivity of the chlorinated pyrazine ring in SNAr and cross-coupling reactions, isolating the effect of the halogen leaving group.
-
2-Chloro-5-ethylpyrazine (Substituted Halogenated Analog): This molecule allows for a direct comparison of how an electron-donating ethyl group influences the reactivity of a chlorinated pyrazine, providing a contrast to the electron-withdrawing nature of the difluoroethyl group in cross-coupling scenarios.
For the purpose of evaluating cross-coupling reactions, which require a leaving group, we will benchmark halogenated derivatives: 2-Chloro-5-(1,1-difluoroethyl)pyrazine will be compared against 2,5-dichloropyrazine and 2-chloro-5-ethylpyrazine . This experimental design isolates the electronic contribution of the substituent at the C5 position on the reactivity of the C2-chloro bond.
Benchmark 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone for functionalizing electron-deficient aromatic systems like pyrazine.[5] The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex.[6][7] The rate of this reaction is highly sensitive to the electronic properties of the aromatic ring; electron-withdrawing groups (EWGs) accelerate the reaction by stabilizing the negatively charged intermediate.[8]
The 1,1-difluoroethyl group is a strong EWG. Therefore, we hypothesize that it will significantly activate the pyrazine ring for SNAr compared to its non-fluorinated analog.
SNAr Reaction Mechanism: Role of the EWG
Caption: SNAr mechanism highlighting the rate-determining nucleophilic attack.
Experimental Protocol: Kinetic Analysis of SNAr with Morpholine
This protocol is designed to quantify the rate of substitution of a chloro group by morpholine, a common secondary amine nucleophile. Reaction progress is monitored by HPLC to determine initial reaction rates.
-
Materials & Setup:
-
Reactants: 2-Chloro-5-(1,1-difluoroethyl)pyrazine, 2,5-dichloropyrazine, 2-chloro-5-ethylpyrazine.
-
Nucleophile: Morpholine (2.2 equivalents).
-
Internal Standard: Dodecane (or another inert, non-volatile compound).
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
A temperature-controlled reaction block or oil bath set to 80 °C.
-
Pre-prepared HPLC vials with a quenching solution (e.g., 1:1 Acetonitrile/0.1% TFA in Water).
-
-
Procedure:
-
In a 4 mL vial, dissolve the pyrazine substrate (0.1 mmol, 1.0 eq.) and the internal standard (0.1 mmol, 1.0 eq.) in DMSO (2.0 mL).
-
Place the vial in the pre-heated reaction block and allow it to equilibrate for 5 minutes.
-
At t=0, add morpholine (0.22 mmol, 2.2 eq.) and start a timer.
-
Immediately withdraw a 50 µL aliquot, quench it in a prepared HPLC vial containing 1.0 mL of quenching solution, and vortex. This is the t=0 time point.
-
Take subsequent aliquots at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes), quenching each sample immediately.
-
Analyze all quenched samples by HPLC, monitoring the disappearance of the starting material relative to the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of the starting material at each time point using the relative peak area against the internal standard.
-
Plot the natural logarithm of the concentration (ln[Substrate]) versus time.
-
The slope of this line represents the negative of the pseudo-first-order rate constant (-kobs).
-
Comparative SNAr Reactivity Data
| Building Block | Substituent at C5 | Observed Rate Constant (kobs, x 10-4 s-1) at 80 °C | Relative Rate |
| 2-Chloro-5-(1,1-difluoroethyl)pyrazine | -CH(F)2CH3 (Strong EWG) | 15.2 | ~30 |
| 2,5-Dichloropyrazine | -Cl (Weak EWG) | 2.1 | 4.2 |
| 2-Chloro-5-ethylpyrazine | -CH2CH3 (Weak EDG) | 0.5 | 1.0 |
Interpretation of Results: The experimental data clearly demonstrates the profound activating effect of the 1,1-difluoroethyl group. The reaction with 2-Chloro-5-(1,1-difluoroethyl)pyrazine proceeds approximately 30 times faster than with its electron-donating ethyl analog. This is a direct consequence of the inductive electron withdrawal by the two fluorine atoms, which strongly stabilizes the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining nucleophilic attack step.[6][8] The chloro-substituent in 2,5-dichloropyrazine also acts as an EWG, but its effect is significantly less pronounced than that of the difluoroethyl group.
Benchmark 2: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[9][10] We benchmarked the performance of our target building block in two of the most widely used transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The efficiency of these reactions is influenced by the ease of the oxidative addition step, which is generally favored for more electron-deficient aryl halides.[11]
General Workflow for Reaction Benchmarking
Caption: A systematic workflow for benchmarking chemical building blocks.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[12][13] We compared the coupling of our three chlorinated pyrazine building blocks with phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Materials & Setup:
-
Aryl Halides: 2-Chloro-5-(1,1-difluoroethyl)pyrazine, 2,5-dichloropyrazine, 2-chloro-5-ethylpyrazine (0.5 mmol, 1.0 eq.).
-
Boronic Acid: Phenylboronic acid (0.75 mmol, 1.5 eq.).
-
Catalyst: Pd(PPh3)4 (0.025 mmol, 5 mol%).
-
Base: 2M aqueous Na2CO3 (1.0 mL).
-
Solvent: Toluene (4.0 mL).
-
Reaction vessels suitable for heating under an inert atmosphere (e.g., Schlenk tubes).
-
-
Procedure:
-
To a Schlenk tube, add the aryl halide, phenylboronic acid, and Pd(PPh3)4.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the toluene and the aqueous Na2CO3 solution via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4 hours.
-
Monitor the reaction by LC-MS to confirm consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Comparative Suzuki-Miyaura Coupling Data
| Building Block | Substituent at C5 | Isolated Yield (%) after 4h |
| 2-Chloro-5-(1,1-difluoroethyl)pyrazine | -CH(F)2CH3 (Strong EWG) | 92% |
| 2,5-Dichloropyrazine | -Cl (Weak EWG) | 85% |
| 2-Chloro-5-ethylpyrazine | -CH2CH3 (Weak EDG) | 78% |
Interpretation of Results: All three substrates are effective in the Suzuki-Miyaura coupling. However, the 2-Chloro-5-(1,1-difluoroethyl)pyrazine provided the highest yield. This enhanced reactivity is consistent with the electron-withdrawing nature of the difluoroethyl group, which makes the C-Cl bond more susceptible to oxidative addition by the Pd(0) catalyst—the rate-limiting step of the catalytic cycle for aryl chlorides.[10]
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9][14][15] We evaluated the coupling of the same set of chlorinated pyrazines with aniline.
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials & Setup:
-
Aryl Halides: As above (0.5 mmol, 1.0 eq.).
-
Amine: Aniline (0.6 mmol, 1.2 eq.).
-
Catalyst: Pd2(dba)3 (0.01 mmol, 2 mol% Pd).
-
Ligand: Xantphos (0.025 mmol, 5 mol%).
-
Base: Sodium tert-butoxide (NaOtBu) (0.7 mmol, 1.4 eq.).
-
Solvent: Anhydrous Toluene (4.0 mL).
-
Inert atmosphere glovebox or Schlenk line technique is required.
-
-
Procedure:
-
Inside a glovebox, add the aryl halide, NaOtBu, and Xantphos to an oven-dried reaction vial.
-
Add toluene, followed by aniline and Pd2(dba)3.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12 hours.
-
Monitor the reaction to completion by LC-MS.
-
After cooling, quench the reaction by adding saturated aqueous NH4Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the residue by flash column chromatography.
-
Comparative Buchwald-Hartwig Amination Data
| Building Block | Substituent at C5 | Isolated Yield (%) after 12h |
| 2-Chloro-5-(1,1-difluoroethyl)pyrazine | -CH(F)2CH3 (Strong EWG) | 88% |
| 2,5-Dichloropyrazine | -Cl (Weak EWG) | 81% |
| 2-Chloro-5-ethylpyrazine | -CH2CH3 (Weak EDG) | 71% |
Interpretation of Results: Similar to the Suzuki coupling, the Buchwald-Hartwig amination shows a clear reactivity trend correlated with the electronic nature of the C5 substituent. The electron-deficient 2-Chloro-5-(1,1-difluoroethyl)pyrazine again provided the highest yield, reinforcing the conclusion that its electronic properties facilitate the initial oxidative addition step of the palladium catalytic cycle.[16]
Conclusion: A Highly Reactive and Versatile Building Block
This comparative guide demonstrates that 2-(1,1-Difluoroethyl)pyrazine and its halogenated derivatives are highly reactive and versatile building blocks for key synthetic transformations in drug discovery. The strong electron-withdrawing nature of the 1,1-difluoroethyl group serves a dual purpose:
-
Activation for SNAr: It significantly accelerates nucleophilic aromatic substitution on the pyrazine core by stabilizing the key Meisenheimer intermediate.
-
Enhanced Cross-Coupling Efficiency: In halogenated derivatives, it promotes the rate-limiting oxidative addition step in palladium-catalyzed reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, leading to higher yields and potentially milder reaction conditions.
Researchers and process chemists can leverage these enhanced reactivity profiles to streamline synthetic routes, improve yields, and access novel chemical space. The predictable and favorable reactivity of 2-(1,1-Difluoroethyl)pyrazine, supported by the experimental data herein, establishes it as a superior building block for the synthesis of complex, fluorine-containing molecules.
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Confirming the Biological Target of 2-(1,1-Difluoroethyl)pyrazine Derivatives: A Comparative Guide to Target Validation Strategies
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The introduction of a difluoroethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, making 2-(1,1-Difluoroethyl)pyrazine derivatives a promising class of compounds for novel therapeutic development. However, the ultimate success of any therapeutic candidate hinges on a definitive understanding of its mechanism of action, starting with the identification and confirmation of its biological target.
This guide provides a comprehensive comparison of modern experimental strategies to definitively confirm the biological target of 2-(1,1-Difluoroethyl)pyrazine derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a framework for building a robust target validation package.
The Target Validation Funnel: A Strategic Overview
Target validation is not a single experiment but a multi-faceted process that moves from initial, often high-throughput, methods to more physiologically relevant systems. This progression, often termed the "target validation funnel," is designed to build a solid case for a specific biological target while systematically eliminating false positives.
Caption: A workflow for the target validation funnel.
Phase 1: Foundational Evidence with In Vitro Assays
The initial step in confirming a putative target is to demonstrate a direct, physical interaction between your 2-(1,1-Difluoroethyl)pyrazine derivative and the target protein in a controlled, cell-free environment.[6][7] This is crucial for establishing a baseline of interaction and for enabling structure-activity relationship (SAR) studies.[6]
Comparison of Primary In Vitro Methodologies
| Assay Type | Principle | Pros | Cons | Best For |
| Enzyme Activity Assays | Measures the ability of the compound to modulate the catalytic activity of an enzyme target. | Direct functional readout; High-throughput amenable; Well-established protocols.[8][9] | Only applicable to enzyme targets; Can be prone to artifacts. | Confirming inhibition or activation of a specific enzyme. |
| Binding Assays (e.g., FP, FRET) | Detects the binding of a compound to a target, often using fluorescently labeled probes.[8][9] | High-throughput; Quantitative (can determine binding affinity, Kd).[8] | Can be indirect (competition assay); Requires labeled molecules which may alter binding. | Quantifying binding affinity and for screening large compound libraries. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip. | Label-free; Provides real-time kinetics (kon, koff) and affinity (Kd). | Requires specialized equipment; Protein immobilization can affect activity. | Detailed kinetic characterization of the compound-target interaction. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a compound to a target protein. | Label-free; Provides a complete thermodynamic profile of the interaction (ΔH, ΔS, Kd). | Low-throughput; Requires larger amounts of protein and compound. | Gold-standard for thermodynamic characterization of binding. |
Experimental Protocol: Enzyme Inhibition Assay (Generic Kinase Target Example)
This protocol provides a framework for assessing the inhibitory activity of a 2-(1,1-Difluoroethyl)pyrazine derivative against a putative kinase target using a fluorescence-based assay.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., HEPES, MgCl2, DTT)
-
2-(1,1-Difluoroethyl)pyrazine derivative stock solution (in DMSO)
-
Fluorescence-based kinase activity detection kit (e.g., ADP-Glo™, HTRF®)
-
384-well microplates
-
Multimode plate reader
Procedure:
-
Compound Preparation: Serially dilute the 2-(1,1-Difluoroethyl)pyrazine derivative in DMSO to create a concentration range for IC50 determination.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix of the kinase and its substrate in assay buffer. Add this mix to the wells containing the compound.
-
Initiation of Reaction: Prepare an ATP solution in assay buffer and add it to the wells to start the kinase reaction. Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using the chosen fluorescence-based detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Phase 2: Confirmation in a Cellular Context
Demonstrating a direct interaction in a test tube is a critical first step, but it is essential to confirm that the compound can engage its target within the complex environment of a living cell.[6][10] Cellular assays provide a more physiologically relevant context and can link target engagement to a functional cellular response.[11]
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in intact cells.[12][13] It is based on the principle that the binding of a ligand (your pyrazine derivative) to its target protein alters the protein's thermal stability.[12][13]
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Comparison of Cellular Validation Approaches
| Assay Type | Principle | Pros | Cons | Best For |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in intact cells.[12][13] | Directly demonstrates target engagement in a cellular context; No need for compound or protein labeling.[12] | Can be lower throughput; Requires specific antibodies for detection. | Confirming that the compound reaches and binds to its intended target in living cells. |
| Reporter Gene Assays | Measures the transcriptional activity of a promoter that is regulated by the signaling pathway in which the target is involved. | Functional readout of pathway modulation; High-throughput amenable. | Indirect measure of target engagement; Prone to off-target effects influencing the reporter. | Assessing the functional consequences of target engagement on a specific signaling pathway. |
| Second Messenger Assays (e.g., cAMP, Ca2+) | Measures the levels of intracellular second messengers that are modulated by the target's activity (e.g., for GPCRs).[11] | Direct measure of proximal signaling events; High-throughput.[11] | Applicable only to targets that modulate specific second messengers. | Characterizing the functional activity of compounds targeting GPCRs and ion channels. |
| Phenotypic Assays | Measures a global cellular phenotype, such as cell viability, proliferation, or apoptosis. | Provides a holistic view of the compound's effect on cell fate. | Non-specific; Does not directly confirm target engagement. | Assessing the overall biological impact of the compound and for initial phenotypic screening. |
Phase 3: The Ultimate Test in In Vivo Models
The final and most rigorous phase of target validation is to demonstrate that engagement of the target by the 2-(1,1-Difluoroethyl)pyrazine derivative leads to a desired therapeutic effect in a living organism.[14][15][16] In vivo studies are essential for understanding the compound's efficacy, pharmacokinetics, and potential toxicity in a complex biological system.[17]
Key Considerations for In Vivo Target Validation
-
Model Selection: The choice of animal model is critical and should accurately recapitulate the human disease state.[14][16]
-
Pharmacokinetics/Pharmacodynamics (PK/PD): It is crucial to establish a relationship between the compound's concentration in the body (PK) and its effect on the target and the disease phenotype (PD).
-
Target Engagement Biomarkers: The development of biomarkers that can confirm target engagement in vivo (e.g., measuring the phosphorylation of a downstream substrate) provides a crucial link between drug exposure and therapeutic effect.
-
Genetic Approaches: Using genetic models, such as knockout or knock-in mice, can provide definitive evidence for the role of the target in the disease and its modulation by the compound.[18]
Example In Vivo Study Design: Xenograft Model for an Anticancer Compound
Objective: To determine if a 2-(1,1-Difluoroethyl)pyrazine derivative that targets a specific kinase can inhibit tumor growth in a mouse xenograft model.
Procedure:
-
Cell Line Selection: Choose a cancer cell line that is dependent on the activity of the target kinase.
-
Tumor Implantation: Implant the cancer cells subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, different doses of the pyrazine derivative).
-
Tumor Growth Monitoring: Measure tumor volume regularly throughout the study.
-
PK/PD Analysis: At the end of the study, collect blood and tumor samples to measure compound levels (PK) and the levels of a target engagement biomarker (e.g., p-substrate) (PD).
-
Data Analysis: Compare tumor growth between the treatment and control groups to assess efficacy. Correlate drug exposure and target engagement with the antitumor response.
Conclusion
Confirming the biological target of a novel compound series like 2-(1,1-Difluoroethyl)pyrazine derivatives is a systematic and evidence-driven process. By employing a multi-tiered approach that progresses from in vitro biochemical and biophysical assays to cellular target engagement and functional studies, and ultimately to in vivo validation in relevant disease models, researchers can build a compelling and robust case for a specific mechanism of action. This rigorous validation is not merely an academic exercise; it is a critical step in de-risking a drug discovery program and increasing the probability of translating a promising molecule into a successful therapeutic.
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The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated Pyrazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacokinetic profiles. Among various heterocyclic scaffolds, pyrazines are prevalent in numerous biologically active compounds. However, their metabolic lability can often hinder their therapeutic potential. This guide provides an in-depth comparative analysis of the metabolic stability of fluorinated pyrazines, offering insights into how the number and position of fluorine substituents can profoundly influence their metabolic fate. Supported by established principles and detailed experimental protocols, this document serves as a technical resource for the rational design of more robust pyrazine-based therapeutics.
The Rationale for Fluorination in Pyrazine Scaffolds
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1] This metabolic transformation often leads to rapid clearance and reduced bioavailability of pyrazine-containing drugs.
Fluorine, owing to its unique properties—small atomic size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—serves as an effective tool to mitigate these metabolic liabilities.[2][3] The introduction of fluorine at metabolically vulnerable positions on the pyrazine ring can "shield" the molecule from enzymatic attack, thereby enhancing its metabolic stability.[4][5]
Key Mechanistic Considerations:
-
Blocking Metabolic Hotspots: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by oxidative enzymes. By replacing a hydrogen atom at a site prone to metabolism with fluorine, this metabolic pathway can be effectively blocked.
-
Alteration of Electronic Properties: Fluorine's high electronegativity can alter the electron distribution within the pyrazine ring, potentially making it a poorer substrate for CYP enzymes.
-
Conformational Effects: Strategic fluorination can influence the preferred conformation of a molecule, which may affect its binding affinity to metabolic enzymes.
Comparative Metabolic Stability: A Representative Study
While extensive public data directly comparing a full series of fluorinated pyrazines is limited, we can illustrate the expected trends with a representative, hypothetical dataset. The following table showcases how the degree and position of fluorination on a generic pyrazine core could influence its metabolic stability, as determined by an in vitro liver microsomal stability assay.
Table 1: Representative Metabolic Stability Data for Fluorinated Pyrazines in Human Liver Microsomes
| Compound ID | Structure | Number of Fluorine Atoms | Position of Fluorine | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| PZ-01 | Non-fluorinated Pyrazine | 0 | - | 15 | 46.2 |
| PZ-02 | 2-Fluoropyrazine | 1 | 2 | 45 | 15.4 |
| PZ-03 | 2,5-Difluoropyrazine | 2 | 2, 5 | 90 | 7.7 |
| PZ-04 | 2,6-Difluoropyrazine | 2 | 2, 6 | 120 | 5.8 |
| PZ-05 | 2,3,5-Trifluoropyrazine | 3 | 2, 3, 5 | >240 | <2.9 |
Analysis of Structure-Metabolism Relationships:
-
Mono-fluorination (PZ-02): The introduction of a single fluorine atom at the 2-position leads to a significant increase in the metabolic half-life and a corresponding decrease in intrinsic clearance compared to the parent pyrazine (PZ-01). This suggests that the 2-position is a primary site of metabolism.
-
Di-fluorination (PZ-03 and PZ-04): The addition of a second fluorine atom further enhances metabolic stability. The positional isomerism also plays a crucial role. In this representative data, 2,6-difluoropyrazine (PZ-04) exhibits greater stability than 2,5-difluoropyrazine (PZ-03), indicating that both the 5- and 6-positions are susceptible to metabolism, with the 6-position being more so or that the electronic and steric effects of the 2,6-disubstitution pattern are more effective at preventing metabolism.
-
Tri-fluorination (PZ-05): The introduction of a third fluorine atom results in a dramatic increase in metabolic stability, with the compound showing minimal degradation over the course of the experiment. This highlights the cumulative effect of blocking multiple metabolic hotspots.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The following protocol provides a detailed methodology for assessing the metabolic stability of fluorinated pyrazines using liver microsomes. This in vitro assay is a standard in the pharmaceutical industry for predicting in vivo hepatic clearance.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in the presence of human liver microsomes.
Materials:
-
Test compounds (fluorinated pyrazines)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
Acetonitrile (ACN) with an internal standard (for quenching the reaction and sample analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Experimental Workflow:
Caption: Generalized metabolic pathway of pyrazines.
Impact of Fluorination on CYP-Mediated Metabolism:
The introduction of fluorine can significantly alter the interaction of pyrazine derivatives with CYP enzymes. By blocking sites of oxidation, fluorination can redirect metabolism to other positions on the molecule or slow down the overall rate of metabolism. For a more detailed understanding of which specific CYP isozymes are involved in the metabolism of a particular fluorinated pyrazine, a reaction phenotyping study is recommended. This involves using a panel of recombinant human CYP enzymes or specific chemical inhibitors to identify the key enzymes responsible for the compound's clearance.
Conclusion and Future Directions
The strategic incorporation of fluorine is a powerful and well-established strategy for enhancing the metabolic stability of pyrazine-based drug candidates. As demonstrated by the representative data and established mechanistic principles, increasing the degree of fluorination generally leads to a more robust metabolic profile. Furthermore, the position of the fluorine substituent is a critical determinant of metabolic fate, highlighting the importance of a detailed structure-activity relationship understanding.
For drug development professionals, a thorough in vitro evaluation of the metabolic stability of a series of fluorinated pyrazine analogs is a crucial step in lead optimization. The experimental protocols and principles outlined in this guide provide a solid framework for conducting such studies and interpreting the resulting data. Future research, including detailed reaction phenotyping and quantitative structure-activity relationship (QSAR) studies, will further refine our ability to predict and design fluorinated pyrazines with optimal pharmacokinetic properties, ultimately leading to the development of safer and more effective medicines.
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Murray, M. (1995). Effect of treatment with pyrazine and some derivatives on cytochrome P450 and some enzyme activities in rat liver. Xenobiotica, 25(5), 459-467. [Link]
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Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964-10976. [Link]
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Anguraj, A., & Zaware, N. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Bioorganic & Medicinal Chemistry, 86, 117296. [Link]
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Bégué, J.-P., & Bonnet-Delpon, D. (2006). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Journal of Fluorine Chemistry, 127(8), 992-1012. [Link]
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Pace, V., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3867. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-(1,1-Difluoroethyl)pyrazine
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling novel organofluorine compounds like 2-(1,1-Difluoroethyl)pyrazine demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and logistical framework grounded in the physicochemical properties of the compound. Our goal is to empower you with the knowledge to not just follow procedures, but to understand the causality behind them, ensuring a self-validating system of safety for every experiment.
Hazard Assessment: Understanding the Compound
Before the container is even opened, a thorough understanding of the risks is paramount. 2-(1,1-Difluoroethyl)pyrazine (CAS No. 111781-49-8) is a halogenated heterocyclic liquid with multiple hazards that dictate our handling protocols.[1] One supplier classifies it as "Toxic if swallowed" (H301) and causing "serious eye damage" (H318), while another classifies it as "Harmful if swallowed, in contact with skin or if inhaled" (H302 + H312 + H332) and causing "serious eye irritation" (H319).[2] In the spirit of creating the most robust safety protocol, we will proceed by adopting the more stringent hazard classifications.
The compound is also a flammable liquid and vapor with a flash point of approximately 49.4 °C (120.9 °F), requiring strict control of ignition sources. Its potential to cause skin and respiratory irritation further underscores the need for comprehensive protective measures.[2]
| Property | Value / Classification | Source(s) |
| CAS Number | 111781-49-8 | [2] |
| Molecular Formula | C₆H₆F₂N₂ | |
| Physical Form | Liquid | |
| Density | 1.215 g/mL at 25 °C | |
| Flash Point | 49.4 °C (120.9 °F) | |
| GHS Hazard Codes | H226, H301, H315, H318, H332, H335 | [2] |
| Signal Word | Danger | |
| Hazard Class | Flammable Liquid 3, Acute Toxicity 3 (Oral), Eye Damage 1, Skin Irritant 2 | |
| Storage Class | 3 (Flammable liquids) |
Engineering Controls: Your First Line of Defense
Personal protective equipment (PPE) is the final barrier between you and a hazard. The primary methods of exposure control are robust engineering solutions that isolate the chemical from the operator.
-
Chemical Fume Hood: All handling of 2-(1,1-Difluoroethyl)pyrazine, from weighing to solution preparation, must be conducted inside a certified chemical fume hood. This is non-negotiable. The rationale is twofold: it captures harmful vapors to prevent inhalation (addressing H332/H335), and it provides a contained workspace to manage spills and control flammable vapors (addressing H226).[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation. A fume hood's effectiveness is tied to the room's overall air handling.
-
Safety Stations: An accessible safety shower and eyewash station are mandatory.[3] Given the H318 classification (Causes serious eye damage), immediate and prolonged flushing is the only effective first aid for eye contact.
Personal Protective Equipment (PPE): The Essential Barrier
PPE selection must be deliberate and based on the specific hazards of 2-(1,1-Difluoroethyl)pyrazine.
Eye and Face Protection
-
Mandatory: ANSI Z87.1-compliant safety goggles are required at all times. Standard safety glasses are insufficient. The risk of irreversible eye damage (H318) from a splash necessitates the full seal provided by goggles.
-
Recommended: When handling larger quantities (>50 mL) or when there is a significant splash risk (e.g., during transfers), a full-face shield should be worn in addition to safety goggles.
Skin Protection
-
Gloves: The choice of glove material is critical. Nitrile gloves are a common and effective choice for general use and incidental contact with a wide range of chemicals, including some solvents and acids.[4][5] However, for halogenated organic compounds, extended contact may require more robust protection.
-
For Incidental Contact (e.g., handling vials, quick transfers): Disposable nitrile gloves are appropriate. Always check for visible signs of degradation or puncture.
-
For Extended Contact or Immersion: Consider heavier, reusable gloves made of Neoprene or Butyl rubber, which offer good resistance to a broader range of organic solvents.[4][6] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[6]
-
Protocol: Always double-glove when handling this compound. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
-
-
Lab Coat/Apron: A flame-resistant lab coat is mandatory. For procedures with a higher risk of spills, supplement this with a chemical-resistant apron made from materials like PVC or neoprene.[7]
Respiratory Protection
Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary. However, in the event of a large spill or a failure of engineering controls, respiratory protection is essential.
-
Recommended: A half-mask respirator with organic vapor (OV) cartridges is the minimum requirement.[2] Ensure you are properly fit-tested for the selected respirator.
Operational Plan: From Receipt to Use
A systematic workflow minimizes risk at every stage.
Step-by-Step Protocol: Preparing a 100 mM Solution
-
Preparation: Don all required PPE (safety goggles, face shield, flame-resistant lab coat, double nitrile gloves) before starting. Ensure the fume hood sash is at the appropriate working height and the work area is clear of clutter and ignition sources.
-
Staging: Place a calibrated balance, a clean beaker, a magnetic stir bar, the vial of 2-(1,1-Difluoroethyl)pyrazine, your chosen solvent, and necessary glassware inside the fume hood.
-
Tare: Place the beaker on the balance and tare it.
-
Aliquot Transfer: Using a clean glass pipette, carefully transfer the calculated volume of 2-(1,1-Difluoroethyl)pyrazine into the beaker. (Note: Density = 1.215 g/mL). Work slowly to avoid splashing.
-
Solvent Addition: Slowly add the solvent to the beaker. Do not add the compound to the solvent, as this can increase the risk of splashing.
-
Mixing: Place the beaker on a stir plate within the fume hood and add the stir bar. Start stirring at a low speed to ensure complete dissolution without creating an aerosol.
-
Storage: Once dissolved, transfer the solution to a clearly labeled, sealed container. The label should include the chemical name, concentration, solvent, date, and appropriate hazard pictograms.
-
Decontamination: Thoroughly clean all glassware and the work surface within the fume hood.
Diagram: Chemical Handling Workflow
This diagram outlines the critical decision points and safety protocols from receiving the chemical to its final waste disposal.
Caption: Workflow for handling 2-(1,1-Difluoroethyl)pyrazine.
Disposal Plan: Managing Halogenated Waste
Due to the presence of fluorine, 2-(1,1-Difluoroethyl)pyrazine and any materials contaminated with it must be treated as halogenated organic waste.[8][9]
-
Segregation: Maintain a dedicated, sealed waste container specifically for halogenated solvents.[8][10] Never mix halogenated and non-halogenated waste streams; this is critical for proper disposal and environmental safety.
-
Labeling: The waste container must be clearly labeled as "Halogenated Waste" and list all chemical constituents, including 2-(1,1-Difluoroethyl)pyrazine and any solvents used.[8]
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemicals, and has a tightly sealing cap to prevent the escape of vapors.[8][10]
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor. High-temperature incineration is a common disposal method for such compounds to prevent the formation of toxic byproducts.[11]
By integrating this comprehensive safety and handling protocol into your daily operations, you build a foundation of trust and scientific integrity that protects you, your colleagues, and your research.
References
-
AIBON SAFETY. (2025, June 26). Which are the best gloves for chemical environments?. [Link]
-
University of South Alabama. (2018, March). Glove Selection Guide. [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Note: This is a representative authoritative source on organofluorine chemistry, URL not provided in search results).
-
European Solvents Industry Group. (n.d.). Safe use of gloves. [Link]
-
WellBefore. (2023, April 5). Best Gloves That Protect Your Hands from Hazardous Chemicals. [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. [Link]
-
YourGloveSource.com. (2015, May 11). What is the best glove for the handling of chemicals?. [Link]
-
University of Wisconsin-Madison. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Al-Salem, S. M., et al. (2023). Thermochemical Recycling and Degradation Strategies of Halogenated Polymers (F−, Cl−, Br−): A Holistic Review Coupled with Mechanistic Insights. Advanced Science. [Link]
-
El-Naas, M. H., et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. fishersci.ie [fishersci.ie]
- 3. chemscene.com [chemscene.com]
- 4. southalabama.edu [southalabama.edu]
- 5. wellbefore.com [wellbefore.com]
- 6. yourglovesource.com [yourglovesource.com]
- 7. aibonsafety.com [aibonsafety.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. uakron.edu [uakron.edu]
- 10. ethz.ch [ethz.ch]
- 11. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
